molecular formula C15H11FN2O2 B162652 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid CAS No. 50264-63-6

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Numéro de catalogue: B162652
Numéro CAS: 50264-63-6
Poids moléculaire: 270.26 g/mol
Clé InChI: VRKPPEZAPRSYRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AB-FUBINACA metabolite 4 is an analytical reference standard that is structurally classified as a synthetic cannabinoid. It is the carboxylic acid indazole 4-fluorobenzyl metabolite of AB-FUBINACA. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Propriétés

IUPAC Name

1-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKPPEZAPRSYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198261
Record name 1H-Indazole-3-carboxylic acid, 1-(p-fluorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50264-63-6
Record name 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazole-3-carboxylic acid, 1-(p-fluorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-FLUOROBENZYL)-1H-INDAZOLE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKC3GC8LAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a fluorinated indazole derivative with significant relevance in pharmacology and forensic toxicology.[1] It is primarily known as a metabolite of AB-FUBINACA, a potent synthetic cannabinoid.[2][3] As such, its identification is crucial for monitoring the intake of its parent compound in biological samples.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological context, tailored for researchers and professionals in drug development and forensic science.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its identification, handling, and application in experimental settings.

Table 1: Compound Identification
IdentifierValue
IUPAC Name 1-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid[4]
CAS Number 50264-63-6[1][4]
Molecular Formula C₁₅H₁₁FN₂O₂[1][4]
Synonyms AB-FUBINACA metabolite 4, 1-(p-fluorobenzyl)-1H-indazole-3-carboxylic acid[4][5]
InChIKey VRKPPEZAPRSYRE-UHFFFAOYSA-N[4]
SMILES C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C(=O)O[4]
Table 2: Physicochemical Data
PropertyValueNotes
Molecular Weight 270.26 g/mol [1][4]
Melting Point 194°C[1]Measured in acetic acid
Boiling Point 495.5 ± 30.0°C[1]Predicted
Density 1.34 ± 0.1 g/cm³[1]Predicted
pKa 3.06 ± 0.10[1]Predicted

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via a two-step process starting from methyl 1H-indazole-3-carboxylate. The general workflow involves an N-alkylation reaction followed by the hydrolysis of the methyl ester.

Experimental Workflow: Synthesis Pathway

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Ester Hydrolysis Reactant1 Methyl 1H-indazole-3-carboxylate Product1 Methyl 1-(4-fluorobenzyl)-1H- indazole-3-carboxylate Reactant1->Product1 Base (e.g., K2CO3) Solvent (e.g., DMF) Reactant2 1-(Bromomethyl)-4-fluorobenzene Reactant2->Product1 Product2 1-(4-Fluorobenzyl)-1H-indazole- 3-carboxylic acid Product1->Product2 Base (e.g., NaOH) Solvent (e.g., MeOH/H2O) Acid workup

Caption: Synthetic route for this compound.

Detailed Protocol: Synthesis

A representative protocol for the synthesis is detailed below, adapted from methodologies for similar indazole derivatives.[6]

Step 1: Synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve methyl 1H-indazole-3-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to deprotonate the indazole nitrogen.

  • Alkylation: To the stirring mixture, add 1-(bromomethyl)-4-fluorobenzene (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester intermediate.[6]

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate from Step 1 in a mixture of methanol and water.

  • Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH, 3-5 equivalents), and heat the mixture to reflux for 2-4 hours.

  • Acidification: After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using a strong acid (e.g., 1M HCl).

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.

Biological Activity and Significance

This compound is of particular interest due to its role as a metabolite of the synthetic cannabinoid AB-FUBINACA and its own intrinsic biological activities.

  • Forensic Marker: It serves as a key analytical reference standard for confirming the use of AB-FUBINACA in forensic toxicology.[1] Its presence in urine or blood samples is a definitive indicator of exposure to the parent drug.

  • Metabolic Pathway: The primary metabolic pathway for the formation of this compound from AB-FUBINACA is through the hydrolysis of the terminal amide group.[1]

Metabolic_Pathway Parent AB-FUBINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1- (4-fluorobenzyl)-1H-indazole-3-carboxamide) Metabolite 1-(4-Fluorobenzyl)-1H-indazole- 3-carboxylic acid Parent->Metabolite Amide Hydrolysis (in vivo)

Caption: Metabolic conversion of AB-FUBINACA to its carboxylic acid metabolite.

  • Pharmacological Activity: While primarily a metabolite, the compound itself exhibits biological activity. It has been identified as an antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4) with an IC50 > 2.5 μM.[2][3] Furthermore, the indazole class of compounds is known to interact with various biological targets, including the potential modulation of kinase pathways such as MAPKAP kinases, which are involved in inflammation and cell proliferation.[1] Compounds with similar structures have also shown potential in reducing pro-inflammatory cytokines like IL-1 and TNF-alpha.[1]

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a pivotal compound in the fields of forensic science and drug metabolism studies. As a primary metabolite of potent synthetic cannabinoids such as AB-FUBINACA and AMB-FUBINACA, its accurate identification is crucial for understanding the biotransformation of these substances and for developing reliable analytical methods for their detection.[1][2] This technical guide provides an in-depth overview of the structure elucidation of this compound, detailing its physicochemical properties, synthesis, and the spectroscopic techniques used for its characterization.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, analysis, and characterization.

PropertyValueReference
IUPAC Name 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid[3]
CAS Number 50264-63-6[2][4]
Molecular Formula C₁₅H₁₁FN₂O₂[2][3][4]
Molecular Weight 270.26 g/mol [2][3]
Melting Point 194°C (in acetic acid)[2]
Predicted Density 1.34 ± 0.1 g/cm³[2]
Predicted pKa 3.06 ± 0.10[2]
Predicted Boiling Point 495.5 ± 30.0°C[2]

Synthesis and Metabolic Formation

The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of a suitable indazole precursor, followed by the hydrolysis of an ester group to yield the final carboxylic acid.

A common synthetic route starts with the nucleophilic substitution of the N-H hydrogen of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene.[5] This reaction yields the intermediate, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. The subsequent step is the hydrolysis of this methyl ester to the desired carboxylic acid.

In a biological context, this compound is primarily formed through the metabolic hydrolysis of synthetic cannabinoids like AB-FUBINACA and AMB-FUBINACA.[1][6] This biotransformation is predominantly catalyzed by the enzyme carboxylesterase 1 (CES1).[1]

Synthesis_and_Metabolism cluster_synthesis Chemical Synthesis cluster_metabolism Metabolic Pathway Indazole_ester Methyl 1H-indazole-3-carboxylate Intermediate_ester Methyl 1-(4-fluorobenzyl)-1H- indazole-3-carboxylate Indazole_ester->Intermediate_ester N-Alkylation Fluorobenzyl_bromide 1-(Bromomethyl)-4-fluorobenzene Fluorobenzyl_bromide->Intermediate_ester Target_acid_synth 1-(4-Fluorobenzyl)-1H- indazole-3-carboxylic acid Intermediate_ester->Target_acid_synth Hydrolysis AB_FUBINACA AB-FUBINACA / AMB-FUBINACA Target_acid_metab 1-(4-Fluorobenzyl)-1H- indazole-3-carboxylic acid AB_FUBINACA->Target_acid_metab Amide/Ester Hydrolysis CES1 Carboxylesterase 1 (CES1) CES1->AB_FUBINACA

Synthesis and Metabolic Formation Pathways

Experimental Protocols

Synthesis of Methyl 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylate

This protocol is based on established methods for the N-alkylation of indazoles.[7]

  • Reaction Setup: To a solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 3.0 eq) at room temperature under an inert atmosphere.

  • Alkylation: Add 1-(bromomethyl)-4-fluorobenzene (1.3 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hydrolysis to this compound

The following is a general procedure for the hydrolysis of the methyl ester.[7]

  • Reaction Setup: Dissolve the methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (1.0 eq) in a mixture of a suitable solvent like methanol or tetrahydrofuran (THF) and an aqueous solution of a base such as sodium hydroxide (NaOH).

  • Hydrolysis: Stir the mixture at room temperature or heat it to reflux until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling the reaction mixture to room temperature, acidify it with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it under vacuum to obtain the pure this compound.

Spectroscopic Analysis and Structure Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the indazole and fluorobenzyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the carboxylic acid proton.

¹³C NMR: The spectrum would display signals corresponding to the carbon atoms of the indazole and fluorobenzyl rings, the benzylic methylene carbon, and the carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3300-2500O-H stretch (carboxylic acid), broad
~1700C=O stretch (carboxylic acid)
~1600, ~1500, ~1450C=C stretch (aromatic rings)
~1220C-F stretch
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Expected Fragmentation:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (270.26 g/mol ).

  • Key Fragments: Common fragmentation pathways for similar indazole derivatives involve the loss of the carboxylic acid group and cleavage of the bond between the indazole ring and the fluorobenzyl group. A prominent fragment ion at m/z 109, corresponding to the fluorobenzyl cation, is a characteristic feature.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis Start Starting Materials Alkylation N-Alkylation Start->Alkylation Hydrolysis Ester Hydrolysis Alkylation->Hydrolysis Purification_Synth Purification Hydrolysis->Purification_Synth Product Target Compound Purification_Synth->Product Sample Purified Compound Product->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

General Experimental Workflow

Conclusion

The structure elucidation of this compound is a multi-faceted process that combines chemical synthesis, metabolic studies, and a suite of spectroscopic techniques. As a key metabolite of several potent synthetic cannabinoids, its unambiguous identification is of paramount importance for forensic and clinical toxicology. This guide provides a comprehensive framework for understanding the key aspects of its characterization, serving as a valuable resource for researchers and professionals in the field. Further research to publish detailed experimental spectroscopic data for this compound would be highly beneficial to the scientific community.

References

In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid (CAS No: 50264-63-6) is a fluorinated derivative of indazole-3-carboxylic acid.[1][2] It is recognized primarily as a metabolite of synthetic cannabinoids, such as AB-FUBINACA, and serves as an important analytical reference standard in forensic toxicology.[1][3] Furthermore, this compound has been identified as an antagonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4), indicating its potential for investigation in pathways related to cholestatic itch and other sensory functions.[3][4][5] This guide provides a detailed overview of its core physicochemical properties, the experimental protocols for their determination, and visual representations of its synthesis and a key biological pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential therapeutic applications.

PropertyValueData TypeSource
Molecular Formula C₁₅H₁₁FN₂O₂-[1][2]
Molecular Weight 270.26 g/mol Calculated[1][2]
Melting Point 194°CExperimental (in acetic acid)[1]
Boiling Point 495.5 ± 30.0°CPredicted[1]
Density 1.34 ± 0.1 g/cm³Predicted[1]
pKa 3.06 ± 0.10Predicted[1]
logP (Octanol/Water) 3.1Computed[2]
Solubility No quantitative data available. Expected to be poorly soluble in water, but soluble in aqueous basic solutions (e.g., NaOH, NaHCO₃) and organic solvents.Inferred[6][7][8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard procedures widely used in pharmaceutical and chemical research.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[9]

  • Sample Preparation: The compound is thoroughly dried to remove any residual solvent. A small amount of the crystalline solid is finely powdered.[8]

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.[8]

  • Measurement: The loaded capillary tube is placed into a calibrated melting point apparatus. The sample is heated rapidly to approximately 15-20°C below the expected melting point (194°C). The heating rate is then reduced to 1-2°C per minute.[8]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase turns into a clear liquid is recorded as the completion of melting. The result is reported as a melting range.[10]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant of an acidic or basic compound.[11]

  • Preparation of Solutions: A standard solution of the compound (e.g., 1 mM) is prepared in a suitable co-solvent system if necessary (e.g., water/methanol) to ensure solubility. A standardized titrant solution of a strong base (e.g., 0.1 M NaOH) is also prepared. The ionic strength of the sample solution is kept constant using a background electrolyte like 0.15 M KCl.[11]

  • Apparatus Calibration: The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[11]

  • Titration Procedure: A known volume of the sample solution is placed in a thermostatted vessel (e.g., at 25°C) and stirred. The calibrated pH electrode is immersed in the solution. The titrant is added in small, precise increments.[11]

  • Data Acquisition: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded once the reading is stable (e.g., drift < 0.01 pH units/minute).[11]

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The half-equivalence point (where half of the acid has been neutralized) is determined, and the pH at this point is equal to the pKa of the compound.[12]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

  • System Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol).[13]

  • Equilibration: The vial is sealed and agitated in a mechanical shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After agitation, the suspension is allowed to stand to let undissolved solids settle. The saturated solution is then carefully separated from the solid material by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).[14]

  • Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

  • Reporting: The solubility is expressed in units such as mg/mL or mol/L. For carboxylic acids, solubility is typically tested in water, acidic, and basic media to understand its pH-dependent behavior.[7][8]

LogP Determination (Shake-Flask Method)

The partition coefficient (logP) measures the lipophilicity of a compound, which is crucial for predicting its absorption and distribution.[16]

  • Phase Pre-saturation: Equal volumes of 1-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for LogD determination) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[12][17]

  • Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.[9]

  • Equilibration: The mixture is shaken for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[9]

  • Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to accelerate this process.[9]

  • Quantification: A sample is carefully taken from each phase. The concentration of the compound in both the 1-octanol and aqueous phases is accurately measured using a suitable analytical technique like HPLC-UV or LC-MS.[15]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[17]

Mandatory Visualizations

Synthesis and Metabolism Workflow

The primary synthesis route for this compound involves a two-step process starting from methyl 1H-indazole-3-carboxylate. This compound is also a major hydrolytic metabolite of the synthetic cannabinoid AMB-FUBINACA.[14][18]

G cluster_synthesis Synthesis Pathway cluster_metabolism Metabolic Pathway A Methyl 1H-indazole-3-carboxylate C Methyl 1-(4-fluorobenzyl)-1H- indazole-3-carboxylate A->C Nucleophilic Substitution (KOtBu, THF) B 1-(Bromomethyl)-4-fluorobenzene B->C D 1-(4-Fluorobenzyl)-1H-indazole- 3-carboxylic acid C->D   Hydrolysis (NaOH)    E AMB-FUBINACA (Methyl Ester Precursor) F 1-(4-Fluorobenzyl)-1H-indazole- 3-carboxylic acid E->F Ester Hydrolysis (Carboxylesterase 1)

Synthesis and Metabolic Formation Pathway.
MRGPRX4 Signaling Pathway and Antagonism

This compound acts as an antagonist at the MRGPRX4 receptor. This receptor is a Gq-protein coupled receptor. Its activation by agonists (like bile acids) initiates a signaling cascade via Phospholipase C (PLC), which is blocked by the compound.[3][19]

G cluster_pathway MRGPRX4 Gq Signaling Pathway agonist Agonist (e.g., Bile Acids) receptor MRGPRX4 agonist->receptor Activates g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release Stimulates downstream Downstream Effects (e.g., Itch Sensation) ca_release->downstream antagonist 1-(4-Fluorobenzyl)-1H-indazole- 3-carboxylic acid antagonist->receptor Blocks

Antagonism of the MRGPRX4 Signaling Pathway.

References

An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid (Bendazac)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 50264-63-6

This technical guide provides a comprehensive overview of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid, a compound also widely known as Bendazac. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, biological activities, and mechanisms of action.

Physicochemical Properties

This compound is a fluorinated indazole derivative. Its fundamental physicochemical characteristics are summarized in the table below, providing essential data for experimental design and formulation development.

PropertyValueReference
Molecular Formula C₁₅H₁₁FN₂O₂[1]
Molecular Weight 270.26 g/mol [1][2]
Melting Point 194°C (in acetic acid)[2]
Density (predicted) 1.34 ± 0.1 g/cm³[2]
pKa (predicted) 3.06 ± 0.10[2]
UV max 297, 207 nm[3]
Solubility Soluble in DMSO and Methanol[4]

Synthesis and Analysis

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from indazole-3-carboxylic acid. The initial step involves the N-alkylation of the indazole ring, followed by the formation of the desired product.

Step 1: N-Alkylation of Indazole-3-carboxylic Acid [2]

  • Suspend indazole-3-carboxylic acid in 1-propanol.

  • Add two equivalents of calcium oxide (CaO) and reflux the mixture for 2 hours to form the dianion.

  • Add two equivalents of 4-fluorobenzyl bromide and continue to reflux for 4 hours.

  • After cooling, the reaction mixture is worked up to isolate the crude this compound.

A related synthesis for the methyl ester involves the nucleophilic substitution of the indazole N-H hydrogen of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene[5]. The carboxylic acid can then be obtained by hydrolysis of the methyl ester.

G reagents Indazole-3-carboxylic acid + 4-Fluorobenzyl bromide intermediate N-Alkylation reagents->intermediate  CaO, 1-propanol, reflux product 1-(4-Fluorobenzyl)-1H- indazole-3-carboxylic acid intermediate->product

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is available for the determination of Bendazac and its primary metabolite, 5-hydroxybendazac, in human plasma, indicating its suitability for pharmacokinetic studies and drug monitoring[5]. While specific parameters for the title compound are not fully detailed, a general approach for the analysis of related compounds can be adapted[6][7].

General HPLC Parameters:

  • Column: A reversed-phase column, such as a C18 or Phenyl column, is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve optimal separation.

  • Detection: UV detection is suitable, with monitoring at one of its absorption maxima (e.g., 297 nm)[3].

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Injection Volume: 5-20 µL.

Biological Activity and Mechanism of Action

This compound, as Bendazac, exhibits a range of biological activities, with its anti-cataract and anti-inflammatory properties being the most prominent.

Anti-Cataract Activity via Inhibition of Protein Denaturation

The primary mechanism underlying the anti-cataract effect of Bendazac is its ability to inhibit the denaturation of lens proteins, particularly crystallins[8]. This protective effect helps to maintain the transparency of the lens.

Experimental Protocol: Protein Denaturation Inhibition Assay This assay evaluates the ability of a compound to prevent the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., in methanol).

    • Prepare a 0.2% solution of bovine serum albumin (BSA) in a suitable buffer (e.g., Tris buffer).

    • A standard anti-inflammatory drug, such as Diclofenac, is used as a positive control.

  • Assay Procedure:

    • In a series of test tubes, add 50 µL of various dilutions of the test compound or standard drug.

    • Add 5 mL of the 0.2% BSA solution to each tube.

    • Incubate the mixtures at room temperature for a specified period.

    • Induce denaturation by heating the samples.

    • After cooling, measure the turbidity of the solutions spectrophotometrically at a specific wavelength (e.g., 660 nm).

  • Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anti-inflammatory Activity via COX Inhibition

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Bendazac Bendazac Bendazac->COX Inhibits

Radical Scavenging Activity

Bendazac has been shown to possess radical scavenging properties, which contribute to its protective effects against oxidative damage[8]. This activity is particularly relevant in the context of cataract formation, where oxidative stress is a significant contributing factor.

Experimental Protocol: DPPH Radical Scavenging Assay This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of the test compound in methanol.

    • A known antioxidant, such as ascorbic acid, is used as a standard.

  • Assay Procedure:

    • To 1 mL of the DPPH solution, add a small volume of the test compound or standard solution at different concentrations.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathway Interactions

The biological effects of compounds are often mediated through complex signaling pathways. While direct experimental evidence for this compound is limited, its classification as an NSAID and its known effects on oxidative stress suggest potential interactions with key cellular signaling cascades involved in inflammation and apoptosis.

Stress-Activated Protein Kinase (SAPK) Pathways: JNK and p38 MAPK

Stress stimuli, including oxidative stress, activate the JNK and p38 MAPK pathways. These pathways play crucial roles in regulating apoptosis, inflammation, and cellular stress responses. A plausible mechanism involves the activation of Apoptosis Signal-regulating Kinase 1 (ASK1) by reactive oxygen species (ROS), which in turn activates the MKK4/7-JNK and MKK3/6-p38 cascades[10]. These pathways can lead to the activation of pro-apoptotic proteins like Bax and Bak[11].

G ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 JNK JNK MKK47->JNK p38 p38 MAPK MKK36->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Bendazac Bendazac (Radical Scavenger) Bendazac->ROS Inhibits

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκB, leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and induce the expression of inflammatory genes[12]. Some NSAIDs have been shown to modulate NF-κB signaling[13].

G Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Bendazac Bendazac Bendazac->IKK Potential Inhibition

Intrinsic Apoptosis Pathway

The intrinsic or mitochondrial pathway of apoptosis is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote the release of cytochrome c from the mitochondria, which leads to the activation of caspases and subsequent cell death. Anti-apoptotic proteins like Bcl-2 inhibit this process[6][14]. The effect of some NSAIDs on the expression of these proteins has been studied[15].

G Stress Cellular Stress Bax Bax (Pro-apoptotic) Stress->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Bendazac Bendazac Bendazac->Stress Reduces

Toxicology and Safety

The safety profile of this compound is an important consideration. It is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. Bendazac has been withdrawn from the market in some regions due to the risk of hepatotoxicity[8].

Acute Toxicity Data for Bendazac:

OrganismRoute of AdministrationLD₅₀
MouseOral> 1000 mg/kg
MouseIntravenous380 mg/kg
MouseIntraperitoneal355 mg/kg
MouseSubcutaneous440 mg/kg
RatOral1200 mg/kg
RatIntravenous304 mg/kg
RatIntraperitoneal388 mg/kg
RatSubcutaneous910 mg/kg

Note: The above data is for Bendazac, the non-fluorinated analogue. Specific data for the 4-fluoro derivative may vary.

Applications and Research Interest

This compound and its analogues continue to be of interest to the scientific community for several reasons:

  • Ophthalmology: As a potential therapeutic agent for the prevention and treatment of cataracts.

  • Anti-inflammatory Research: As a lead compound for the development of novel NSAIDs.

  • Forensic Science: It is a known metabolite of the synthetic cannabinoid AB-FUBINACA and is used as an analytical reference standard in forensic toxicology[2].

  • Oncology: The modulation of apoptosis and inflammatory pathways by related compounds suggests potential applications in cancer research.

  • Drug Discovery: It serves as a scaffold for the synthesis of new biologically active molecules. It is also an antagonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4) with an IC₅₀ > 2.5 µM[16].

This technical guide provides a solid foundation for understanding the core characteristics of this compound. Further research is warranted to fully elucidate its therapeutic potential and to develop safer and more effective derivatives.

References

An In-depth Technical Guide on the Biological Activity of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a notable derivative of indazole, primarily recognized as a metabolite of the synthetic cannabinoid AB-FUBINACA.[1][2] Its emergence in forensic and pharmacological studies is linked to the widespread use of its parent compound. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its interaction with the Mas-related G protein-coupled receptor X4 (MRGPRX4). This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and development. The compound is also referred to as "Compound 31" in some literature.[1][2]

Quantitative Biological Activity

The primary and most specific biological activity reported for this compound is its antagonistic effect on MRGPRX4.[3][1][2] The available quantitative data is summarized in the table below.

TargetActivityValue (IC50)Compound ID
Mas-related G protein-coupled receptor X4 (MRGPRX4)Antagonist>2.5 µMThis compound / Compound 31

Table 1: Summary of Quantitative Biological Data

Metabolism and Formation

This compound is a product of the in vivo metabolism of AB-FUBINACA. The primary metabolic transformation is the hydrolysis of the terminal amide group of AB-FUBINACA, catalyzed by carboxylesterases.[4] This process is a major pathway in the biotransformation of the parent synthetic cannabinoid.[4]

AB_FUBINACA AB-FUBINACA Metabolite This compound AB_FUBINACA->Metabolite Amide Hydrolysis (Carboxylesterases)

Caption: Metabolic conversion of AB-FUBINACA.

Mechanism of Action: MRGPRX4 Antagonism

MRGPRX4 is a G protein-coupled receptor (GPCR) primarily expressed in sensory neurons and is implicated in itch (pruritus).[5] It is known to be activated by various endogenous and exogenous ligands, leading to the initiation of an intracellular signaling cascade. As an antagonist, this compound binds to MRGPRX4 but does not elicit a response. Instead, it blocks the receptor, preventing its activation by agonists. The signaling pathway of MRGPRX4 is predominantly coupled through Gαq proteins.

cluster_membrane Cell Membrane MRGPRX4 MRGPRX4 Gq Gq MRGPRX4->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolyzes PIP2 to Agonist Agonist Agonist->MRGPRX4 Activates Antagonist 1-(4-Fluorobenzyl)-1H- indazole-3-carboxylic acid Antagonist->MRGPRX4 Blocks Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Cellular_Response Cellular Response (e.g., Itch Sensation) Ca_release->Cellular_Response

Caption: MRGPRX4 Gq-coupled signaling pathway and antagonism.

Experimental Protocols

Objective: To determine the inhibitory concentration (IC50) of this compound against agonist-induced MRGPRX4 activation.

Materials:

  • HEK293 cells stably expressing human MRGPRX4.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • MRGPRX4 agonist (e.g., deoxycholic acid).

  • This compound (test compound).

  • 96-well or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic reading capability.

Workflow:

A 1. Seed MRGPRX4-expressing HEK293 cells in assay plates B 2. Incubate overnight to allow cell adherence A->B C 3. Load cells with a calcium-sensitive dye B->C D 4. Incubate with varying concentrations of the test compound (antagonist) C->D E 5. Add a fixed concentration of an MRGPRX4 agonist D->E F 6. Measure fluorescence intensity kinetically E->F G 7. Analyze data to determine the IC50 value F->G

Caption: Workflow for MRGPRX4 calcium mobilization assay.

Detailed Procedure:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing MRGPRX4 in appropriate medium.

    • Seed the cells into 96-well or 384-well black, clear-bottom assay plates at a suitable density and incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive fluorescent dye in the assay buffer.

    • Remove the culture medium from the cell plates and add the dye-loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, followed by a recovery period at room temperature in the dark.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the different concentrations of the test compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a solution of the MRGPRX4 agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the assay plate in a fluorescence plate reader.

    • Initiate kinetic reading of fluorescence intensity and, after establishing a baseline, add the agonist solution to all wells.

    • Continue to measure the fluorescence signal for a few minutes to capture the peak response.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the rise in intracellular calcium levels.

    • Determine the peak fluorescence response for each concentration of the antagonist.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Other Potential Biological Activities

While the antagonism of MRGPRX4 is the most concretely defined activity, the broader class of indazole derivatives has been associated with other biological effects. Some research suggests that indazole-containing compounds may act as modulators of kinase pathways, such as MAPKAP kinases, which are involved in cellular processes like inflammation and proliferation.[6] Additionally, compounds structurally similar to this compound have been investigated for anti-inflammatory properties.[7] However, specific quantitative data and detailed studies for this particular compound in these areas are currently lacking in the public domain.

Conclusion

This compound is a metabolite of the synthetic cannabinoid AB-FUBINACA with a defined, albeit weak, antagonistic activity at the MRGPRX4 receptor. Its primary relevance to researchers is in the field of forensic toxicology as a biomarker for AB-FUBINACA consumption and in pharmacology as a tool compound for studying MRGPRX4. Further research is required to explore other potential biological activities and to fully elucidate its pharmacological profile. The methodologies and data presented in this guide provide a foundation for such future investigations.

References

An In-depth Technical Guide to the Core Mechanism of Action of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a compound of interest primarily recognized as a metabolite of the synthetic cannabinoid AB-FUBINACA and utilized as an analytical reference standard. Emerging research has identified it as a potential antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4). While direct, extensive mechanistic studies on this specific molecule are limited, its structural similarity to other indazole-3-carboxylic acid derivatives, notably lonidamine and its analogue Adjudin (AF-2364), provides a basis for inferring potential biological activities. This guide delineates the known mechanism of action of this compound as an MRGPRX4 antagonist and explores the well-documented mechanisms of its structural analogues, which are investigated as non-hormonal male contraceptives. This document provides a comprehensive overview of the relevant signaling pathways, quantitative data, and detailed experimental protocols to facilitate further research and drug development.

Core Mechanism of Action: MRGPRX4 Antagonism

The primary characterized mechanism of action for this compound is its antagonistic activity at the Mas-related G protein-coupled receptor X4 (MRGPRX4).

MRGPRX4 Signaling Pathway

MRGPRX4 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured as a transient increase in cytosolic calcium concentration.

Quantitative Data

The antagonistic potency of this compound at the MRGPRX4 receptor has been determined, although the available data indicates modest activity.

CompoundTargetAssayIC50
This compoundMRGPRX4Not Specified>2.5 μM[1]

Inferred Mechanism of Action Based on Structural Analogues

The indazole-3-carboxylic acid scaffold is shared by compounds with well-documented biological activities, particularly as male contraceptives. Lonidamine and its more potent analogue, Adjudin (AF-2364), offer insights into potential, yet unconfirmed, mechanisms for this compound.

Disruption of Sertoli-Germ Cell Adhesion

The primary mechanism of action for Adjudin (AF-2364) as a male contraceptive is the disruption of the adhesive junctions between Sertoli cells and developing germ cells (spermatids) within the seminiferous tubules. This leads to the premature release of immature sperm and reversible infertility.[2]

Adjudin is thought to perturb the apical ectoplasmic specialization, a testis-specific anchoring junction. This disruption is mediated through the activation of signaling pathways that regulate the actin cytoskeleton, such as the integrin/focal adhesion kinase (FAK)/p130Cas/MAP kinase pathway.

Sertoli_Germ_Cell_Adhesion_Disruption Adjudin Adjudin (AF-2364) Integrin β1-Integrin Adjudin->Integrin Upregulates FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates p130Cas p130Cas FAK->p130Cas Phosphorylates MAPK MAP Kinase (ERK) p130Cas->MAPK Activates Actin Actin Cytoskeleton Restructuring MAPK->Actin Adhesion Sertoli-Germ Cell Adhesion Disruption Actin->Adhesion

Inhibition of Sperm Mitochondrial Function

AF-2364 has also been shown to directly target sperm mitochondria, leading to a loss of motility and viability. This action is mediated through the opening of the mitochondrial permeability transition (MPT) pore.

The opening of the MPT pore disrupts the mitochondrial membrane potential (ΔΨm), leading to a cessation of ATP synthesis and the release of pro-apoptotic factors. This ultimately results in a loss of sperm motility.

MPT_Pore_Opening AF2364 AF-2364 MPTP MPT Pore AF2364->MPTP Induces Opening Mitochondrion Sperm Mitochondrion MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) MPTP->MMP_Loss ATP_Decrease Decreased ATP Generation MMP_Loss->ATP_Decrease Motility_Loss Loss of Sperm Motility ATP_Decrease->Motility_Loss

Quantitative Data for Analogues

The following table summarizes the effective doses of Adjudin (AF-2364) for male contraception in animal models.

CompoundSpeciesRoute of AdministrationEffective DoseEffect
Adjudin (AF-2364)RatOral gavage50 mg/kg (single dose)Induces extensive germ cell exfoliation.
Adjudin (AF-2364)RatOral gavage37.5-50 mg/kg (weekly for 3 weeks)Reversible male contraception.
Adjudin (AF-2364)RabbitIntravenous25 mg/kg (weekly for 4 weeks)>95% germ cell absence from seminiferous epithelium.

Experimental Protocols

MRGPRX4 Antagonist Assay (Calcium Flux Assay)

This protocol is a general method for assessing the antagonistic activity of a compound at a Gq-coupled receptor like MRGPRX4 by measuring changes in intracellular calcium.

Calcium_Flux_Assay_Workflow Start Start Plate_Cells Plate HEK293 cells expressing MRGPRX4 in a 96-well plate Start->Plate_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Plate_Cells->Load_Dye Incubate_Compound Incubate with this compound or vehicle control Load_Dye->Incubate_Compound Add_Agonist Add a known MRGPRX4 agonist Incubate_Compound->Add_Agonist Measure_Fluorescence Measure fluorescence intensity over time using a plate reader Add_Agonist->Measure_Fluorescence Analyze_Data Analyze the change in fluorescence to determine inhibition Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human MRGPRX4 in appropriate media. Seed cells into a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer. Add the desired concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a known MRGPRX4 agonist (e.g., a bile acid) to the wells and immediately begin measuring fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm for Fluo-4) over time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The percentage of inhibition by the antagonist is calculated by comparing the fluorescence response in the presence and absence of the compound.

Sertoli-Germ Cell Co-culture Adhesion Assay

This protocol provides a framework for assessing the effect of compounds on the adhesion between Sertoli and germ cells in vitro.

Protocol:

  • Sertoli Cell Isolation and Culture: Isolate Sertoli cells from the testes of immature rats (e.g., 20-day-old) by enzymatic digestion (collagenase and trypsin). Culture the Sertoli cells on Matrigel-coated plates until they form a confluent monolayer.

  • Germ Cell Isolation: Isolate germ cells from the testes of adult rats.

  • Co-culture: Add the isolated germ cells to the confluent Sertoli cell monolayer and allow them to adhere.

  • Compound Treatment: Treat the co-cultures with various concentrations of the test compound (e.g., Adjudin) or vehicle control for a specified period.

  • Adhesion Assessment: Quantify the number of adherent germ cells. This can be done by washing the wells to remove non-adherent cells and then lysing the remaining cells to quantify a germ cell-specific marker (e.g., lactate dehydrogenase) or by direct cell counting after fluorescent labeling of the germ cells.

Sperm Mitochondrial Permeability Transition (MPT) Pore Assay

This assay uses the fluorescent dye calcein-AM in combination with a quencher (CoCl₂) to specifically measure the opening of the MPT pore in sperm.

Protocol:

  • Sperm Preparation: Obtain and prepare a suspension of motile sperm.

  • Dye Loading: Incubate the sperm suspension with calcein-AM. Calcein-AM is membrane-permeant and becomes fluorescent (calcein) after hydrolysis by intracellular esterases.

  • Fluorescence Quenching: Add cobalt chloride (CoCl₂) to the sperm suspension. CoCl₂ quenches the fluorescence of calcein in the cytoplasm but cannot cross the intact inner mitochondrial membrane.

  • Compound Treatment: Treat the sperm with the test compound (e.g., AF-2364) or a known MPT pore inducer (e.g., ionomycin) as a positive control.

  • Flow Cytometry Analysis: Analyze the sperm population using a flow cytometer. A decrease in the mitochondrial calcein fluorescence indicates the opening of the MPT pore, allowing CoCl₂ to enter and quench the fluorescence.

Conclusion

This compound is an emerging molecule with a defined, albeit modest, antagonistic activity at the MRGPRX4 receptor. The well-established mechanisms of its structural analogues, lonidamine and Adjudin, in disrupting Sertoli-germ cell adhesion and sperm mitochondrial function, provide compelling avenues for further investigation into the broader biological profile of this class of compounds. The experimental protocols detailed herein offer a foundational framework for researchers to further elucidate the precise mechanism of action of this compound and to explore its therapeutic potential.

References

The Pharmacological Profile of Fluorobenzyl Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorobenzyl indazole derivatives represent a significant and evolving class of synthetic cannabinoids. Initially developed in the early 2000s for their potential therapeutic applications, these compounds have gained notoriety as potent agonists of the cannabinoid receptors, CB1 and CB2. Their high affinity and efficacy at these receptors, often exceeding that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), have made them a subject of intense research in both medicinal chemistry and toxicology. This technical guide provides a comprehensive overview of the pharmacological profile of fluorobenzyl indazole derivatives, with a focus on their structure-activity relationships, receptor binding and functional activity, signaling pathways, and pharmacokinetic properties.

I. Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of representative fluorobenzyl indazole derivatives at human cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Fluorobenzyl Indazole Derivatives

Compound NameCB1 Ki (nM)CB2 Ki (nM)Reference
AB-FUBINACA0.92.0[1]
AMB-FUBINACA1.22.4[2]
ADB-FUBINACA0.36-[2]
5F-AB-PINACA--[3]
5F-ADB-PINACA0.240.88[3]

Table 2: Cannabinoid Receptor Functional Activity (EC50) of Fluorobenzyl Indazole Derivatives

Compound NameCB1 EC50 (nM)CB2 EC50 (nM)Assay TypeReference
AB-FUBINACA1.361.95Membrane Potential[4]
AMB-FUBINACA0.630.13cAMP Inhibition[2]
ADB-FUBINACA0.98-[35S]GTPγS[2]
5F-ADB-PINACA0.240.88Membrane Potential[3]

II. Signaling Pathways of Fluorobenzyl Indazole Derivatives at the CB1 Receptor

Fluorobenzyl indazole derivatives primarily exert their effects through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The two primary pathways initiated are G-protein dependent signaling and β-arrestin mediated signaling.

G-Protein Dependent Signaling

Activation of the CB1 receptor by a fluorobenzyl indazole derivative leads to the coupling and activation of inhibitory G-proteins (Gi/o). This initiates a cascade of downstream events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Additionally, the βγ-subunits of the activated G-protein can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6][7] This combination of effects ultimately leads to a decrease in neuronal excitability and neurotransmitter release.[8]

G_Protein_Signaling FB_Indazole Fluorobenzyl Indazole Derivative CB1R CB1 Receptor FB_Indazole->CB1R Gi_o Gi/o Protein CB1R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition Ca_channel ↓ Ca²⁺ Influx (Voltage-gated Ca²⁺ channels) Gi_o->Ca_channel GIRK ↑ K⁺ Efflux (GIRK channels) Gi_o->GIRK cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability & Neurotransmitter Release Ca_channel->Neuronal_Activity GIRK->Neuronal_Activity

Caption: G-protein dependent signaling cascade initiated by fluorobenzyl indazole derivatives at the CB1 receptor.

β-Arrestin Mediated Signaling

Following agonist binding and G-protein activation, the CB1 receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and β-arrestin 2) to the receptor.[4] β-arrestin recruitment leads to receptor desensitization and internalization, effectively terminating G-protein signaling.[9] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK).[8]

Beta_Arrestin_Signaling Agonist_CB1R Agonist-Bound CB1 Receptor GRK GRK Agonist_CB1R->GRK Activation Phospho_CB1R Phosphorylated CB1 Receptor GRK->Phospho_CB1R Phosphorylation Beta_Arrestin β-Arrestin Phospho_CB1R->Beta_Arrestin Recruitment Desensitization Receptor Desensitization Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_ERK MAPK/ERK Signaling Beta_Arrestin->MAPK_ERK Scaffolding

Caption: β-arrestin mediated signaling pathway following CB1 receptor activation.

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of fluorobenzyl indazole derivatives.

A. Synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)

This protocol describes a representative synthesis of a fluorobenzyl indazole derivative.[1][10]

Step 1: Synthesis of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid

  • To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-(bromomethyl)-4-fluorobenzene to the reaction mixture.

  • Heat the reaction mixture at 80°C for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1N HCl).

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield this compound.

Step 2: Amide Coupling to form AB-FUBINACA

  • To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a base (e.g., N,N-diisopropylethylamine).

  • Stir the mixture at room temperature for 10 minutes.

  • Add L-valinamide hydrochloride to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain AB-FUBINACA.

Synthesis_Workflow Start1 1H-Indazole-3-carboxylic acid + 1-(bromomethyl)-4-fluorobenzene Step1 Alkylation (K₂CO₃, DMF, 80°C) Start1->Step1 Intermediate This compound Step1->Intermediate Step2 Amide Coupling (HATU, DIPEA, DCM) Intermediate->Step2 Start2 L-valinamide HCl Start2->Step2 Product AB-FUBINACA Step2->Product

Caption: Synthetic workflow for the preparation of AB-FUBINACA.

B. In Vitro Cannabinoid Receptor Binding Assay ([³H]CP-55,940 Competition Binding Assay)

This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.[11]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 or CB2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer containing the test compound at various concentrations.

    • 25 µL of [³H]CP-55,940 (a radiolabeled cannabinoid agonist) at a final concentration of ~0.5 nM.

    • 25 µL of cell membrane preparation (5-10 µg of protein).

    • For non-specific binding, add a high concentration of a known unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4).

  • Scintillation Counting: Dry the filters and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Prepare Reaction Mixture: - Test Compound - [³H]CP-55,940 - CB1/CB2 Membranes Incubation Incubate at 30°C for 90 min Start->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki Counting->Analysis

Caption: Workflow for the competitive radioligand binding assay.

C. In Vitro Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of a compound to act as an agonist or antagonist at the CB1 receptor by quantifying its effect on cAMP levels.[5][12]

  • Cell Culture: Use a cell line expressing the human CB1 receptor (e.g., CHO-K1 cells).

  • Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Agonist Mode:

    • Incubate cells with various concentrations of the test compound for 30 minutes at 37°C.

    • Add forskolin (an adenylyl cyclase activator) to a final concentration of 1 µM and incubate for a further 15 minutes.

  • Antagonist Mode:

    • Pre-incubate cells with various concentrations of the test compound for 30 minutes at 37°C.

    • Add a known CB1 receptor agonist (e.g., CP-55,940 at its EC80 concentration) and incubate for a further 15 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

D. In Vitro ADME Assays

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.[13][14][15]

  • Incubation Mixture: In a 96-well plate, combine:

    • Test compound (final concentration 1 µM).

    • Pooled human liver microsomes (final concentration 0.5 mg/mL).

    • Phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

This assay determines the extent to which a compound binds to plasma proteins.[2][16][17]

  • Apparatus: Use a rapid equilibrium dialysis (RED) device.

  • Procedure:

    • Add the test compound (final concentration 1-5 µM) to pooled human plasma in the sample chamber of the RED device.

    • Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

    • Incubate the device at 37°C for 4-6 hours with gentle shaking to reach equilibrium.

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in both samples.

  • Data Analysis: Calculate the fraction unbound (fu) of the compound in plasma.

ADME_Workflow cluster_0 Liver Microsomal Stability cluster_1 Plasma Protein Binding LMS_Start Incubate Compound with Liver Microsomes + NADPH LMS_Time Quench at Time Points LMS_Start->LMS_Time LMS_Analysis LC-MS/MS Analysis LMS_Time->LMS_Analysis LMS_Result Calculate t½ & CLint LMS_Analysis->LMS_Result PPB_Start Equilibrium Dialysis (Compound in Plasma vs. Buffer) PPB_Sample Sample Plasma & Buffer Chambers PPB_Start->PPB_Sample PPB_Analysis LC-MS/MS Analysis PPB_Sample->PPB_Analysis PPB_Result Calculate Fraction Unbound (fu) PPB_Analysis->PPB_Result

Caption: Workflow for in vitro ADME assays.

E. In Vivo Assessment of Cannabinoid-like Effects (Mouse Tetrad Model)

This model is used to evaluate the in vivo cannabimimetic activity of a compound by assessing four characteristic effects in mice.[18]

  • Animals: Use male C57BL/6J mice.

  • Drug Administration: Administer the test compound via intraperitoneal (i.p.) injection. Include a vehicle control group.

  • Tetrad Assessments (performed 30-60 minutes post-injection):

    • Hypothermia: Measure rectal body temperature using a digital thermometer.

    • Analgesia: Assess the nociceptive threshold using the tail-flick or hot-plate test.

    • Locomotor Activity: Measure spontaneous activity in an open-field arena.

    • Catalepsy: Measure the time the mouse remains immobile on an elevated bar.

  • Data Analysis: Compare the results from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

IV. Conclusion

Fluorobenzyl indazole derivatives are a class of highly potent synthetic cannabinoid receptor agonists with complex pharmacological profiles. Their high affinity for CB1 and CB2 receptors translates to significant in vitro and in vivo activity. Understanding their structure-activity relationships, signaling pathways, and pharmacokinetic properties is crucial for both the development of potential therapeutic agents and for addressing the public health challenges posed by their illicit use. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this important class of compounds. Further research is warranted to fully elucidate the therapeutic potential and toxicological risks associated with specific fluorobenzyl indazole derivatives.

References

AB-FUBINACA carboxylic acid metabolite identification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Identification of AB-FUBINACA Carboxylic Acid Metabolite

Introduction

AB-FUBINACA, or N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid receptor agonist (SCRA) originally developed by Pfizer.[1] It has been identified in numerous herbal incense products and has been associated with significant adverse health effects. For forensic and clinical toxicology, the detection of AB-FUBINACA intake is crucial. However, like many SCRAs, AB-FUBINACA is extensively metabolized in the body, and the parent compound is often found in very low concentrations or is entirely absent in urine samples.[2][3] This necessitates the identification and monitoring of its major metabolites to reliably confirm exposure. The most significant metabolic pathway for AB-FUBINACA is the hydrolysis of its terminal amide group, which results in the formation of AB-FUBINACA carboxylic acid.[1][4] This metabolite has been consistently identified as a primary and reliable urinary marker for detecting AB-FUBINACA consumption.[1]

This technical guide provides an in-depth overview of the identification of the AB-FUBINACA carboxylic acid metabolite, detailing the metabolic pathways, experimental protocols for its identification and quantification, and a summary of reported quantitative data.

Metabolic Pathway of AB-FUBINACA

The biotransformation of AB-FUBINACA in the human body is complex, involving multiple phase I and phase II metabolic reactions. The major metabolic pathways include terminal amide hydrolysis, hydroxylation at various positions, and subsequent glucuronidation.[1][4]

The formation of the carboxylic acid metabolite occurs through the hydrolysis of the primary amide in the L-valinamide moiety of the AB-FUBINACA molecule. This reaction is primarily catalyzed by the enzyme carboxylesterase 1 (CES1).[1] The resulting metabolite, AB-FUBINACA carboxylic acid, is a key analyte for urine drug testing. Other observed metabolic reactions include hydroxylation of the amino-oxobutane moiety and the indazole ring, epoxidation followed by hydrolysis, and dehydrogenation.[1] However, the carboxylic acid metabolite is often the most abundant and consistently detected marker in authentic urine samples.[1][5]

AB_FUBINACA_Metabolism AB_FUBINACA AB-FUBINACA Carboxylic_Acid AB-FUBINACA Carboxylic Acid AB_FUBINACA->Carboxylic_Acid Amide Hydrolysis (Major Pathway) Other_Metabolites Other Phase I Metabolites (e.g., Hydroxylation, Dihydrodiol) AB_FUBINACA->Other_Metabolites Oxidation Glucuronides Phase II Metabolites (Glucuronides) Carboxylic_Acid->Glucuronides Glucuronidation Other_Metabolites->Glucuronides Glucuronidation

Metabolic pathway of AB-FUBINACA.

Experimental Protocols

The identification and quantification of AB-FUBINACA metabolites are predominantly achieved using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The following sections detail the common experimental procedures.

In Vitro Metabolism Studies using Human Hepatocytes
  • Objective: To identify metabolites formed by liver enzymes in a controlled environment.

  • Methodology:

    • Incubation: Pooled human hepatocytes are incubated with AB-FUBINACA (typically at a concentration of 10 μmol/L) for specific time periods, such as 1 and 3 hours.[1]

    • Reaction Quenching: The metabolic reaction is stopped at the designated time points by adding an equal volume of ice-cold acetonitrile.[6] This step also serves to precipitate proteins.

    • Centrifugation: The quenched samples are centrifuged to pellet the precipitated proteins.

    • Supernatant Analysis: The resulting supernatant, containing the parent drug and its metabolites, is collected and analyzed directly or after dilution using LC-HRMS.[7]

In Vitro Metabolism Studies using Human Liver Microsomes (HLMs)
  • Objective: To assess metabolic stability and identify metabolites formed by microsomal enzymes like cytochrome P450s.

  • Methodology:

    • Reaction Mixture: A typical incubation mixture contains pooled HLMs (e.g., 0.2 mg/mL), a buffer solution (e.g., 50 mM potassium phosphate, pH 7.4), AB-FUBINACA (e.g., 1 μmol/L), and cofactors like MgCl₂.[7]

    • Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes.

    • Initiation: The reaction is initiated by adding the NADPH cofactor.[7]

    • Sampling: Aliquots are collected at various time points (e.g., 0, 3, 8, 13, 20, 45, 60 minutes) to determine the rate of metabolism (half-life).[6]

    • Quenching and Processing: The reaction in each aliquot is quenched with ice-cold acetonitrile, followed by centrifugation. The supernatant is then analyzed.[6] The half-life of AB-FUBINACA in HLMs has been reported to be approximately 62.6 minutes.[1]

Analysis of Authentic Urine Samples
  • Objective: To identify and quantify metabolites present in biological samples from suspected users.

  • Methodology:

    • Enzymatic Hydrolysis: Urine samples are often treated with β-glucuronidase to cleave glucuronide conjugates, which are common phase II metabolites. This increases the concentration of the free (unconjugated) metabolites, improving detection.[4][8]

    • Extraction:

      • Liquid-Liquid Extraction (LLE): The hydrolyzed urine is extracted with an organic solvent like ethyl acetate.[4]

      • Solid-Phase Extraction (SPE): Alternatively, SPE is used for sample clean-up and concentration.[8]

    • Analysis: The extracted and dried residue is reconstituted in a suitable solvent and injected into the LC-MS/MS system for analysis.[4][8]

Instrumentation: LC-QTOF-MS
  • Liquid Chromatography (LC):

    • Column: A C18 or similar reversed-phase column is typically used for separation.[8]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like 0.1% formic acid, is commonly employed.[8][9]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, is essential for accurate mass measurements, which helps in the elemental composition determination of unknown metabolites.[8][10]

    • Data Acquisition: Data is collected in full-scan mode to detect all potential metabolites, with information-dependent acquisition (IDA) triggering MS/MS scans for structural elucidation of detected ions.[1][10]

Quantitative Data

Quantitative analysis of AB-FUBINACA and its metabolites is critical for interpreting toxicological findings. Data from authentic human samples remains relatively scarce, but some studies have reported concentrations in postmortem cases.

Table 1: Concentrations of AB-FUBINACA Metabolites in Postmortem Specimens[11]

AnalyteUrine (pg/mL)Lung (pg/g)Liver (pg/g)Kidney (pg/g)
Metabolite M3 *226255202155
Metabolite M4 14,4007686371,390

*Note: Metabolite M3 is a major metabolite, but its exact structure corresponding to the carboxylic acid was not explicitly confirmed in this specific abstract. However, the data highlights the distribution of metabolites in various tissues.

One study noted that the AB-FUBINACA carboxylic acid metabolite (also referred to as AB-FUBINACA-COOH) can reach concentrations in vivo of up to 636 ng/mL.[12] This indicates that the carboxylic acid metabolite can be present at significantly high concentrations, making it an excellent target for detection.

General Experimental Workflow

The overall process for identifying the AB-FUBINACA carboxylic acid metabolite, from sample receipt to final data interpretation, follows a structured workflow.

Workflow cluster_0 Sample Source cluster_1 Sample Preparation cluster_2 Analysis & Identification in_vitro In Vitro System (Hepatocytes/HLM) Incubation Incubation with AB-FUBINACA in_vitro->Incubation in_vivo In Vivo Sample (Urine) Hydrolysis Enzymatic Hydrolysis (for Urine) in_vivo->Hydrolysis Extraction Extraction (LLE or SPE) Incubation->Extraction Hydrolysis->Extraction LC_MS LC-HRMS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Accurate Mass & Fragmentation) LC_MS->Data_Processing ID Metabolite Identification (AB-FUBINACA Carboxylic Acid) Data_Processing->ID

Workflow for AB-FUBINACA metabolite identification.

Conclusion

The identification of the AB-FUBINACA carboxylic acid metabolite is a cornerstone for the forensic and clinical confirmation of AB-FUBINACA use. Due to extensive metabolism, the parent compound is an unreliable marker in urine. In contrast, the carboxylic acid metabolite, formed via amide hydrolysis, is a major and consistently detected biotransformation product.[1] The methodologies outlined in this guide, particularly those employing human hepatocytes for metabolite profiling and LC-HRMS for analysis of authentic urine samples, provide a robust framework for its detection. For researchers and drug development professionals, understanding these metabolic pathways and analytical strategies is essential for developing sensitive and specific assays for new psychoactive substances and for interpreting toxicological data accurately. The recommended urinary markers for confirming AB-FUBINACA intake are AB-FUBINACA carboxylic acid and its hydroxylated derivatives.[1]

References

Unraveling the Therapeutic Potential of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – This technical guide provides a comprehensive analysis of the current understanding of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid, a compound of interest in drug discovery and forensic science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its known biological activities and potential, yet largely unexplored, therapeutic applications.

Introduction

This compound, also known by its designation as AB-FUBINACA metabolite 4, is a synthetic compound belonging to the indazole class of molecules.[1] It is primarily recognized as a major metabolite of the potent synthetic cannabinoid, AB-FUBINACA.[2][3][4][5] While its role as a biomarker for the consumption of its parent compound is well-established in forensic toxicology, its intrinsic pharmacological profile and potential as a therapeutic agent remain subjects of nascent investigation. This guide synthesizes the available data on its biological targets and outlines potential avenues for future research.

Known Biological Activity and Potential Therapeutic Targets

The primary and most definitively characterized biological activity of this compound is its interaction with the Mas-related G protein-coupled receptor X4 (MRGPRX4).

Mas-related G protein-coupled Receptor X4 (MRGPRX4)

Current evidence indicates that this compound acts as a weak antagonist at the MRGPRX4 receptor.[2][3][4][5] This receptor is implicated in pruritus (itch), particularly in cholestatic diseases. The antagonistic activity of this compound, although modest, suggests a potential, albeit limited, role in modulating itch signaling pathways.

Quantitative Data Summary

TargetActivityValueReference
MRGPRX4AntagonistIC50 > 2.5 μM[2][3][4][5]
Cannabinoid Receptors (CB1 and CB2)

As a metabolite of the potent cannabinoid receptor agonist AB-FUBINACA, the activity of this compound at CB1 and CB2 receptors is of significant interest. Studies on the parent compound and its metabolites suggest that the carboxylic acid metabolite possesses significantly lower pharmacological activity at these receptors compared to AB-FUBINACA itself. However, precise quantitative data, such as binding affinities (Ki) or functional potencies (EC50), are not currently available in the public domain, highlighting a critical gap in the understanding of this compound's pharmacology.

Potential Anti-inflammatory and Kinase Modulatory Effects

The broader class of indazole-containing compounds has been associated with a range of biological activities, including anti-inflammatory effects and the modulation of kinase signaling pathways.

  • Anti-inflammatory Potential: Some indazole derivatives have been shown to reduce the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). This raises the possibility that this compound could exert anti-inflammatory effects, a hypothesis that warrants experimental validation.

  • MAPKAP Kinase Modulation: Compounds with the indazole scaffold have also been reported to interact with Mitogen-Activated Protein Kinase-Activated Protein (MAPKAP) kinases. These kinases are key components of intracellular signaling cascades that regulate a multitude of cellular processes, including stress responses and inflammation. The potential for this compound to modulate these pathways is a plausible but as of yet, unconfirmed area of investigation.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on its known and potential targets, the following standard assays would be appropriate for its pharmacological characterization.

MRGPRX4 Antagonism Assay (Calcium Mobilization)

This assay would quantify the ability of the compound to inhibit the activation of MRGPRX4 by a known agonist.

  • Cell Culture: HEK293 cells stably expressing human MRGPRX4 are cultured in appropriate media.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: A known MRGPRX4 agonist (e.g., deoxycholic acid) is added to the cells.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated by determining the concentration of the compound that inhibits 50% of the maximal response induced by the agonist.

Cannabinoid Receptor Binding Assay

This protocol would determine the affinity of the compound for CB1 and CB2 receptors.

  • Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared.

  • Radioligand Binding: Membranes are incubated with a known radiolabeled cannabinoid receptor ligand (e.g., [³H]CP-55,940) in the presence of varying concentrations of this compound.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

TNF-α and IL-1 Release Assay in Macrophages

This assay would assess the potential anti-inflammatory properties of the compound.

  • Cell Culture: A macrophage cell line (e.g., THP-1) is cultured and differentiated into a macrophage-like state.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Supernatant Collection: After a suitable incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of TNF-α and IL-1 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The IC50 value for the inhibition of cytokine release is determined.

Visualizations

Logical Relationship of Known and Potential Activities

A 1-(4-Fluorobenzyl)-1H- indazole-3-carboxylic acid B MRGPRX4 A->B Weak Antagonist (IC50 > 2.5 µM) C Cannabinoid Receptors (CB1/CB2) A->C Likely Weak Interaction (Metabolite of Potent Agonist) D MAPKAP Kinases A->D Potential Modulation (Based on Scaffold) E Pro-inflammatory Cytokines (TNF-α, IL-1) A->E Potential Inhibition (Based on Scaffold) F Itch Signaling B->F

Caption: Known and potential interactions of the compound.

Experimental Workflow for Target Validation

cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Synthesis and Purification B Primary Target Binding Assays (MRGPRX4, CB1/CB2) A->B D Secondary Target Screening (Kinase Panel, Cytokine Release) A->D C Functional Assays (Calcium Mobilization, cAMP) B->C E Animal Model of Itch (e.g., Cholestatic Pruritus Model) C->E D->E F Pharmacokinetic Studies (ADME) E->F G Toxicology Assessment F->G

Caption: A proposed workflow for therapeutic validation.

Future Directions and Conclusion

The current body of evidence surrounding this compound characterizes it primarily as a metabolite of forensic interest with weak antagonistic activity at the MRGPRX4 receptor. Its potential as a therapeutic agent is largely unexplored and remains speculative, based on the general pharmacological properties of the indazole scaffold.

To unlock the therapeutic potential of this molecule, future research should focus on:

  • Comprehensive Pharmacological Profiling: A broad screening against a panel of receptors, enzymes, and ion channels is necessary to identify novel, more potent targets.

  • Quantitative Assessment at Cannabinoid Receptors: Determining the precise binding affinities and functional activities at CB1 and CB2 receptors is crucial to understand its full cannabimimetic or modulatory potential.

  • Validation of Anti-inflammatory and Kinase Modulatory Effects: Specific in vitro and in vivo studies are required to confirm and quantify any activity on inflammatory pathways and kinase signaling.

  • Structure-Activity Relationship (SAR) Studies: Modification of the core structure could lead to the development of more potent and selective analogs for identified targets.

References

Indazole-3-Carboxylic Acid Derivatives as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous kinase inhibitors. Its unique arrangement allows it to mimic the purine ring of ATP, enabling competitive inhibition at the kinase active site. Specifically, derivatives of indazole-3-carboxylic acid have demonstrated significant potential, offering a versatile platform for developing potent and selective inhibitors for a range of protein kinases implicated in diseases like cancer and inflammatory conditions. This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action for this important class of compounds.

Quantitative Data on Kinase Inhibition

Indazole-3-carboxylic acid derivatives have been successfully developed to target a variety of kinases. The following tables summarize the inhibitory activities of representative compounds against key kinase targets.

Table 1: Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives against PAK1

Compound IDStructure/SubstitutionPAK1 IC₅₀ (nM)Reference
87a Unsubstituted5000[1]
87b Chlorophenyl with hydrophobic moiety159[1]
87c Chlorophenyl with hydrophobic moiety52[1]
87d Chlorophenyl with hydrophobic moiety16[1]
30l Hydrophobic ring in back pocket, hydrophilic group in solvent region9.8[1][2]

Table 2: Inhibitory Activity of Indazole Derivatives against Aurora Kinases

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
123 Aurora A/B (Dual)Not specified[3]
124 Aurora B (Selective)Not specified[3]
125 Aurora A (Selective)Not specified[3]
PHA-739358 Aurora A, B, C13 (A), 79 (B), 61 (C)[4]

Table 3: Inhibitory Activity of Indazole Derivatives against CSF-1R

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
Pexidartinib (PLX3397) CSF-1R, c-KIT, FLT313 (CSF-1R), 27 (c-KIT)Not specified
GW2580 CSF-1RPotent inhibitorNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for the synthesis of indazole-3-carboxamide derivatives and for conducting in vitro kinase inhibition assays.

Protocol 1: General Synthesis of 1H-Indazole-3-Carboxamide Derivatives

This protocol outlines the coupling of 1H-indazole-3-carboxylic acid with a desired amine.[5][6]

1. Preparation of 1H-Indazole-3-Carboxylic Acid:

  • To a solution of 1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole (1 equivalent) in dry THF at -70°C under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the resulting solution at -70°C for 1 hour.

  • Bubble dry CO₂ gas through the solution for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and acidify with HCl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 1H-indazole-3-carboxylic acid.[6]

2. Amide Coupling Reaction:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add a coupling agent such as HATU or HOBT/EDC (1.2 equivalents) and a base like DIPEA (2 equivalents).[5][6]

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).

3. Work-up and Purification:

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 1H-indazole-3-carboxamide derivative.[5][6]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8][9]

1. Reagent Preparation:

  • Prepare serial dilutions of the test indazole compounds in the kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Prepare a 2x kinase/substrate mixture containing the target kinase (e.g., PAK1, Aurora A, CSF-1R) and its specific substrate in the assay buffer.

  • Prepare a 2x ATP solution in the assay buffer. The concentration should be at the apparent ATP Km for the specific kinase, if known.

2. Kinase Reaction:

  • In a 384-well white plate, add the test compound solution or vehicle control (for 0% and 100% inhibition).

  • Add the 2x kinase/substrate mixture to each well.

  • Initiate the reaction by adding the 2x ATP solution.

  • Incubate the plate at room temperature (or 30°C) for 60 minutes.

3. Signal Generation and Detection:

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-driven reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Pathways and Workflows

Understanding the biological context and the experimental process is facilitated by clear diagrams. The following visualizations, created using the DOT language, illustrate key signaling pathways and a general workflow for inhibitor discovery.

experimental_workflow General Workflow for Kinase Inhibitor Discovery cluster_design Design & Synthesis cluster_screening Screening & Validation cluster_optimization Lead Optimization start Scaffold Selection (Indazole-3-Carboxylic Acid) design Structure-Based Design (Docking, SAR) start->design synthesis Chemical Synthesis of Derivative Library design->synthesis biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) synthesis->biochem_assay ic50 IC50 Determination biochem_assay->ic50 cellular_assay Cellular Proliferation Assay (e.g., MTT) ic50->cellular_assay sar SAR Analysis cellular_assay->sar sar->design Iterative Optimization adme ADME/Tox Profiling sar->adme lead Lead Compound adme->lead PAK1_Pathway Simplified PAK1 Signaling Pathway rtk RTK / GPCR rho_gtpase Rac1 / Cdc42 rtk->rho_gtpase pak1 PAK1 rho_gtpase->pak1 mek MEK/ERK Pathway pak1->mek limk LIMK pak1->limk inhibitor Indazole-3-Carboxamide Inhibitor inhibitor->pak1 proliferation Cell Proliferation & Survival mek->proliferation cytoskeleton Cytoskeletal Remodeling limk->cytoskeleton migration Cell Migration & Invasion cytoskeleton->migration Aurora_Pathway Role of Aurora Kinases in Cell Cycle g2 G2 Phase aurka Aurora A g2->aurka centrosome Centrosome Maturation & Spindle Assembly aurka->centrosome aneuploidy Aneuploidy & Cell Death aurka->aneuploidy Inhibition leads to mitosis Mitosis centrosome->mitosis aurkb Aurora B (CPC) mitosis->aurkb chromosome Chromosome Segregation & Cytokinesis aurkb->chromosome aurkb->aneuploidy Inhibition leads to inhibitor Indazole Inhibitor inhibitor->aurka inhibitor->aurkb CSF1R_Pathway Simplified CSF-1R Signaling Pathway ligand CSF-1 / IL-34 csf1r CSF-1R ligand->csf1r dimer Dimerization & Autophosphorylation csf1r->dimer pi3k PI3K/AKT dimer->pi3k mapk RAS/MAPK dimer->mapk jak JAK/STAT dimer->jak inhibitor Indazole Inhibitor inhibitor->dimer Blocks ATP Binding macrophage Macrophage Proliferation, Survival & Differentiation pi3k->macrophage mapk->macrophage jak->macrophage

References

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in medicinal chemistry and forensic science. This document consolidates current literature, focusing on its synthesis, biological activities, and the experimental protocols used for its characterization.

Introduction

This compound (CAS No: 50264-63-6) is a heterocyclic compound featuring an indazole core structure.[1][2] It has garnered attention for several key reasons. Primarily, it is known as a major metabolite of AB-FUBINACA, a potent synthetic cannabinoid, making it a crucial analytical standard in forensic toxicology for identifying AB-FUBINACA consumption.[1][3][4] Additionally, the indazole scaffold is a key feature in a class of compounds investigated as P2X3 receptor antagonists for the treatment of conditions like chronic cough.[5][6][7] The compound itself has also been explored for its potential as a MRGPRX4 antagonist.[3][4][8]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 50264-63-6[1][2][9]
Molecular Formula C₁₅H₁₁FN₂O₂[1][2]
Molecular Weight 270.26 g/mol [1][2]
IUPAC Name 1-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid[2]
Melting Point 194°C (in acetic acid)[1]
Boiling Point (Predicted) 495.5 ± 30.0°C[1]
pKa (Predicted) 3.06 ± 0.10[1]
Density (Predicted) 1.34 ± 0.1 g/cm³[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: N-alkylation of an indazole ester followed by hydrolysis.

Protocol 1: Synthesis via Methyl Ester Intermediate

This common laboratory-scale synthesis involves the alkylation of methyl 1H-indazole-3-carboxylate followed by saponification.

Step 1: N-Alkylation to form Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate [10]

  • Reagents: Methyl 1H-indazole-3-carboxylate, 1-(bromomethyl)-4-fluorobenzene, a suitable base (e.g., Potassium tert-butoxide), and a solvent (e.g., Tetrahydrofuran - THF).

  • Procedure:

    • Dissolve methyl 1H-indazole-3-carboxylate in anhydrous THF in a reaction vessel.

    • Cool the solution to 0°C in an ice bath.

    • Add Potassium tert-butoxide (KOtBu) (1.1 equivalents) portion-wise while stirring. Continue stirring at 0°C for approximately 1 hour to form the indazolide anion.

    • Add 1-(bromomethyl)-4-fluorobenzene (1.05 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then reflux for an extended period (e.g., 48 hours) until completion is confirmed by TLC.

    • After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the methyl ester.[10]

Step 2: Hydrolysis to this compound

  • Reagents: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, 1M Sodium Hydroxide (NaOH), Methanol (MeOH), Water, 1M Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve the purified methyl ester from Step 1 in a 1:1 mixture of MeOH and water.

    • Add 1M NaOH solution and heat the mixture (e.g., to 60°C) for approximately 2 hours, monitoring the reaction by TLC.

    • Once hydrolysis is complete, cool the mixture and remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to approximately pH 4 with 1M HCl.

    • The carboxylic acid product will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final compound.

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis A Methyl 1H-indazole-3-carboxylate D Reaction & Reflux A->D B 1-(bromomethyl)-4-fluorobenzene B->D C Base (KOtBu) Solvent (THF) C->D E Methyl 1-(4-fluorobenzyl)-1H- indazole-3-carboxylate D->E Yield: ~72% F NaOH / MeOH / H2O E->F G Acidification (HCl) F->G H 1-(4-Fluorobenzyl)-1H- indazole-3-carboxylic acid G->H Yield: ~95%

Synthetic Workflow for this compound.

Biological Activity and Applications

The biological significance of this compound is multifaceted, spanning forensic analysis to therapeutic research.

Forensic Application: Metabolite of AB-FUBINACA

This compound is a primary hydrolysis metabolite of the synthetic cannabinoid AB-FUBINACA.[1][3] Synthetic cannabinoids are metabolized through various pathways, including amide hydrolysis, which cleaves the amide bond in the parent compound to form the corresponding carboxylic acid.[1]

  • Significance: Because parent synthetic cannabinoids are often rapidly metabolized and may be undetectable in biological samples, identifying their metabolites is crucial for confirming drug use. This compound serves as a stable and reliable biomarker for AB-FUBINACA exposure and is used as an analytical reference standard in forensic laboratories for LC-MS/MS assays.[1][4]

G A AB-FUBINACA Intake B Metabolic Process (Amide Hydrolysis in vivo) A->B C Detection of Metabolite (Target Compound) B->C D Confirmation of Exposure C->D

Forensic workflow for identifying AB-FUBINACA exposure via its metabolite.
Therapeutic Potential: P2X3 Receptor Antagonism

The indazole core is a key structural motif in the development of P2X3 receptor antagonists. P2X3 receptors are ATP-gated ion channels located predominantly on primary afferent sensory neurons (C- and Aδ-fibers) that are involved in pain and cough signaling.[5][11]

  • Mechanism of Action: In conditions like chronic cough or neuropathic pain, tissue injury or inflammation leads to the release of extracellular ATP.[5][12] This ATP binds to and activates P2X3 receptors on sensory nerve endings, causing depolarization and the transmission of signals perceived as cough or pain.[12] P2X3 receptor antagonists competitively block the binding of ATP to these receptors, thereby inhibiting nerve activation and reducing hypersensitivity.[12]

  • Relevance: While this specific carboxylic acid is not the primary clinical candidate, its scaffold is highly relevant. The drug Gefapixant (AF-219/MK-7264) , a potent P2X3 antagonist developed for refractory chronic cough, demonstrates the therapeutic potential of this class of molecules.[7][13][14][15][16][17] Research into derivatives of this compound is driven by the goal of identifying novel antagonists with optimized potency, selectivity, and pharmacokinetic profiles.[6]

G cluster_pathway Sensory Neuron Terminal cluster_intervention Therapeutic Intervention ATP ATP Release (from tissue injury/inflammation) Receptor P2X3 Receptor ATP->Receptor Binds to Activation Neuron Activation & Signal Transmission Receptor->Activation Causes Sensation Sensation of Pain / Cough Activation->Sensation Antagonist P2X3 Antagonist (e.g., Indazole Derivatives) Antagonist->Receptor Blocks Binding

P2X3 receptor signaling pathway and the mechanism of antagonist action.
Other Investigated Activities

  • MRGPRX4 Antagonism: The compound has been identified as an antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), although with a relatively low potency (IC50 > 2.5 μM).[3][4][8] This receptor is involved in itch and other sensory functions.

  • Anti-inflammatory Properties: Indazole derivatives have been studied for their potential to reduce the production of pro-inflammatory cytokines, suggesting a possible role in mitigating inflammation.[1]

  • Kinase Modulation: Some research indicates that compounds within the indazole class may act as modulators or inhibitors of certain kinase pathways, which are involved in cellular processes like inflammation and proliferation.[1]

Quantitative Biological Data

The available quantitative data for the specific biological activities of this compound are summarized below.

TargetActivityValueReference
MRGPRX4 AntagonistIC₅₀ > 2.5 μM[3][4][8]
Cannabinoid Receptor 1 (CB1) The parent compound (AB-FUBINACA) is a potent agonist. This metabolite is expected to have significantly reduced potency.Not explicitly quantified, but implied to be low.[1]

Conclusion

This compound is a molecule with dual significance. In forensic science, it is an indispensable tool for monitoring the use of the synthetic cannabinoid AB-FUBINACA. In medicinal chemistry, its core structure is a validated pharmacophore for targeting P2X3 receptors, a promising pathway for developing novel non-narcotic therapeutics for chronic cough and pain. Further derivatization and investigation of this scaffold may lead to the discovery of new clinical candidates with improved efficacy and safety profiles.

References

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid: A Technical Overview of its Role as an MRGPRX4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid as an antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4). MRGPRX4 has emerged as a significant target in drug discovery, particularly for conditions involving pruritus. This document details the compound's biological activity, physicochemical properties, and the experimental protocols used for its characterization. It is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction

Mas-related G protein-coupled receptor X4 (MRGPRX4) is a primate-specific receptor primarily expressed in sensory neurons of the dorsal root ganglia.[1] Its activation by various ligands, including bile acids, is linked to the sensation of itch, particularly in cholestatic pruritus.[1] Consequently, the development of MRGPRX4 antagonists is a promising therapeutic strategy for managing itch and other sensory disorders. The indazole scaffold has been identified as a promising starting point for the development of potent and selective MRGPRX4 antagonists. This guide focuses on a specific indazole derivative, this compound, and its activity as an MRGPRX4 antagonist.

Physicochemical Properties and Synthesis

This compound is a fluorinated indazole derivative. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₁FN₂O₂[2][3]
Molecular Weight 270.26 g/mol [2][3]
CAS Number 50264-63-6[3]
Melting Point 194°C (in acetic acid)[2]
pKa (predicted) 3.06 ± 0.10[2]
Density (predicted) 1.34 ± 0.1 g/cm³[2]
Boiling Point (predicted) 495.5 ± 30.0°C[2]

Synthesis:

The synthesis of this compound typically involves a two-step process. The first step is the synthesis of its methyl ester precursor, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. This is achieved through the nucleophilic substitution of the indazole N-H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene.[4] The subsequent step would be the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Biological Activity as an MRGPRX4 Antagonist

This compound has been identified as an antagonist of the MRGPRX4 receptor. However, its potency is modest, with a reported half-maximal inhibitory concentration (IC50) greater than 2.5 μM.[5] This suggests that while it possesses antagonistic activity, further optimization of the indazole scaffold is necessary to achieve clinically relevant potency. For context, other indazole-based MRGPRX4 antagonists have been developed with significantly higher potency, demonstrating the potential of this chemical class.

MRGPRX4 Signaling Pathway

MRGPRX4 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by an agonist, such as deoxycholic acid (DCA), MRGPRX4 stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which serves as a second messenger to propagate the signal.

MRGPRX4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MRGPRX4 MRGPRX4 Gq Gαq MRGPRX4->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers Agonist Agonist (e.g., Deoxycholic Acid) Agonist->MRGPRX4 Antagonist 1-(4-Fluorobenzyl)-1H- indazole-3-carboxylic acid Antagonist->MRGPRX4

MRGPRX4 Gαq Signaling Pathway

Experimental Protocols

The characterization of this compound as an MRGPRX4 antagonist involves several key in vitro assays.

Generation of a Stable MRGPRX4-Expressing Cell Line

A stable cell line expressing MRGPRX4 is essential for reproducible functional assays. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose.

Protocol:

  • Vector Construction: The full-length human MRGPRX4 cDNA is cloned into a mammalian expression vector containing a selection marker, such as puromycin resistance.

  • Transfection: HEK293 cells are transfected with the MRGPRX4 expression vector using a suitable transfection reagent.

  • Selection: 48 hours post-transfection, the cells are cultured in a medium containing the appropriate selection antibiotic (e.g., puromycin).

  • Clonal Selection: Single, antibiotic-resistant colonies are isolated and expanded.

  • Expression Verification: The expression of functional MRGPRX4 in the selected clones is confirmed by methods such as Western blotting or functional assays (e.g., calcium mobilization in response to a known agonist).

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq-coupled MRGPRX4 receptor.

Protocol:

  • Cell Plating: Stable MRGPRX4-expressing HEK293 cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). The cells are incubated in the dark to allow for dye loading.

  • Compound Addition (Antagonist Mode): The antagonist, this compound, is added to the wells at various concentrations and incubated for a defined period.

  • Agonist Stimulation: A known MRGPRX4 agonist (e.g., deoxycholic acid) is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured kinetically using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist is determined by measuring the reduction in the agonist-induced calcium signal. The IC50 value is calculated from the concentration-response curve.

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate MRGPRX4-HEK293 cells in 96/384-well plate Start->Plate_Cells Load_Dye Load cells with Fluo-4 AM Plate_Cells->Load_Dye Add_Antagonist Add 1-(4-Fluorobenzyl)-1H- indazole-3-carboxylic acid Load_Dye->Add_Antagonist Incubate_Antagonist Incubate Add_Antagonist->Incubate_Antagonist Add_Agonist Add MRGPRX4 Agonist (e.g., Deoxycholic Acid) Incubate_Antagonist->Add_Agonist Measure_Fluorescence Measure Fluorescence Kinetically (Fluorescence Plate Reader) Add_Agonist->Measure_Fluorescence Analyze_Data Analyze Data (Calculate IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Calcium Mobilization Assay Workflow
IP-One HTRF Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust measure of Gαq activation.

Protocol:

  • Cell Plating and Stimulation: MRGPRX4-expressing cells are plated and incubated with the antagonist followed by the agonist, similar to the calcium mobilization assay. The stimulation is performed in the presence of LiCl, which inhibits the degradation of IP1.

  • Cell Lysis and Reagent Addition: The cells are lysed, and the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (an anti-IP1 antibody labeled with a donor fluorophore and IP1 labeled with an acceptor fluorophore) are added.

  • Incubation: The mixture is incubated to allow for the competitive binding of cellular IP1 and labeled IP1 to the antibody.

  • HTRF Signal Measurement: The HTRF signal is measured on a compatible plate reader. A high concentration of cellular IP1 leads to a decrease in the HTRF signal.

  • Data Analysis: The IC50 value of the antagonist is determined by quantifying the reduction in the agonist-induced IP1 accumulation.

Conclusion

This compound serves as a foundational tool compound for studying the antagonism of the MRGPRX4 receptor. While its potency is limited, it validates the indazole scaffold as a viable starting point for the development of more potent and selective MRGPRX4 antagonists. The experimental protocols detailed in this guide provide a framework for the characterization of such compounds, aiding in the advancement of novel therapeutics for pruritus and other MRGPRX4-mediated conditions. Further structure-activity relationship (SAR) studies on this and related indazole derivatives are warranted to unlock the full therapeutic potential of targeting MRGPRX4.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a key intermediate in the synthesis of various biologically active compounds, including synthetic cannabinoids such as AB-FUBINACA.[1][2] Its synthesis is a critical step for researchers in medicinal chemistry and drug development. This document provides detailed protocols for two common synthetic routes, a comparative data summary, and a workflow visualization to guide researchers in the efficient preparation of this compound. The compound has the molecular formula C₁₅H₁₁FN₂O₂ and a molecular weight of 270.26 g/mol .[1][3]

Synthetic Strategies

Two primary methods for the synthesis of this compound are prevalent in the literature:

  • Two-Step Synthesis via Esterification and Hydrolysis: This classic approach involves the N-alkylation of a pre-formed indazole-3-carboxylate ester, followed by hydrolysis to yield the final carboxylic acid.[3]

  • One-Pot Direct Alkylation: A more recent and efficient method involves the direct and selective N1-alkylation of indazole-3-carboxylic acid.[4][5] This approach can offer higher yields and better selectivity.[4][5]

Experimental Protocols

Method 1: Two-Step Synthesis via Esterification and Hydrolysis

This method proceeds in two distinct stages: the formation of the methyl ester followed by its hydrolysis.

Step 1: Synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate [3][6]

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • 1-(Bromomethyl)-4-fluorobenzene (4-Fluorobenzyl bromide)

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Dissolve methyl 1H-indazole-3-carboxylate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) to the stirred solution. Continue stirring at 0°C for 1 hour.

  • Add 1-(bromomethyl)-4-fluorobenzene (1.05 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash chromatography on silica gel, eluting with a hexane/ethyl acetate (80:20) mixture to obtain pure methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.[3]

Step 2: Hydrolysis to this compound [3]

Materials:

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

  • Methanol (MeOH)

  • 1M Sodium hydroxide (NaOH) solution

  • 1M Hydrochloric acid (HCl) solution

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate obtained from Step 1 in a 1:1 mixture of methanol and water.

  • Add 1M sodium hydroxide solution and heat the mixture to 60°C for 2 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 4 with 1M hydrochloric acid.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to yield this compound.[3]

Method 2: One-Pot Direct Alkylation

This method provides a more direct route to the target compound with high selectivity for the N1 position.[4][5]

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • 4-Fluorobenzyl bromide

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add sodium hydride (3.0 equivalents) portion-wise at room temperature under an inert atmosphere.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add 4-fluorobenzyl bromide (1.3 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for approximately 21 hours, or until the reaction is complete as monitored by TLC or LC-MS.[4]

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Data Presentation

ParameterMethod 1: Two-Step SynthesisMethod 2: Direct AlkylationReference
Starting Material Methyl 1H-indazole-3-carboxylate1H-Indazole-3-carboxylic acid[3][4]
Alkylation Yield 72%Not separately reported[3]
Hydrolysis Yield 95%Not applicable[3]
Overall Yield 68%51-96% (for analogous compounds)[3][4][5]
Selectivity GoodHigh for N1 position[4][5]
Reaction Time > 50 hours~21 hours[3][4]

Mandatory Visualization

Synthesis_Workflow cluster_method1 Method 1: Two-Step Synthesis cluster_method2 Method 2: One-Pot Direct Alkylation M1_Start Methyl 1H-indazole-3-carboxylate M1_Step1 N-Alkylation with 4-Fluorobenzyl bromide (KOtBu, THF, Reflux) M1_Start->M1_Step1 M1_Inter Methyl 1-(4-fluorobenzyl)- 1H-indazole-3-carboxylate M1_Step1->M1_Inter M1_Step2 Hydrolysis (NaOH, MeOH/H₂O) M1_Inter->M1_Step2 M1_End 1-(4-Fluorobenzyl)-1H- indazole-3-carboxylic acid M1_Step2->M1_End M2_Start 1H-Indazole-3-carboxylic acid M2_Step1 Direct N-Alkylation with 4-Fluorobenzyl bromide (NaH, DMF) M2_Start->M2_Step1 M2_End 1-(4-Fluorobenzyl)-1H- indazole-3-carboxylic acid M2_Step1->M2_End

Caption: Comparative workflow of the two main synthetic routes to the target compound.

Signaling_Pathway reagents Starting Materials (Indazole Precursor, 4-Fluorobenzyl Bromide, Base, Solvent) reaction Reaction Mixture (Alkylation) reagents->reaction Mixing & Stirring workup Aqueous Workup (Quenching, Extraction) reaction->workup Reaction Completion purification Purification (Chromatography/Recrystallization) workup->purification Crude Product product Final Product: This compound purification->product Pure Compound

Caption: General experimental logic from reagents to the final purified product.

References

Preparation of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid from Methyl Ester: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid via the saponification of its corresponding methyl ester, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. This procedure is a fundamental transformation in organic synthesis, often employed in the preparation of active pharmaceutical ingredients and their metabolites.

Introduction

This compound is a crucial intermediate and a known metabolite of synthetic cannabinoids such as AB-FUBINACA.[1] Its synthesis is a key step in various research and drug development programs. The most common and straightforward method for its preparation is the hydrolysis, or saponification, of the corresponding methyl ester. This process involves the cleavage of the ester bond under basic conditions, followed by acidification to yield the desired carboxylic acid. This application note outlines a reliable and efficient protocol for this conversion.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Chemical scheme for the saponification of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

Experimental Protocol

This protocol is based on established general procedures for ester saponification and adapted for the specific substrate.

Materials:

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio).

  • Addition of Base: To the stirred solution, add sodium hydroxide (2.0-3.0 eq), either as a solid or as an aqueous solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Alternatively, the reaction can be stirred at room temperature for a longer duration (e.g., 12-24 hours).[2]

  • Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up - Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 2M hydrochloric acid while stirring until the pH of the solution is acidic (pH 2-3), which will cause the carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Data Presentation

The following table summarizes the key quantitative data for this protocol.

ParameterValue
Reactant Information
Starting MaterialMethyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate
Molecular Formula (Starting Material)C₁₆H₁₃FN₂O₂[3]
Molecular Weight (Starting Material)284.29 g/mol
Product Information
Product NameThis compound
Molecular Formula (Product)C₁₅H₁₁FN₂O₂[4]
Molecular Weight (Product)270.26 g/mol [4]
Reaction Conditions
BaseSodium Hydroxide (NaOH)
Molar Ratio (Base:Ester)2.0 - 3.0 : 1.0
SolventMethanol/Water
TemperatureRoom Temperature to Reflux (65-70 °C)
Reaction Time2-24 hours (depending on temperature)
Expected Outcome
Theoretical Yield~95%
Purity (by HPLC)>98% (after recrystallization)
AppearanceWhite to off-white solid

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product A Dissolve Ester in MeOH/H2O B Add NaOH A->B C Heat to Reflux (or stir at RT) B->C D Cool and Remove MeOH C->D E Acidify with HCl (aq) D->E F Filter Precipitate E->F G Wash with Cold H2O F->G H Dry Under Vacuum G->H I Recrystallize (Optional) H->I J Pure Carboxylic Acid I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle sodium hydroxide and hydrochloric acid with care, as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Methanol is flammable and toxic; avoid inhalation and contact with skin.

This detailed protocol provides a robust method for the preparation of this compound, suitable for use in a variety of research and development settings.

References

Application Notes and Protocols for N-alkylation of Indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of indazole-3-carboxylic acid is a critical transformation in the synthesis of a wide array of biologically active molecules, including synthetic cannabinoids and various therapeutic agents. The primary challenge in this reaction lies in controlling the regioselectivity of alkylation at the N1 versus the N2 position of the indazole ring. The outcome is highly dependent on the chosen synthetic route, including the use of protecting groups and the specific reaction conditions employed.[1] This document provides detailed application notes and experimental protocols for key methods to achieve selective N-alkylation of indazole-3-carboxylic acid and its derivatives.

Factors Influencing Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is a delicate balance of several factors:

  • Base and Solvent System: This is a paramount consideration. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1] This preference is often attributed to the formation of a sodium-chelated intermediate involving the C3-carboxylate group, which sterically hinders attack at the N2 position.[1] Conversely, conditions employing potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) frequently result in mixtures of N1 and N2 isomers.[1][2]

  • Counter-ion: The cation from the base can influence selectivity. For instance, cesium carbonate (Cs2CO3) in dioxane has demonstrated high efficacy for selective N1-alkylation, possibly through a chelation mechanism.[1][3]

  • Substituents: The electronic and steric nature of substituents on the indazole ring can direct the alkylation. For example, electron-withdrawing groups at the C7 position have been shown to promote excellent N2-regioselectivity.[1][2][4]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3] Some synthetic methods achieve N1-selectivity through a thermodynamically controlled process, where an initial mixture of isomers equilibrates to the more stable N1-substituted product.[1][4]

Strategic Approaches to N-Alkylation

Two primary strategies are commonly employed for the N-alkylation of indazole-3-carboxylic acid:

  • Direct Alkylation of the Carboxylic Acid: A recently developed method allows for the direct and selective N1-alkylation of indazole-3-carboxylic acid, offering a more streamlined approach.[5][6]

  • Alkylation of an Ester Derivative (Protecting Group Strategy): The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester) to protect the acidic proton. Following N-alkylation, the ester is hydrolyzed to yield the desired N-alkylated indazole-3-carboxylic acid. This is a widely used and versatile method.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the N-alkylation of indazole-3-carboxylate intermediates, highlighting the impact of different reaction conditions on yield and regioselectivity.

Table 1: N1-Alkylation of Indazole-3-carboxylate Derivatives

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (N1-isomer)N1:N2 Ratio
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl tosylates (various)Cs2CO3Dioxane90290-98%>95:5
3-Carboxymethyl indazoleAlkyl bromideNaHTHFRT to 5016-24>99% N1-selectivity observed>99:1
3-tert-Butyl indazoleAlkyl bromideNaHTHFRT to 5016-24>99% N1-selectivity observed>99:1
Indazole-3-carboxylic acid4-fluorobutyl bromideNot specifiedNot specifiedNot specifiedNot specified51-96% (overall)Selective N1
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFNot specifiedNot specified38%1:1.2

Table 2: N2-Alkylation of Indazole-3-carboxylate Derivatives

Starting MaterialAlcoholReagentsSolventTemperature (°C)Time (h)Yield (N2-isomer)N1:N2 Ratio
Methyl 5-bromo-1H-indazole-3-carboxylateMethanolPPh3, DEADTHF0 to 50290-97%Highly N2-selective
Indazole (unsubstituted at C3)n-pentanolPPh3, DIADNot specifiedNot specifiedNot specified58%1:2.5
C-7 NO2 or CO2Me substituted indazolesAlkyl halideNaHTHFNot specifiedNot specifiedNot specified≥ 96% N2-selectivity

Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is optimized for achieving high N1-regioselectivity for a variety of C3-substituted indazoles, particularly when starting with the corresponding ester. The use of NaH in THF is a robust system for selective N1-alkylation.[1][2][4]

Materials:

  • Methyl 1H-indazole-3-carboxylate (or other ester derivative)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon atmosphere setup

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting methyl 1H-indazole-3-carboxylate (1.0 equiv).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated product.

Protocol 2: Selective N1-Alkylation using Cesium Carbonate in Dioxane

This method is particularly effective for the N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with alkyl tosylates, consistently providing high yields of the N1-isomer.[3]

Materials:

  • Methyl 5-bromo-1H-indazole-3-carboxylate

  • Cesium carbonate (Cs2CO3)

  • Dioxane

  • Alkyl tosylate

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv) in dioxane at room temperature, add cesium carbonate (2.0 equiv).

  • Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.

  • Heat the resulting mixture to 90 °C and stir for 2 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Cool the mixture to room temperature and pour it into ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the pure N1-alkylated product.

Protocol 3: Selective N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for achieving N2-alkylation of indazole-3-carboxylate esters.

Materials:

  • Methyl 5-bromo-1H-indazole-3-carboxylate

  • Triphenylphosphine (PPh3)

  • Desired alcohol

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Ice bath

Procedure:

  • Dissolve methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv), triphenylphosphine (2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography to isolate the N2-alkylated product.

Visualizing the Workflow

N_Alkylation_Workflow cluster_start Starting Material cluster_esterification Protection cluster_alkylation N-Alkylation cluster_deprotection Deprotection cluster_final Final Products cluster_direct Direct Alkylation Indazole-3-carboxylic Acid Indazole-3-carboxylic Acid Esterification Esterification Indazole-3-carboxylic Acid->Esterification Direct N1-Alkylation Direct N1-Alkylation Indazole-3-carboxylic Acid->Direct N1-Alkylation Optimized Conditions Indazole-3-carboxylate Ester Indazole-3-carboxylate Ester Esterification->Indazole-3-carboxylate Ester MeOH or EtOH, Acid N1-Alkylation N1-Alkylation Indazole-3-carboxylate Ester->N1-Alkylation NaH, THF or Cs2CO3, Dioxane N2-Alkylation N2-Alkylation Indazole-3-carboxylate Ester->N2-Alkylation Mitsunobu: PPh3, DEAD/DIAD, ROH N1/N2 Mixture N1/N2 Mixture Indazole-3-carboxylate Ester->N1/N2 Mixture K2CO3, DMF Hydrolysis Hydrolysis N1-Alkylation->Hydrolysis N2-Alkylation->Hydrolysis N1/N2 Mixture->Hydrolysis N1-alkyl-indazole-3-carboxylic acid N1-alkyl-indazole-3-carboxylic acid Hydrolysis->N1-alkyl-indazole-3-carboxylic acid N2-alkyl-indazole-3-carboxylic acid N2-alkyl-indazole-3-carboxylic acid Hydrolysis->N2-alkyl-indazole-3-carboxylic acid Mixture of N1 and N2 Mixture of N1 and N2 Hydrolysis->Mixture of N1 and N2 Direct N1-Alkylation->N1-alkyl-indazole-3-carboxylic acid

Caption: General workflow for N-alkylation of indazole-3-carboxylic acid.

Regioselectivity_Factors cluster_N1 Favors N1-Alkylation cluster_N2 Favors N2-Alkylation cluster_mixture Mixture of Isomers N-Alkylation Regioselectivity N-Alkylation Regioselectivity Base Base N-Alkylation Regioselectivity->Base Solvent Solvent N-Alkylation Regioselectivity->Solvent Alkylating Agent Alkylating Agent N-Alkylation Regioselectivity->Alkylating Agent Substituents Substituents N-Alkylation Regioselectivity->Substituents NaH NaH Base->NaH Cs2CO3 Cs2CO3 Base->Cs2CO3 K2CO3 K2CO3 Base->K2CO3 THF THF Solvent->THF Dioxane Dioxane Solvent->Dioxane DMF DMF Solvent->DMF Mitsunobu Conditions Mitsunobu Conditions Alkylating Agent->Mitsunobu Conditions EWG at C7 EWG at C7 Substituents->EWG at C7

Caption: Factors influencing N1 vs. N2 regioselectivity.

References

Application Notes and Protocols for the Quantification of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a primary metabolite of the synthetic cannabinoid AB-FUBINACA.[1][2] As a key analyte in forensic and clinical toxicology, its accurate quantification in biological matrices is crucial for understanding the pharmacokinetics and exposure to its parent compound. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the state-of-the-art technique for such applications due to its high sensitivity and selectivity.[3]

Analytical Methods Overview

The quantification of this compound in biological samples like plasma, urine, or serum typically involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection. Given the acidic nature of the analyte and the complexity of biological matrices, a robust sample preparation method is critical to remove interferences and enrich the analyte.[4] While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be used for the analysis of bulk material or in formulations with high concentrations, its sensitivity is generally insufficient for the low concentrations typically found in biological samples. Therefore, LC-MS/MS is the recommended method for bioanalytical applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity for quantifying low levels of drug metabolites in complex biological matrices.[3] The method involves separating the analyte from other components in the sample using liquid chromatography, followed by ionization and detection using a tandem mass spectrometer.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma. These values are based on typical performance for similar analytes reported in the literature.[5][6]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range0.1 - 100 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Lower Limit of Quantification (LLOQ)0.1≤ 20≤ 20± 20
Low QC (LQC)0.3≤ 15≤ 15± 15
Medium QC (MQC)10≤ 15≤ 15± 15
High QC (HQC)80≤ 15≤ 15± 15

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC0.385 - 11585 - 115
MQC1085 - 11585 - 115
HQC8085 - 11585 - 115

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol describes a method for the extraction and quantification of the target analyte from human plasma using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

  • This compound certified reference material

  • This compound-d4 (internal standard, IS)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and QC working solutions.

  • Spiking: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

  • Liquid Chromatography (LC)

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • Analyte: Q1: 271.1 -> Q3: 109.1 (quantifier), 225.1 (qualifier)

      • Internal Standard (IS): Q1: 275.1 -> Q3: 113.1

    • Ion Source Parameters: Optimize for the specific instrument (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas).

    • Compound Parameters: Optimize for the analyte and IS (e.g., Declustering Potential, Entrance Potential, Collision Energy, Collision Cell Exit Potential).

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

metabolic_pathway parent AB-FUBINACA hydrolysis Amide Hydrolysis (Phase I Metabolism) parent->hydrolysis metabolite This compound (Target Analyte) hydrolysis->metabolite excretion Further Conjugation and Excretion (Phase II Metabolism) metabolite->excretion

Caption: Simplified metabolic pathway of AB-FUBINACA to its carboxylic acid metabolite.

References

Application Notes & Protocols for the HPLC-MS Analysis of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a primary metabolite of the synthetic cannabinoid AB-FUBINACA.[1] Its identification and quantification in biological matrices are crucial for forensic toxicology, clinical diagnostics, and drug metabolism studies.[1] This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodologies described are based on established procedures for the analysis of synthetic cannabinoid metabolites from various biological samples.

Chemical Information

PropertyValue
IUPAC Name 1-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid[2]
Synonyms AB-FUBINACA metabolite 4, AB-FUBINACA carboxylic acid
CAS Number 50264-63-6[2]
Molecular Formula C₁₅H₁₁FN₂O₂[2]
Molecular Weight 270.26 g/mol [2]

Experimental Protocols

Sample Preparation from Biological Matrices (Urine)

Given that synthetic cannabinoids are often excreted in urine as glucuronide conjugates, an initial hydrolysis step is typically required to cleave the conjugate and allow for the extraction and detection of the parent metabolite.[3]

Workflow for Urine Sample Preparation

Urine Sample Preparation Workflow start Urine Sample (1-2 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis spe Solid-Phase Extraction (SPE) (e.g., C18 or mixed-mode) hydrolysis->spe wash Wash Cartridge (e.g., water, low % methanol) spe->wash elute Elute Analyte (e.g., acetonitrile, methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into HPLC-MS reconstitute->analysis

Caption: Workflow for the preparation of urine samples for HPLC-MS analysis.

Protocol:

  • Enzymatic Hydrolysis:

    • To 1-2 mL of urine, add a solution of β-glucuronidase in an appropriate buffer (e.g., acetate buffer, pH 5.0).

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a sufficient time (e.g., 1-3 hours) to ensure complete hydrolysis.[3]

    • After incubation, cool the sample and adjust the pH if necessary.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by water.

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

    • Elute the analyte of interest with a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small volume of the initial mobile phase (e.g., 100 µL) before injection into the HPLC-MS system.

HPLC-MS/MS Analysis

The following parameters are a starting point for method development and are based on typical conditions for the analysis of synthetic cannabinoid metabolites.[3][4]

HPLC Parameters

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) or Biphenyl column[4][5]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.3 - 0.5 mL/min[5]
Column Temperature 30 - 40°C[5]
Injection Volume 5 - 15 µL[5]
Gradient Elution See table below

Gradient Elution Program

Time (min)% Mobile Phase B
0.05 - 20
10.095
12.095
12.15 - 20
15.05 - 20

Note: This is an exemplary gradient and should be optimized for the specific column and HPLC system used.

Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 271.1 (corresponding to [M+H]⁺)
Product Ions (m/z) 109.1, 145.1, 225.1 (indicative fragments)
Collision Energy Optimization required (typically 15-35 eV)
Source Temperature 500 - 550°C
IonSpray Voltage ~5500 V

Note: The precursor and product ions are predicted based on the fragmentation of similar indazole-containing synthetic cannabinoid metabolites. The fragment at m/z 109.1 corresponds to the fluorobenzyl moiety, while m/z 145.1 is characteristic of the indazole-3-carboxamide core.[6] Optimal collision energies for each transition must be determined experimentally.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and method validation.

ParameterExpected ValueReference
Retention Time Dependent on the specific chromatographic conditions, but typically in the mid-to-late elution range for reversed-phase chromatography.N/A
Precursor Ion (m/z) 271.1N/A
Quantifier Ion (m/z) To be determined (likely the most abundant and stable product ion)N/A
Qualifier Ion (m/z) To be determined (a secondary product ion for confirmation)N/A
Limit of Detection (LOD) Low ng/mL range (e.g., 0.1 - 1 ng/mL)[3]
Limit of Quantification (LOQ) Low ng/mL range (e.g., 0.5 - 5 ng/mL)[3]
Linear Range Typically 1 - 100 ng/mLN/A
Correlation Coefficient (r²) > 0.99N/A

Logical Relationships and Workflows

Overall Analytical Workflow

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine) hydrolysis Enzymatic Hydrolysis sample->hydrolysis extraction Solid-Phase Extraction hydrolysis->extraction cleanup Evaporation & Reconstitution extraction->cleanup hplc HPLC Separation cleanup->hplc msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Overview of the complete analytical workflow from sample receipt to final reporting.

Signaling Pathway (Metabolic Context)

Metabolic Pathway parent AB-FUBINACA enzyme Amidase / CYP450 parent->enzyme metabolite 1-(4-Fluorobenzyl)-1H- indazole-3-carboxylic acid enzyme->metabolite Hydrolysis

Caption: Metabolic conversion of AB-FUBINACA to its carboxylic acid metabolite.

References

Application Notes and Protocols: 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a crucial analytical reference standard, primarily utilized in the field of forensic toxicology and clinical chemistry. It is recognized as a principal metabolite of the synthetic cannabinoid AB-FUBINACA, making its accurate identification and quantification essential for determining exposure to this controlled substance.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in analytical testing.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application in analytical methodologies.

PropertyValueSource
Chemical Formula C₁₅H₁₁FN₂O₂[2]
Molecular Weight 270.26 g/mol [1][2]
CAS Number 50264-63-6[2]
Appearance Crystalline solid
Melting Point 194°C (in acetic acid)[1]
pKa 3.06 ± 0.10 (predicted)[1]
Solubility Soluble in methanol, ethanol, DMSO, and DMF[3]

Application: Forensic and Clinical Analysis

The primary application of this compound as a reference standard is in the qualitative and quantitative analysis of biological samples (e.g., urine, blood) to confirm the intake of AB-FUBINACA. Its use is critical for forensic investigations, clinical toxicology screening, and in studies monitoring the prevalence of new psychoactive substances.

Experimental Protocols

The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

Protocol 1: Analysis by HPLC-MS/MS

This method is highly sensitive and selective for the quantification of this compound in biological matrices.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Materials: SPE cartridges (e.g., Oasis HLB), methanol, acetonitrile, water (LC-MS grade), formic acid, internal standard (IS) solution (e.g., stable isotope-labeled analog).

  • Procedure:

    • To 1 mL of urine or plasma, add the internal standard.

    • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Parameters

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10-20% B, increase to 95% B over 10-15 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 15 µL

3. MS/MS Parameters

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 271.1
Product Ions (m/z) Characteristic fragments (e.g., loss of CO₂, benzyl group). Specific transitions should be optimized for the instrument in use.
Collision Energy Optimize for maximum signal intensity of product ions.

4. Quality Control

  • A calibration curve should be prepared using the reference standard at a minimum of five concentration levels.

  • Quality control samples at low, medium, and high concentrations should be analyzed with each batch of samples.

Protocol 2: Analysis by GC-MS (after derivatization)

For GC-MS analysis, the carboxylic acid group of the analyte must be derivatized to increase its volatility.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Materials: Ethyl acetate, hydrochloric acid, aqueous ammonia, derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Procedure:

    • Acidify 2 mL of urine or blood with hydrochloric acid.

    • Extract with 5 mL of ethyl acetate by vortexing.

    • Centrifuge and transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness.

    • Add the derivatizing agent and heat at 70°C for 30 minutes.

    • Inject the derivatized sample into the GC-MS.

2. GC-MS Parameters

ParameterRecommended Conditions
Column HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program Start at 100°C, ramp to 300°C at 10-20°C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 550 amu

Signaling Pathway Involvement

Recent research has indicated that compounds of the indazole class may interact with various biological targets. This compound has been identified as an antagonist of the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[4] Additionally, indazole derivatives have been suggested to modulate MAPKAP kinases.

MRGPRX4 Signaling Pathway

MRGPRX4 is a G-protein coupled receptor that, upon activation, signals through the Gq alpha subunit.[5][6] This initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an antagonist, this compound would block this pathway.

MRGPRX4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MRGPRX4 MRGPRX4 Gq Gq MRGPRX4->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 cleaves Gq->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Antagonist 1-(4-Fluorobenzyl)-1H- indazole-3-carboxylic acid Antagonist->MRGPRX4 blocks

Caption: Antagonistic action on the MRGPRX4 signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a fundamental signaling cascade that regulates a wide range of cellular processes.[7][8][9][10][11] It typically involves a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and a MAP Kinase (MAPK). MAPKAP kinases (MAPK-activated protein kinases) are downstream effectors of this pathway. The potential modulation of this pathway by indazole derivatives suggests an area for further research.

MAPK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Extracellular_Signal->Receptor MAP3K MAPKKK (e.g., RAF, MEKK) Receptor->MAP3K activates MAP2K MAPKK (e.g., MEK) MAP3K->MAP2K phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAP2K->MAPK phosphorylates MAPKAPK MAPKAP Kinase (e.g., MK2) MAPK->MAPKAPK phosphorylates Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) MAPKAPK->Cellular_Response Indazole_Derivative Indazole Derivative (Potential Modulator) Indazole_Derivative->MAPKAPK modulates?

Caption: Overview of the MAPK signaling cascade.

Experimental Workflow for Use as a Reference Standard

The logical flow for using this compound as a reference standard in a typical quantitative analysis is outlined below.

Reference_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RS_Prep Prepare Stock Solution of Reference Standard Calibrators Prepare Calibration Standards (Serial Dilutions) RS_Prep->Calibrators QC_Samples Prepare Quality Control Samples RS_Prep->QC_Samples Instrument_Analysis Instrumental Analysis (HPLC-MS/MS or GC-MS) Calibrators->Instrument_Analysis QC_Samples->Instrument_Analysis Sample_Prep Sample Preparation (Extraction of Biological Matrix) Sample_Prep->Instrument_Analysis Calibration_Curve Generate Calibration Curve Instrument_Analysis->Calibration_Curve Quantification Quantify Analyte in Samples Instrument_Analysis->Quantification Calibration_Curve->Quantification Data_Review Review and Report Results Quantification->Data_Review

References

Application Notes and Protocols: Derivatization of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent inhibition of protein kinases and modulation of ion channels.[1][2][3] This document provides detailed protocols for the derivatization of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid into a library of amide derivatives. Furthermore, it outlines protocols for subsequent biological evaluation using common in vitro bioassays, such as kinase activity assays and cell viability assays, which are crucial for early-stage drug discovery.

The derivatization strategy focuses on the formation of amide bonds at the 3-position carboxylic acid, a common and effective method for exploring the structure-activity relationship (SAR) of this compound class.[4] The 1-(4-fluorobenzyl) substituent at the N1 position is a key feature, and the synthesis of the parent carboxylic acid can be achieved from its corresponding methyl ester, which has been previously described.[5][6] By coupling a diverse set of primary and secondary amines to the carboxylic acid core, a chemical library can be generated to identify novel compounds with desired biological activities.

Derivatization of this compound

The primary method for derivatization is the amide coupling of the carboxylic acid with a variety of amines using a coupling agent. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.[7]

Experimental Workflow for Amide Library Synthesis

The overall workflow for the synthesis and purification of the amide derivatives is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A This compound (Starting Material) C Amide Coupling Reaction (HATU, DIPEA, DMF) A->C B Amine Library (Diverse Amines) B->C D Reaction Mixture C->D E Aqueous Workup D->E F Crude Product E->F G Flash Column Chromatography F->G H Pure Amide Derivative G->H I Characterization (LC-MS, NMR) H->I

Caption: Workflow for amide library synthesis.
Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of amide derivatives of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (1.2 equiv)[8]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[8]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add the desired amine (1.1 equiv) to the solution.

  • In a separate flask, dissolve HATU (1.2 equiv) in anhydrous DMF.

  • Add the HATU solution to the carboxylic acid and amine mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[8]

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.[8]

  • Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.

Bioassay Protocols

Once the library of amide derivatives has been synthesized and characterized, their biological activity can be assessed using various in vitro assays. Below are protocols for a generic kinase activity assay and a cell viability assay, which are common starting points for screening novel compounds.

In Vitro Kinase Activity Assay

Many indazole derivatives are known to be kinase inhibitors.[3] This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[9][10]

Materials:

  • Kinase of interest and its specific substrate peptide

  • ATP

  • Synthesized amide derivatives (test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[9]

  • ADP-Glo™ Kinase Assay Kit or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.[9]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[9]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.[9]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on a cancer cell line. It measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Synthesized amide derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12]

  • 96-well tissue culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO at <0.5%).[13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[11][13]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

Data Presentation

Quantitative data from the bioassays should be summarized in tables for clear comparison of the synthesized derivatives.

Table 1: Kinase Inhibitory Activity of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxamide Derivatives

Compound IDR-group (from Amine)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
FB-IND-01 Benzyl85>10,000
FB-IND-02 4-Chlorobenzyl258,500
FB-IND-03 Cyclohexyl1,200>10,000
FB-IND-04 Morpholino9509,800
Staurosporine -510

Data are hypothetical and for illustrative purposes only. Staurosporine is a non-selective kinase inhibitor used as a positive control.[9]

Table 2: Cytotoxicity of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxamide Derivatives against MDA-MB-231 Cells

Compound IDR-group (from Amine)GI₅₀ (µM)
FB-IND-01 Benzyl5.2
FB-IND-02 4-Chlorobenzyl1.8
FB-IND-03 Cyclohexyl>50
FB-IND-04 Morpholino22.5
Doxorubicin -0.1

Data are hypothetical and for illustrative purposes only. Doxorubicin is a standard cytotoxic agent used as a positive control.

Representative Signaling Pathway

Indazole derivatives often target signaling pathways critical for cell proliferation and survival, such as the p21-activated kinase (PAK) pathway, which is involved in tumor cell migration and invasion.[2] A simplified diagram of a generic kinase signaling cascade that could be inhibited by these derivatives is shown below.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Inhibitor Indazole Derivative (e.g., FB-IND-02) Inhibitor->KinaseA Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for the Synthesis of Indazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-3-carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This structural motif is a key component in numerous therapeutic agents and clinical candidates, demonstrating efficacy as kinase inhibitors, receptor antagonists, and modulators of various signaling pathways. Their therapeutic potential spans oncology, immunology, and neurology. This document provides detailed experimental protocols for the synthesis of indazole-3-carboxamides, quantitative data for key reaction steps, and visualizations of relevant biological signaling pathways.

Synthetic Strategies

The synthesis of indazole-3-carboxamides is typically achieved in a two-step sequence:

  • Preparation of the key intermediate, 1H-indazole-3-carboxylic acid.

  • Amide coupling of the carboxylic acid with a desired amine.

Several methods exist for the synthesis of 1H-indazole-3-carboxylic acid, with common starting materials being isatin or a protected indazole. The subsequent amide coupling can be accomplished using a variety of reagents, with HATU and EDC/HOBt being among the most prevalent.

Data Presentation

Table 1: Synthesis of 1H-Indazole-3-carboxylic Acid - A Comparison of Methods
Starting MaterialKey ReagentsSolvent(s)Typical Yield (%)Reference
SEM-protected Indazolen-Butyl lithium, CO₂, TBAFTHF, DMF~98% (for deprotection step)[1][2]
IsatinNaOH, NaNO₂, HCl, SnCl₂Water, Acetic Acid25-43% (overall)[3]
7-Methyl-indoleNaNO₂, HCl, NaClO₂, NaH₂PO₄DMF, Water, t-Butanol~72% (for aldehyde), >80% (for oxidation)[4]
Table 2: Amide Coupling of 1H-Indazole-3-carboxylic Acid - Reagent Comparison
Coupling Reagent SystemBaseSolventReaction Time (h)Typical Yield (%)Reference
HATU / DIPEADIPEADMF2-6High (often >80%)[5][6]
HBTU / DIPEADIPEADMF~12High (e.g., ~77% for a specific product)[3]
EDC·HCl / HOBt / TEATEADMF4-670-85%[1][2]

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-carboxylic Acid from SEM-Protected Indazole

This protocol involves the protection of the indazole nitrogen, followed by lithiation and carboxylation, and subsequent deprotection.

Step 1: SEM Protection of Indazole

  • To a solution of indazole in an appropriate solvent, add a base (e.g., NaH).

  • Add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent. Purify by column chromatography.

Step 2: Lithiation and Carboxylation

  • Dissolve the SEM-protected indazole in anhydrous THF and cool to -40 °C.

  • Add n-butyllithium dropwise and stir for 30 minutes.

  • Bubble CO₂ gas through the reaction mixture for 90 minutes at -40 °C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify to obtain the SEM-protected indazole-3-carboxylic acid.[1][2]

Step 3: Deprotection

  • Dissolve the SEM-protected indazole-3-carboxylic acid in a mixture of DMF and THF.

  • Add tetrabutylammonium fluoride (TBAF) (1M in THF).

  • Reflux the mixture at 80 °C for 4 hours.[1][2]

  • After cooling, basify with 10% NaHCO₃ solution and wash with diethyl ether.

  • Acidify the aqueous layer with citric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to afford 1H-indazole-3-carboxylic acid. A yield of 98% for this step has been reported.[1][2]

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are less reactive.[6]

  • Activation:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF (to achieve a concentration of approximately 0.1 M).

    • Add the desired amine (1.0-1.2 eq.) to the solution.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) and stir the mixture for 2 minutes at room temperature.[6]

    • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.0-1.1 eq.) in a single portion.[6]

  • Reaction:

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into water to precipitate the crude product.

    • Filter the solid and wash thoroughly with water.

    • Wash the solid with a non-polar solvent such as diethyl ether or hexanes to remove organic impurities.

    • Dry the purified solid under vacuum.

    • If necessary, further purification can be achieved by column chromatography or recrystallization.

Protocol 3: Standard Amide Coupling using EDC/HOBt

This is a cost-effective method suitable for more reactive amines.[1][2][6]

  • Activation:

    • To a solution of 1H-indazole-3-carboxylic acid (1.0 eq.) in DMF, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.), and Triethylamine (TEA) (3.0 eq.).[1][2]

    • Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Reaction:

    • Add the desired amine (1.0 eq.) to the activated mixture.

    • Continue stirring at room temperature for 4-6 hours, monitoring by TLC.[1][2]

  • Work-up and Purification:

    • Pour the reaction mixture into ice water.

    • Extract the product with a suitable organic solvent (e.g., 10% Methanol in Chloroform).[1]

    • Wash the combined organic layers with 10% NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

G cluster_0 Synthesis of 1H-Indazole-3-carboxylic Acid cluster_1 Amide Coupling Indazole Indazole SEM-Protected Indazole SEM-Protected Indazole Indazole->SEM-Protected Indazole SEM-Cl, Base Lithiation Lithiation SEM-Protected Indazole->Lithiation n-BuLi Carboxylation Carboxylation Lithiation->Carboxylation CO2 Deprotection (TBAF) Deprotection (TBAF) Carboxylation->Deprotection (TBAF) TBAF 1H-Indazole-3-carboxylic Acid 1H-Indazole-3-carboxylic Acid Deprotection (TBAF)->1H-Indazole-3-carboxylic Acid Acidic workup Activated Ester Activated Ester 1H-Indazole-3-carboxylic Acid->Activated Ester Coupling Agent (HATU or EDC/HOBt), Base Indazole-3-carboxamide Indazole-3-carboxamide Activated Ester->Indazole-3-carboxamide Amine (R-NH2)

Caption: Synthetic workflow for Indazole-3-carboxamide.

Signaling Pathways

Indazole-3-carboxamide derivatives have been identified as potent modulators of several critical signaling pathways implicated in disease.

p21-activated kinase 1 (PAK1) Signaling Pathway

PAK1 is a key regulator of cell survival, proliferation, and motility. Its aberrant activation is linked to cancer progression.

PAK1_Signaling RTKs RTKs Ras Ras RTKs->Ras Grb2/Nck Grb2/Nck RTKs->Grb2/Nck Integrins Integrins Rac1/Cdc42 Rac1/Cdc42 Integrins->Rac1/Cdc42 PI3K PI3K Ras->PI3K PAK1 PAK1 PI3K->PAK1 Grb2/Nck->PAK1 Cytoskeletal Dynamics Cytoskeletal Dynamics Cell Motility Cell Motility Cytoskeletal Dynamics->Cell Motility Gene Transcription Gene Transcription Rac1/Cdc42->PAK1 PAK1->Cytoskeletal Dynamics PAK1->Gene Transcription Cell Survival Cell Survival PAK1->Cell Survival Indazole-3-carboxamide Indazole-3-carboxamide Indazole-3-carboxamide->PAK1

Caption: Inhibition of the PAK1 signaling pathway.

Prostanoid EP4 Receptor Signaling Pathway

The EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), is involved in inflammation and cancer.

EP4_Signaling EP4 Receptor EP4 Receptor Gs Gs EP4 Receptor->Gs Adenylyl Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Transcription Gene Transcription CREB->Gene Transcription Gs->Adenylyl Cyclase Indazole-3-carboxamide Indazole-3-carboxamide Indazole-3-carboxamide->EP4 Receptor Orai_Signaling PLC PLC IP3 IP3 PLC->IP3 ER Ca2+ Store ER Ca2+ Store IP3->ER Ca2+ Store Ca2+ release STIM1 STIM1 Orai1 Channel Orai1 Channel STIM1->Orai1 Channel Gating Ca2+ Influx Ca2+ Influx Downstream Signaling (e.g., NFAT activation) Downstream Signaling (e.g., NFAT activation) Ca2+ Influx->Downstream Signaling (e.g., NFAT activation) ER Ca2+ Store->STIM1 Ca2+ depletion activates Orai1 Channel->Ca2+ Influx Indazole-3-carboxamide Indazole-3-carboxamide Indazole-3-carboxamide->Orai1 Channel

References

Application of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a member of the indazole class of compounds, a scaffold that is prevalent in many biologically active molecules. The indazole core is recognized as a "privileged" structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. Several approved anti-cancer drugs, such as Axitinib and Pazopanib, feature this heterocyclic motif. The structural similarity of this compound to known kinase inhibitors suggests its potential as a modulator of kinase activity. This document provides detailed application notes and protocols for evaluating the inhibitory potential of this compound against a representative kinase, Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), which is implicated in cancer cell survival and proliferation.[1][2][3]

While direct inhibitory activity of this compound against DYRK1B has not been definitively established in publicly available literature, its structural features merit investigation. This document will, therefore, use the inhibition of DYRK1B as a representative example to guide researchers in the application of this compound in kinase inhibition assays.

Target Kinase: DYRK1B

Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, promoting cell cycle exit and quiescence.[1] Overexpression of DYRK1B has been observed in several cancers, including pancreatic and ovarian cancer, where it is associated with tumor cell survival and resistance to chemotherapy.[1][2] This makes DYRK1B an attractive target for the development of novel anti-cancer therapeutics.

Data Presentation

The following table summarizes hypothetical inhibitory data for this compound against DYRK1B and other related kinases. This data is for illustrative purposes to demonstrate how results from kinase inhibition assays would be presented.

CompoundTarget KinaseAssay TypeIC50 (nM)
This compoundDYRK1BADP-Glo150
This compoundDYRK1AADP-Glo800
This compoundGSK3βADP-Glo>10000
Reference Inhibitor (Harmine)DYRK1BADP-Glo50

Experimental Protocols

Two common and robust methods for assessing kinase inhibition are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay. Detailed protocols for both are provided below.

Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • This compound (test compound)

  • Recombinant human DYRK1B enzyme

  • DYRK1B substrate (e.g., a specific peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound in Kinase Reaction Buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the compound solution or vehicle control (DMSO in Kinase Reaction Buffer).

    • Add 2.5 µL of a 2X solution of DYRK1B enzyme and substrate in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in Kinase Reaction Buffer. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding of the test compound to the kinase by competing with a fluorescently labeled tracer.

Materials:

  • This compound (test compound)

  • GST-tagged recombinant human DYRK1B enzyme

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • Kinase Tracer (Alexa Fluor™ 647-labeled) (Thermo Fisher Scientific)

  • TR-FRET Dilution Buffer (Thermo Fisher Scientific)

  • 384-well black assay plates

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound in TR-FRET Dilution Buffer.

  • Assay Setup:

    • Add 5 µL of the compound solution or vehicle control to the wells of a 384-well plate.

    • Prepare a 3X mixture of DYRK1B enzyme and Eu-anti-GST antibody in TR-FRET Dilution Buffer. Add 5 µL of this mixture to each well.

    • Prepare a 3X solution of the Kinase Tracer in TR-FRET Dilution Buffer. Add 5 µL of this solution to each well to initiate the binding reaction. The final volume is 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The displacement of the tracer by the inhibitor will result in a decrease in the TR-FRET signal. Determine the IC50 value by plotting the TR-FRET ratio against the compound concentration and fitting to a dose-response curve.

Visualizations

DYRK1B Signaling Pathway in Cancer

DYRK1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR DYRK1B DYRK1B AKT->DYRK1B inhibits mTOR->Proliferation p27 p27 DYRK1B->p27 phosphorylates CyclinD1 Cyclin D1 DYRK1B->CyclinD1 phosphorylates Quiescence Quiescence (G0) p27->Quiescence promotes CyclinD1->Proliferation promotes Inhibitor 1-(4-Fluorobenzyl)-1H- indazole-3-carboxylic acid Inhibitor->DYRK1B inhibits

Caption: Simplified DYRK1B signaling pathway in cancer.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Inhibition_Workflow Serial_Dilution Prepare Serial Dilution of Test Compound Reaction_Setup Set up Kinase Reaction: Enzyme + Substrate + ATP + Compound Serial_Dilution->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection Add Detection Reagents (e.g., ADP-Glo™) Incubation->Detection Read_Plate Measure Signal (Luminescence/TR-FRET) Detection->Read_Plate Data_Analysis Data Analysis: % Inhibition and IC50 Determination Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols and conceptual framework provided herein offer a comprehensive guide for researchers to investigate its potential inhibitory activity against kinases of interest, such as DYRK1B. Rigorous experimental evaluation using assays like ADP-Glo™ or LanthaScreen™ is essential to determine the potency and selectivity of this compound, which will be critical for its further development as a research tool or therapeutic agent.

References

Application Notes and Protocols for In Vitro Metabolism Studies of Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cannabinoids (SCs) represent a large and structurally diverse class of new psychoactive substances (NPS). Understanding their metabolic fate is crucial for forensic toxicology, clinical diagnostics, and assessing their pharmacological and toxicological profiles. Due to extensive metabolism, the parent compounds are often undetectable in biological samples, making their metabolites the primary targets for analysis.[1][2] In vitro metabolism studies are indispensable tools for rapidly identifying these metabolites and elucidating the enzymatic pathways involved.[3][4][5] This document provides detailed application notes and protocols for conducting in vitro metabolism studies of synthetic cannabinoids using common models such as human liver microsomes (HLM) and recombinant human cytochrome P450 (CYP) enzymes.

Key Concepts in Synthetic Cannabinoid Metabolism

Synthetic cannabinoids undergo extensive Phase I and Phase II metabolism.[6][7]

  • Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, this phase involves oxidative reactions such as hydroxylation, carboxylation, N-dealkylation, and oxidative defluorination.[8][9][10] Common sites of modification include the alkyl side chain, indole or indazole ring, and the linker group. The metabolites produced in Phase I can be pharmacologically active, sometimes exhibiting even higher potency than the parent compound.[11][12][13]

  • Phase II Metabolism: This phase involves the conjugation of Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion.[9][14] This process is catalyzed by UDP-glucuronosyltransferases (UGTs).

The primary enzymes involved in the metabolism of many synthetic cannabinoids include CYP3A4, CYP2C9, and CYP1A2.[9][15][16] However, other isoforms like CYP2C19, CYP2D6, and CYP2E1 can also contribute.[1][15]

Data Presentation: Metabolic Profiles of Common Synthetic Cannabinoids

The following tables summarize quantitative data from in vitro metabolism studies of selected synthetic cannabinoids.

Table 1: Major Phase I Metabolites of Selected Synthetic Cannabinoids Identified in Human Liver Microsomes (HLM)

Synthetic CannabinoidMajor Metabolic ReactionsKey Metabolites IdentifiedPrimary CYP Isoforms InvolvedReference(s)
JWH-018 Monohydroxylation (alkyl chain, indole, naphthalene), N-dealkylation, CarboxylationN-(5-hydroxypentyl), N-pentanoic acid, Monohydroxylated indole/naphthalene metabolitesCYP2C9, CYP1A2[8][9][16]
AM-2201 Oxidative defluorination, Monohydroxylation, CarboxylationJWH-018 N-(4-hydroxypentyl), JWH-018 N-pentanoic acidCYP2C9, CYP1A2[9][16]
XLR-11 Hydroxylation, Carboxylation, Defluorination to UR-144 metabolites2'-carboxy-XLR-11, UR-144 pentanoic acid, 5-hydroxy-UR-144CYP3A4, CYP1A2[6][7][15][17]
EAM-2201 Hydroxylation, Oxidative defluorination, N-dealkylation, CarboxylationMultiple mono- and di-hydroxylated metabolites, EAM-2201 N-pentanoic acidCYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2J2, 3A4, 3A5[18]
PX-1 Oxidative deamination, Hydroxylation4 metabolites identifiedNot specified[19]
PX-2 Oxidative deamination, Hydroxylation6 metabolites identifiedNot specified[19]
PX-3 Oxidative deamination, Hydroxylation5 metabolites identifiedNot specified[19]

Table 2: Enzyme Kinetic Parameters for the Metabolism of Selected Synthetic Cannabinoids

Synthetic CannabinoidCYP IsoformKm (µM)Vmax (pmol/min/mg protein)Reference(s)
JWH-018 HLM (total)0.81 - 7.30.0053 - 2.7 (nmol/min/nmol protein)[9][16]
AM-2201 HLM (total)0.81 - 7.30.0053 - 2.7 (nmol/min/nmol protein)[9][16]
AM-2201 (Inhibition) CYP2C8 (Ki)2.1-[20]
AM-2201 (Inhibition) CYP2C9 (Ki)4.0-[20]
AM-2201 (Inhibition) CYP3A4 (Ki)4.0-[20]
EAM-2201 (Inhibition) CYP2C8 (Ki)0.54-[21]
EAM-2201 (Inhibition) CYP2C9 (Ki)3.0-[21]
EAM-2201 (Inhibition) CYP2C19 (Ki)3.8-[21]
EAM-2201 (Inhibition) CYP3A4 (Ki)4.1-[21]
JWH-019 HLM (total)31.5432.0[22]

Table 3: Metabolic Stability of Selected Synthetic Cannabinoids in Human Liver Microsomes (HLM)

Synthetic CannabinoidHalf-life (t1/2, min)Intrinsic Clearance (CLint, mL/min/mg)Reference(s)
PX-1 15.1 ± 1.020.046[19]
PX-2 3.4 ± 0.270.202[19]
PX-3 5.2 ± 0.890.133[19]

Experimental Protocols

Protocol 1: Metabolite Identification using Human Liver Microsomes (HLM)

This protocol outlines the general procedure for identifying Phase I metabolites of a synthetic cannabinoid using pooled HLM.

Materials:

  • Pooled human liver microsomes (HLM)

  • Synthetic cannabinoid of interest

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry)

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

      • HLM (e.g., 0.5-1.0 mg/mL final concentration)

      • Synthetic cannabinoid (e.g., 1-10 µM final concentration, dissolved in a small volume of organic solvent like methanol, final solvent concentration <1%)

    • Prepare a negative control incubation without the NADPH regenerating system.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). Time-course experiments (e.g., 0, 15, 30, 60, 120 minutes) can also be performed.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Preparation for LC-MS/MS:

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the sample using a high-resolution mass spectrometer to identify potential metabolites.[2]

    • Data analysis software can be used to predict and identify biotransformations such as hydroxylation, carboxylation, etc.[2]

Protocol 2: CYP Reaction Phenotyping using Recombinant Human CYP Enzymes

This protocol is used to identify the specific CYP isoforms responsible for the metabolism of a synthetic cannabinoid.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase

  • Synthetic cannabinoid of interest

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Other materials as listed in Protocol 1

Procedure:

  • Preparation of Incubation Mixtures:

    • For each CYP isoform to be tested, prepare a separate incubation mixture in a microcentrifuge tube containing:

      • Potassium phosphate buffer

      • The specific recombinant CYP enzyme

      • Synthetic cannabinoid

    • Include a control incubation with a control protein (without CYP activity).

  • Pre-incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Sample Preparation:

    • Follow the same termination and sample preparation steps as in Protocol 1.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the formation of a specific metabolite or the depletion of the parent compound.

    • The relative activity of each CYP isoform can be determined by comparing the rate of metabolism across the different recombinant enzymes.[22]

Protocol 3: Metabolic Stability Assay

This protocol determines the rate at which a synthetic cannabinoid is metabolized in HLM, providing an estimate of its intrinsic clearance.

Materials:

  • All materials listed in Protocol 1

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a larger volume of the incubation mixture as described in Protocol 1, ensuring the initial substrate concentration is below the Km value if known.

  • Time-Course Incubation:

    • Initiate the reaction with the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation and Analysis:

    • Process each time-point sample as described in Protocol 1.

    • Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent synthetic cannabinoid at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Visualizations

Experimental_Workflow_Metabolite_ID cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mix (HLM, Buffer, SC) pre_incubate Pre-incubate (37°C, 5 min) prep_mix->pre_incubate initiate Initiate with NADPH Regenerating System pre_incubate->initiate incubate Incubate (37°C, 60 min) initiate->incubate terminate Terminate Reaction (Ice-cold ACN) incubate->terminate centrifuge Centrifuge (>10,000 x g) terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_mine Data Mining & Metabolite ID analyze->data_mine Metabolic_Pathway_SC Parent Synthetic Cannabinoid (Parent Compound) PhaseI Phase I Metabolites (Oxidative) Parent->PhaseI CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Hydroxylation, Carboxylation PhaseII Phase II Metabolites (Conjugated) PhaseI->PhaseII UGT Enzymes Glucuronidation Excretion Excretion PhaseI->Excretion Direct Excretion (minor pathway) PhaseII->Excretion CYP_Reaction_Phenotyping_Workflow cluster_cyps start Prepare Incubations with Individual Recombinant CYPs cyp1a2 CYP1A2 start->cyp1a2 cyp2c9 CYP2C9 start->cyp2c9 cyp3a4 CYP3A4 start->cyp3a4 other_cyps Other CYPs... start->other_cyps analysis Terminate, Process, and Analyze by LC-MS/MS cyp1a2->analysis cyp2c9->analysis cyp3a4->analysis other_cyps->analysis result Determine Relative Contribution of each CYP Isoform analysis->result

References

Direct and Selective Alkylation of Indazole-3-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of the indazole scaffold is a cornerstone in medicinal chemistry, enabling the synthesis of a diverse array of bioactive molecules. Specifically, the direct and selective alkylation of indazole-3-carboxylic acid and its derivatives presents a formidable challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), often leading to mixtures of regioisomers. This document provides detailed application notes and experimental protocols for achieving high regioselectivity in the N-alkylation of indazole-3-carboxylic acid, a critical intermediate in the synthesis of pharmaceuticals, including synthetic cannabinoids and anti-cancer agents.[1]

Factors Influencing Regioselectivity

The outcome of the N-alkylation of the indazole ring is a delicate interplay of steric and electronic factors, heavily influenced by the reaction conditions. Key parameters that dictate the N1 versus N2 selectivity include the choice of base, solvent, and the nature of the alkylating agent.[1]

  • Base and Solvent System: The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[1][2][3][4][5] This preference is often attributed to the formation of a sodium-chelated intermediate involving the C3-carboxylate group, which sterically encumbers the N2 position.[1] In contrast, employing potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) frequently results in a mixture of N1 and N2 isomers.[1][6]

  • Counter-ion: The cation from the base can influence the reaction's regioselectivity. For instance, the use of cesium carbonate (Cs2CO3) has been shown to favor N1-alkylation, potentially through a chelation mechanism.[5][7]

  • Alkylating Agent: The nature of the electrophile also plays a role. While alkyl halides are commonly used, Mitsunobu conditions with alcohols can show a preference for N2-alkylation.[4][8]

  • Substituents on the Indazole Ring: The electronic properties and steric hindrance of substituents on the indazole ring can significantly impact the N1/N2 ratio. Electron-withdrawing groups at certain positions can favor N2-alkylation. For example, indazoles with a nitro or carboxylate group at the C-7 position have shown excellent N2 selectivity.[2][3][5]

Data Presentation: Regioselective Alkylation Conditions

The following tables summarize quantitative data for the selective alkylation of indazole-3-carboxylic acid derivatives under various conditions.

Table 1: Conditions for Selective N1-Alkylation

Indazole SubstrateAlkylating AgentBaseSolventTemp. (°C)N1:N2 RatioYield (%)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl TosylateCs2CO3Dioxane90>99:152-60[9]
1H-Indazole-3-carboxymethyl esterAlkyl BromideNaHTHFRT>99:1-[2][3][5]
1H-Indazole-3-tert-butyl esterAlkyl BromideNaHTHFRT>99:1-[2][3][5]
1H-Indazole-3-carboxamideAlkyl BromideNaHTHFRT>99:1-[2][3][5]
Indazole-3-carboxylic acidVarious Alkyl HalidesNaHTHFRTN1 selective51-96[3][10]

Table 2: Conditions for Selective N2-Alkylation

Indazole SubstrateAlkylating AgentReagentsSolventTemp. (°C)N1:N2 RatioYield (%)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateMethanolPPh3, DEADTHF50-90-97[7]
1H-Indazolen-PentanolPPh3, DEADTHFRT1:2.558 (N2)[4][8]
Various IndazolesDiazo CompoundsTfOH--up to 0:100Good to Excellent[11]
7-NO2-1H-indazoleAlkyl BromideNaHTHFRT4:96-[2][3][5]
7-CO2Me-1H-indazoleAlkyl BromideNaHTHFRT4:96-[2][3][5]

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation using NaH/THF

This protocol is effective for the N1-alkylation of indazole-3-carboxylic acid and its esters.[1][3]

Materials:

  • 1H-Indazole-3-carboxylic acid or ester derivative (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the indazole starting material in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated product.

Protocol 2: General Procedure for Selective N2-Alkylation via Mitsunobu Reaction

This protocol is suitable for the N2-alkylation of indazole derivatives using an alcohol as the alkylating agent.[7]

Materials:

  • Indazole derivative (e.g., methyl 5-bromo-1H-indazole-3-carboxylate, 1.0 equiv)

  • Triphenylphosphine (PPh3, 2.0 equiv)

  • Alcohol (2.3 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (2.0 equiv)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of the indazole derivative, triphenylphosphine, and the desired alcohol in anhydrous THF, cool the mixture to 0 °C in an ice bath.

  • Add DEAD or DIAD dropwise to the stirred solution.

  • Stir the resulting mixture for 10 minutes at 0 °C.

  • Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC or LC-MS.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexane, to yield the pure N2-alkylated product.

Visualizations

N1_Alkylation_Workflow start Start: Indazole-3-carboxylic acid derivative dissolve Dissolve in anhydrous THF start->dissolve cool1 Cool to 0 °C dissolve->cool1 add_nah Add NaH (1.2 equiv) cool1->add_nah stir1 Stir at 0 °C (30 min) then RT (30 min) add_nah->stir1 cool2 Re-cool to 0 °C stir1->cool2 add_alkyl Add alkylating agent (1.1 equiv) cool2->add_alkyl react Stir at RT (16-24h) add_alkyl->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End: N1-alkylated indazole purify->end

Caption: Workflow for selective N1-alkylation.

N2_Alkylation_Workflow start Start: Indazole derivative, PPh3, Alcohol dissolve Dissolve in anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_dead Add DEAD or DIAD cool->add_dead stir1 Stir at 0 °C (10 min) add_dead->stir1 warm Warm to 50 °C stir1->warm react Stir for 2h warm->react concentrate Remove Solvent react->concentrate purify Purify by Chromatography concentrate->purify end End: N2-alkylated indazole purify->end

Caption: Workflow for selective N2-alkylation.

Regioselectivity_Factors alkylation Indazole Alkylation n1_product N1-Alkylated Product alkylation->n1_product Favored by NaH/THF, C3-carboxylate chelation n2_product N2-Alkylated Product alkylation->n2_product Favored by Mitsunobu, C7-electron withdrawing groups conditions Reaction Conditions conditions->alkylation base Base (e.g., NaH, K2CO3, Cs2CO3) base->conditions solvent Solvent (e.g., THF, DMF, Dioxane) solvent->conditions electrophile Alkylating Agent (e.g., Halide, Tosylate, Alcohol) electrophile->conditions substituents Indazole Substituents (Steric & Electronic Effects) substituents->alkylation

Caption: Factors influencing regioselectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve yield and purity.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of N-1 Alkylated Product - Suboptimal Base/Solvent Combination: The choice of base and solvent is critical for regioselectivity.[1][2][3][4][5] - Incomplete Reaction: Insufficient reaction time or temperature.[3] - Moisture in Reaction: Use of non-anhydrous solvents or reagents can quench the base (e.g., NaH).[3] - Poor Quality of Alkylating Agent: The 4-fluorobenzyl bromide may have degraded.- Optimize Base and Solvent: For preferential N-1 alkylation, use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[1][2][3][4][5] Cesium carbonate (Cs₂CO₃) in dioxane can also be effective.[3][6] - Adjust Reaction Conditions: Monitor the reaction by TLC or LC-MS to ensure completion. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[1][3] - Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Handle hygroscopic reagents like NaH in an inert atmosphere (e.g., nitrogen or argon).[1][3] - Use High-Quality Reagents: Ensure the purity of 4-fluorobenzyl bromide.
Formation of N-2 Isomer - Incorrect Base/Solvent System: Weaker bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) can lead to mixtures of N-1 and N-2 isomers.[1] - Thermodynamic vs. Kinetic Control: Reaction conditions may favor the formation of the kinetic N-2 product.- Favor N-1 Alkylation: As mentioned above, the combination of NaH in THF is highly selective for the N-1 position.[4][5][7][8] This is attributed to the sodium cation coordinating with the N-2 nitrogen and the C-3 carboxylate group, sterically hindering N-2 alkylation.[1][2] - Consider Starting Material: Using indazole-3-carboxylic acid as the starting material with NaH in DMF has been shown to provide high N-1 selectivity.[9]
Difficulty in Product Purification - Similar Polarity of Isomers: The N-1 and N-2 isomers can have very similar polarities, making chromatographic separation challenging.[3] - Presence of Unreacted Starting Material: Incomplete reaction can complicate purification.- Optimize Chromatography: Use a high-resolution silica gel column and experiment with different eluent systems (e.g., varying ratios of hexane and ethyl acetate) to improve separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[10]
Ester Hydrolysis Incomplete - Insufficient Hydrolysis Reagent: Not enough base (e.g., NaOH, LiOH) or acid was used to drive the reaction to completion. - Short Reaction Time or Low Temperature: The hydrolysis reaction may require heating or extended stirring.- Increase Reagent Equivalents: Use a larger excess of the hydrolysis reagent. - Modify Reaction Conditions: Heat the reaction mixture (e.g., reflux) and monitor for the disappearance of the starting ester by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high N-1 regioselectivity in the alkylation step?

A1: The choice of base and solvent is the most critical factor.[1][2][3] For high N-1 selectivity, a strong, non-coordinating base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly recommended.[4][5][7][8] This combination promotes the formation of a sodium-chelated intermediate that sterically hinders alkylation at the N-2 position.[1][2]

Q2: Should I start with indazole-3-carboxylic acid or its methyl/ethyl ester?

A2: Both starting materials can be used effectively. However, recent studies have shown that direct N-alkylation of indazole-3-carboxylic acid using NaH in DMF can provide high yields (51-96%) and excellent N-1 selectivity, potentially offering a more direct route to the final product.[7][9] Starting with the ester requires a subsequent hydrolysis step.

Q3: How can I monitor the progress of the N-alkylation reaction?

A3: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] This will allow you to determine when the starting material has been consumed and to check for the formation of the desired product and any byproducts.

Q4: What are the typical reaction conditions for the hydrolysis of the methyl ester?

A4: While specific protocols can vary, a common method for ester hydrolysis involves treating the methyl ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of solvents like THF and water, or methanol and water. The reaction is typically stirred at room temperature or heated to ensure completion.

Data Presentation

Table 1: Influence of Base and Solvent on N-1 Regioselectivity of Indazole Alkylation
Base Solvent N-1 Selectivity Yield Reference
NaHTHF>99%High[4][5][7][8]
NaHDMFHigh78%[11]
Cs₂CO₃DioxaneHigh (N-1)90-98%[6]
K₂CO₃DMFMixture of N-1/N-2Moderate[1]
NaHDMFHigh (N-1)76-91%[9]

Experimental Protocols

Protocol 1: N-1 Alkylation of Methyl 1H-indazole-3-carboxylate

This protocol is adapted from established methods for achieving high N-1 regioselectivity.[1]

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 4-Fluorobenzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add 4-fluorobenzyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Methyl 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylate

Materials:

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the methyl ester in a mixture of THF and water.

  • Add an excess of LiOH or NaOH (e.g., 2-3 equivalents).

  • Stir the mixture at room temperature or heat to reflux until the starting material is no longer detectable by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Acidify the aqueous residue to a pH of approximately 3-4 with 1M HCl.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_alkylation N-Alkylation cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product start1 Indazole-3-carboxylic acid alkylation N-Alkylation with 4-Fluorobenzyl bromide start1->alkylation start2 Methyl 1H-indazole-3-carboxylate start2->alkylation intermediate Methyl 1-(4-Fluorobenzyl)-1H- indazole-3-carboxylate alkylation->intermediate product 1-(4-Fluorobenzyl)-1H- indazole-3-carboxylic acid alkylation->product hydrolysis Ester Hydrolysis intermediate->hydrolysis hydrolysis->product

Caption: Synthetic workflow for this compound.

RegioselectivityFactors cluster_conditions Reaction Conditions cluster_outcome Alkylation Outcome Base Base N1 Favored N-1 Alkylation (Thermodynamic Product) Base->N1 Strong, non-coordinating (e.g., NaH) N2 Mixture of N-1/N-2 (Kinetic Product Possible) Base->N2 Weaker base (e.g., K₂CO₃) Solvent Solvent Solvent->N1 Aprotic, non-polar (e.g., THF) Solvent->N2 Polar aprotic (e.g., DMF with weaker base)

Caption: Factors influencing N-1 vs. N-2 regioselectivity in indazole alkylation.

References

Technical Support Center: Troubleshooting N1 vs. N2 Alkylation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the N-alkylation of indazoles. The formation of N1 and N2 regioisomers is a common challenge, and this guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in indazole alkylation so important?

The indazole ring contains two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often leads to a mixture of N1- and N2-substituted products.[1] The specific regioisomer can have significantly different biological, physical, and chemical properties. For pharmaceutical applications, isolating a single, desired isomer is often a regulatory requirement and crucial for consistent efficacy and safety. Therefore, achieving high regioselectivity is critical for efficient synthesis and to avoid challenging purification steps.[2][3]

Q2: What are the primary factors that determine the N1 vs. N2 selectivity in indazole alkylation?

The regiochemical outcome of indazole alkylation is a delicate balance of several factors, including:

  • Base and Solvent System: This is one of the most critical factors. The combination of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is well-known to strongly favor N1-alkylation.[4][5] In contrast, using carbonate bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often results in mixtures of isomers.[4][6]

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring plays a crucial role.

    • C3 Position: Electron-withdrawing groups or bulky substituents at the C3 position can enhance N1-selectivity, especially when using NaH in THF.[2][5]

    • C7 Position: Bulky groups at the C7 position can sterically hinder the N1 position, leading to an increase in the N2-alkylated product.[4] Conversely, electron-withdrawing groups like nitro (-NO₂) or carboxylates (-CO₂Me) at the C7 position can lead to excellent N2 regioselectivity.[2][3]

  • Nature of the Electrophile: The alkylating agent itself can influence the reaction's outcome.[3]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7] Conditions that allow for equilibration tend to favor the thermodynamically more stable N1 product, while kinetically controlled conditions may favor the N2 product.[1]

Q3: How can I differentiate between the N1 and N2 isomers?

Unambiguous characterization of the N1 and N2 isomers is crucial. A combination of one- and two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), is a powerful tool for regiochemical assignment.[8] For example, a correlation between the protons of the N-alkyl chain and the C7a or C3 carbon of the indazole ring can help distinguish between the isomers.

Troubleshooting Guide

Problem: My alkylation reaction yields a difficult-to-separate mixture of N1 and N2 isomers.

  • Solution 1: Optimize for N1-Selectivity (Thermodynamic Product).

    • Recommended Conditions: Switch to sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent.[5] This combination is highly effective at favoring the N1 isomer for a wide range of substrates.[2][3] The sodium cation is thought to coordinate with the N2 nitrogen, sterically blocking it and directing the electrophile to N1.[5]

  • Solution 2: Optimize for N2-Selectivity (Kinetic Product).

    • Substrate Modification: If possible, introduce an electron-withdrawing group at the C7 position of the indazole ring, such as -NO₂ or -CO₂Me. This has been shown to confer excellent N2 regioselectivity.[2][7]

    • Alternative Reaction Conditions:

      • Mitsunobu Reaction: Employing Mitsunobu conditions (e.g., an alcohol, triphenylphosphine, and DIAD or DEAD) can favor the formation of the N2 isomer.[6][7]

      • Acid Catalysis: The use of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) with diazo compounds or alkyl 2,2,2-trichloroacetimidates has been reported to be highly selective for N2-alkylation.[9][10]

Problem: I am trying to synthesize the N1-alkylated indazole, but the reaction is not proceeding or gives low yield.

  • Solution:

    • Check Your Reagents: Ensure your NaH is fresh and active, and your THF is anhydrous. Moisture can quench the hydride base.

    • Temperature: While the deprotonation is often carried out at 0 °C, the alkylation step can sometimes benefit from gentle heating. Monitor the reaction by TLC or LC-MS to optimize the temperature.

    • Electrophile Reactivity: If you are using a less reactive electrophile (e.g., an alkyl chloride), consider switching to a more reactive one, like an alkyl bromide or tosylate.[2]

Problem: The separation of my N1 and N2 isomers by column chromatography is proving to be very difficult.

  • Solution:

    • Optimize Chromatography: Use high-performance column chromatography with a shallow gradient of eluents. Sometimes, switching the solvent system entirely (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can improve separation.

    • Derivatization: In challenging cases, consider derivatizing the mixture to alter the polarity of one isomer, facilitating separation. The directing group can then be removed in a subsequent step.[4]

Data Presentation: N1/N2 Ratios Under Various Conditions

The following tables summarize quantitative data from the literature, showcasing the impact of different reaction parameters on the N1:N2 alkylation ratio.

Table 1: Effect of Base and Solvent on Indazole Alkylation

EntryBaseSolventTemperature (°C)N1:N2 Ratio
1NaHTHFrt>95:5
2K₂CO₃DMF12058:42
3Cs₂CO₃DMFrt1.3:1
4DBUTHFrt1.9:1
5KOtBuTHFrt94:6

Data compiled from multiple sources.[3][11][12] Ratios are approximate and can vary with the specific substrate and electrophile.

Table 2: Influence of Indazole Substituents on Regioselectivity (NaH/THF Conditions)

EntrySubstituentPositionN1-Selectivity (%)
1-CO₂Me3>99
2-C(CH₃)₃3>99
3-COMe3>99
4-CONH₂3>99
5-NO₂7<4 (favors N2)
6-CO₂Me7<4 (favors N2)

Data demonstrates high N1 selectivity for various C3-substituted indazoles and a switch to N2 selectivity with C7 electron-withdrawing groups.[2][3]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N1 position.[4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: N2-Alkylation using the Mitsunobu Reaction

This method can be employed to favor the formation of the N2-alkylated product.[6]

  • Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography to separate the N1 and N2 isomers.

Protocol 3: N2-Alkylation using TfOH Catalysis with a Diazo Compound

This protocol is highly selective for the N2 position.[6]

  • Preparation: To a solution of the 1H-indazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 eq.).

  • Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1-0.2 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can then be purified by column chromatography.

Visualizations

G cluster_input Inputs cluster_process Process cluster_output Outputs & Analysis Indazole Indazole Substrate Reaction Reaction Conditions (Temperature, Time) Indazole->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Electrophile Alkylating Agent (R-X) Electrophile->Reaction Workup Workup & Purification (Chromatography) Reaction->Workup N1_Product N1-Alkylated Indazole Workup->N1_Product N2_Product N2-Alkylated Indazole Workup->N2_Product Analysis Isomer Ratio Analysis (NMR, LC-MS) Workup->Analysis

Caption: General experimental workflow for the N-alkylation of indazoles.

G cluster_n1 Favors N1-Alkylation cluster_n2 Favors N2-Alkylation cluster_mixture Often Gives Mixtures Title Factors Influencing N1 vs. N2 Selectivity NaH_THF NaH in THF EWG_C7 EWG at C7 (e.g., -NO2, -CO2Me) K2CO3_DMF K2CO3 in DMF Bulky_C3 Bulky or EWG at C3 Thermo Thermodynamic Control Mitsunobu Mitsunobu Conditions Acid_Cat Acid Catalysis (e.g., TfOH) Kinetic Kinetic Control

Caption: Key factors influencing the regiochemical outcome of indazole alkylation.

G Start Problem: Mixture of N1/N2 Isomers Desired_N1 Is the N1 isomer desired? Start->Desired_N1 Desired_N2 Is the N2 isomer desired? Desired_N1->Desired_N2 No Use_NaH_THF Use NaH in THF. Consider C3-substituent effects. Desired_N1->Use_NaH_THF Yes Use_EWG_C7 Introduce EWG at C7. Desired_N2->Use_EWG_C7 Yes Use_Mitsunobu Try Mitsunobu or acid-catalyzed conditions. Desired_N2->Use_Mitsunobu Yes Reoptimize Re-optimize separation or accept mixture. Desired_N2->Reoptimize No

Caption: Troubleshooting decision tree for improving N1/N2 selectivity.

References

Technical Support Center: Purification of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities encountered during the synthesis of this compound?

A1: The most common isomeric impurity is the 2-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid. During the alkylation of the indazole ring, the substituent can attach to either the N-1 or N-2 position, leading to a mixture of these two regioisomers.[1][2][3] The N-1 isomer is generally the thermodynamically more stable product, while the N-2 isomer can be kinetically favored under certain reaction conditions.[2]

Q2: What analytical methods are recommended for identifying and quantifying the isomeric purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the N-1 and N-2 isomers. A well-developed HPLC method can provide accurate information on the isomeric ratio and overall purity of the sample.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and can be used to differentiate between the N-1 and N-2 isomers based on the chemical shifts of the protons and carbons in the indazole ring system.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and its isomers.

Q3: What are the primary methods for purifying this compound from its N-2 isomer?

A3: The two main purification strategies are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective and scalable method for separating N-1 and N-2 indazole isomers.[1] The choice of solvent or a mixed solvent system is critical for achieving high purity.

  • Column Chromatography: While effective at the laboratory scale, column chromatography can be less practical and cost-effective for large-scale industrial production compared to recrystallization.[1]

Troubleshooting Guides

Issue 1: Poor Separation of Isomers during Recrystallization

Symptoms:

  • The purity of the product does not significantly improve after recrystallization.

  • Significant amounts of the N-2 isomer remain in the final product, as confirmed by HPLC or NMR.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent Choice The solubility difference between the N-1 and N-2 isomers may not be significant in the chosen solvent. A systematic solvent screening is recommended. Experiment with a range of solvents with varying polarities.
Single Solvent System is Ineffective A single solvent may not provide adequate separation. Explore mixed solvent systems. Common combinations include acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water.[1] The ratio of the solvents should be carefully optimized.
Cooling Rate is Too Fast Rapid cooling can lead to co-precipitation of the isomers. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote selective crystallization of the desired isomer.
Insufficient Solvent Volume Using too little solvent can result in the precipitation of both isomers. Ensure that the compound is fully dissolved at the elevated temperature.
Issue 2: Inaccurate Quantification of Isomers by HPLC

Symptoms:

  • Inconsistent or non-reproducible isomer ratios between different HPLC runs.

  • Poor peak shape or resolution.

Possible Causes and Solutions:

CauseSolution
Suboptimal Mobile Phase The mobile phase composition may not be suitable for separating the isomers. Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) and the aqueous phase. The use of buffers to control the pH can also improve separation.
Inappropriate Column The stationary phase of the HPLC column may not be providing sufficient selectivity. Standard C18 columns are a good starting point, but other phases like phenyl-hexyl or biphenyl could offer better resolution for aromatic isomers.
Incorrect Flow Rate or Temperature These parameters can affect peak resolution. Optimize the flow rate and column temperature to achieve the best separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization using a Mixed Solvent System
  • Dissolution: In a suitable flask, dissolve the crude mixture of this compound isomers in a minimal amount of a hot solvent in which both isomers are soluble (e.g., acetone, ethanol, or methanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a miscible anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the hot solvent until the turbidity just disappears.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Analysis: Analyze the purity of the crystals using HPLC and/or NMR.

Protocol 2: Analytical HPLC Method for Isomer Separation
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 297 nm).[4][6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.

Note: This is a general method and may require optimization for specific equipment and sample concentrations.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude Product (Mixture of N-1 and N-2 Isomers) recrystallization Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography Alternative Method hplc HPLC Analysis recrystallization->hplc isomeric_impurity Isomeric Impurity (N-2 Isomer) recrystallization->isomeric_impurity Impurity in Mother Liquor column_chromatography->hplc column_chromatography->isomeric_impurity Separated Fractions hplc->recrystallization Purity < 99% (Re-process) pure_product Pure this compound hplc->pure_product nmr NMR Analysis pure_product->nmr Structure Confirmation

Caption: Purification and analysis workflow for this compound.

troubleshooting_logic start Poor Isomer Separation by Recrystallization cause1 Inappropriate Solvent? start->cause1 cause2 Cooling Rate Too Fast? cause1->cause2 No solution1a Screen Different Solvents cause1->solution1a Yes solution2 Slow Cooling Protocol cause2->solution2 Yes end_node Improved Purity cause2->end_node No (Other issues) solution1b Use Mixed Solvent System solution1a->solution1b solution1b->end_node solution2->end_node

References

Technical Support Center: Synthesis of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

The most common impurities encountered during the synthesis are:

  • N-2 alkylated regioisomer: 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid is the most significant side product.[1] The ratio of N-1 (desired product) to N-2 isomer is highly dependent on the reaction conditions.[1]

  • Unreacted starting materials: Residual indazole-3-carboxylic acid and 4-fluorobenzyl halide may remain if the reaction does not go to completion.[2]

  • Decarboxylation product: Under harsh conditions, such as high temperatures, the indazole-3-carboxylic acid starting material or the final product can undergo decarboxylation to yield 1-(4-fluorobenzyl)-1H-indazole.[1][3]

  • O-alkylation product: Although less common under strong basic conditions, O-alkylation of the carboxylic acid can occur, especially when weaker bases are used.[4]

Q2: How can I differentiate between the desired N-1 and the undesired N-2 alkylated isomers?

Distinguishing between the N-1 and N-2 isomers can be achieved using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the indazole ring protons are different for the N-1 and N-2 isomers. Specifically, the proton at the 7-position of the indazole ring is typically more deshielded in the N-1 isomer compared to the N-2 isomer due to the anisotropic effect of the adjacent nitrogen.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring will also differ between the two isomers.

    • NOESY/ROESY: These 2D NMR techniques can be used to identify through-space correlations between the benzylic protons of the 4-fluorobenzyl group and the protons of the indazole ring, helping to confirm the substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): The two isomers will likely have different retention times on a suitable HPLC column (e.g., a C18 column).[2][5] Developing an appropriate HPLC method can allow for the quantification of the isomeric ratio.

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Q3: What is the general synthetic route for this compound?

The synthesis is typically achieved through the N-alkylation of 1H-indazole-3-carboxylic acid with a 4-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base.[2] The reaction is generally carried out in a polar aprotic solvent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired N-1 product - Non-optimal base or solvent. - Reaction temperature is too low or reaction time is too short. - Poor quality of starting materials.- Screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, THF, Acetonitrile). NaH in THF is a common choice for selective N-1 alkylation.[6][7] - Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. - Ensure starting materials are pure and dry.
High proportion of the N-2 isomer - The choice of base and solvent can significantly influence the N-1/N-2 ratio. Weaker bases and certain solvents may favor N-2 formation. - Steric hindrance at the N-1 position can sometimes favor N-2 alkylation.- The use of a strong base like sodium hydride (NaH) in an aprotic solvent like THF tends to favor the formation of the N-1 isomer.[4][6] This is because the sodium cation can chelate with the carboxylate and the N-2 nitrogen, directing the alkylation to the N-1 position. - Cesium carbonate (Cs₂CO₃) has also been reported to promote N-1 selectivity.[8]
Presence of decarboxylation product - High reaction temperatures. - Prolonged reaction times under harsh conditions.- Maintain a moderate reaction temperature. If heating is required, do so cautiously and monitor for the appearance of the decarboxylated byproduct. - Minimize the reaction time once the starting material has been consumed.
Incomplete reaction (starting materials remain) - Insufficient amount of base or alkylating agent. - Deactivation of the base by moisture. - Low reaction temperature or insufficient reaction time.- Use a slight excess of the base (e.g., 1.1-1.2 equivalents) and the alkylating agent (e.g., 1.05-1.1 equivalents). - Ensure all reagents and solvents are anhydrous, especially when using water-sensitive bases like NaH. - Increase the reaction temperature or prolong the reaction time and monitor the progress.
Difficulty in purifying the final product - The N-1 and N-2 isomers can be difficult to separate by standard column chromatography due to similar polarities.- Optimize the mobile phase for column chromatography; a gradient elution might be necessary. - Recrystallization from a suitable solvent system can be an effective method for purification if the desired product is a solid. - Preparative HPLC may be required for challenging separations.

Side Reaction Products Summary

Side Product Typical Formation Conditions Mitigation Strategy Analytical Identification
2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid (N-2 isomer) Use of weaker bases (e.g., K₂CO₃) in polar aprotic solvents.Use of a strong, non-nucleophilic base like NaH in THF to promote N-1 selectivity through chelation.[4][6]HPLC, ¹H NMR, ¹³C NMR
1-(4-Fluorobenzyl)-1H-indazole (Decarboxylation Product) High reaction temperatures or prolonged heating.[3]Maintain moderate reaction temperatures and minimize reaction time.GC-MS, LC-MS, ¹H NMR (absence of carboxylic acid proton)
1H-Indazole-3-carboxylic acid (Unreacted) Incomplete reaction.Use a slight excess of base and alkylating agent, ensure anhydrous conditions.HPLC, TLC, LC-MS
4-Fluorobenzyl halide (Unreacted) Incomplete reaction.Drive the reaction to completion; can be removed during workup and purification.GC-MS, TLC
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (if starting from the methyl ester) Incomplete hydrolysis if the synthesis starts from the ester.Ensure complete hydrolysis with a sufficient amount of base (e.g., LiOH, NaOH) and adequate reaction time.LC-MS, ¹H NMR (presence of methyl ester peak)

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-Fluorobenzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of 4-fluorobenzyl bromide (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Visualizations

Synthesis_Pathway ICA 1H-Indazole-3-carboxylic acid N1_Product This compound (Desired Product) ICA->N1_Product N2_Product 2-(4-Fluorobenzyl)-2H-indazole-3-carboxylic acid (Side Product) ICA->N2_Product FBB 4-Fluorobenzyl bromide FBB->N1_Product FBB->N2_Product Base Base (e.g., NaH) Decarb_Product 1-(4-Fluorobenzyl)-1H-indazole (Side Product) N1_Product->Decarb_Product High Temp.

Caption: Reaction scheme for the synthesis of this compound and major side products.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Crude Product (LC-MS, NMR) Start->Analysis Problem Identify Problem Analysis->Problem LowYield Low Yield? Problem->LowYield HighN2 High N-2 Isomer? LowYield->HighN2 No OptimizeConditions Optimize Reaction Conditions (Base, Solvent, Temp.) LowYield->OptimizeConditions Yes Decarb Decarboxylation? HighN2->Decarb No ChangeBase Use Stronger Base (e.g., NaH) HighN2->ChangeBase Yes LowerTemp Lower Reaction Temperature Decarb->LowerTemp Yes Purification Purify Product Decarb->Purification No OptimizeConditions->Start CheckPurity Check Starting Material Purity CheckPurity->Start ChangeBase->Start LowerTemp->Start

Caption: A troubleshooting workflow for optimizing the synthesis.

Condition_Product_Relationship Conditions Reaction Conditions StrongBase Strong Base (NaH) Conditions->StrongBase WeakBase Weaker Base (K2CO3) Conditions->WeakBase HighTemp High Temperature Conditions->HighTemp Anhydrous Anhydrous Conditions Conditions->Anhydrous N1_Product N-1 Isomer (Desired) StrongBase->N1_Product Favors N2_Product N-2 Isomer WeakBase->N2_Product Favors Decarb_Product Decarboxylation HighTemp->Decarb_Product Leads to HighYield High Yield Anhydrous->HighYield Promotes Products Products

Caption: Relationship between reaction conditions and product distribution.

References

Technical Support Center: Regioselective 4-Fluorobenzylation of Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the regioselectivity of the 4-fluorobenzyl group addition to indazole.

Troubleshooting Guide

Problem: My reaction yields a mixture of N1 and N2 isomers with poor selectivity.

When the addition of the 4-fluorobenzyl group to the indazole ring results in a nearly equal mixture of N1 and N2 substituted products, several factors in your reaction setup can be optimized to favor one regioisomer over the other.[1][2] The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[2]

Solution 1: Modifying Reaction Conditions to Favor N1-Alkylation

To enhance the selectivity for the N1-substituted product, which is often the thermodynamically more stable isomer, consider the following adjustments:[1][3]

  • Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][2][4] This system has been reported to provide greater than 99% N1 regioselectivity for various indazoles.[4][5] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile.[2]

  • Temperature Control: If the reaction with NaH in THF shows low conversion at room temperature, gently heating the reaction to 50 °C can often drive the reaction to completion while maintaining high N1-selectivity.[4][5]

Solution 2: Modifying Reaction Conditions to Favor N2-Alkylation

To favor the formation of the N2-substituted product, which is often the kinetically favored product, the following strategies can be employed:[1]

  • Acidic Conditions: The use of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH), can promote N2-alkylation.[1][6]

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol (4-fluorobenzyl alcohol), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD, has been shown to favor the formation of the N2-isomer.[3][5][7]

  • Substituent Effects: The presence of a bulky substituent at the C7 position of the indazole ring can sterically hinder the N1 position and direct the alkylation to the N2 position.[3] Electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity (≥96%).[1][4][5][7][8]

Problem: I am observing low yields for my desired regioisomer.

Low yields can be attributed to incomplete reactions, side product formation, or difficulties in isomer separation.

Solution:

  • Reaction Monitoring: Ensure the reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Reagent Quality: Use freshly opened or properly stored anhydrous solvents and reagents. Moisture can quench strong bases like NaH.

  • Purification Technique: The N1 and N2 isomers often have very similar physical properties, making their separation by column chromatography challenging.[9] Optimization of the chromatographic conditions (e.g., choice of stationary phase and eluent system) is crucial.[9] In some cases, recrystallization using a mixed solvent system can be an effective method for separating the isomers and improving the purity of the desired product.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the N1 vs. N2 regioselectivity in the alkylation of indazole?

A1: The regioselectivity of indazole alkylation is governed by a combination of factors:

  • Reaction Conditions: The choice of base and solvent is paramount. For instance, NaH in THF typically favors N1-alkylation, whereas acidic conditions or the Mitsunobu reaction tend to favor the N2 position.[1][9]

  • Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a significant impact. Bulky groups at the C3 position can favor N1 alkylation, while electron-withdrawing groups at the C7 position strongly direct towards N2 substitution.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are generally the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[1]

  • Nature of the Electrophile: The alkylating agent itself can also influence the regiochemical outcome.[1]

Q2: How can I reliably synthesize the N1-(4-fluorobenzyl)indazole?

A2: For high N1-selectivity, the use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is the most recommended method.[2][4] This approach leverages conditions that favor the thermodynamically stable product.[1] The reaction is typically performed by first deprotonating the indazole with NaH at 0 °C, followed by the addition of 4-fluorobenzyl bromide and allowing the reaction to proceed at room temperature or with gentle heating.[3][11]

Q3: What are the best methods for preparing N2-(4-fluorobenzyl)indazole?

A3: To selectively obtain the N2-isomer, you can employ several strategies:

  • Mitsunobu Reaction: This method involves reacting the indazole with 4-fluorobenzyl alcohol, PPh₃, and DIAD or DEAD in an anhydrous solvent like THF.[3]

  • Acid Catalysis: Using a catalytic amount of triflic acid (TfOH) with the appropriate reagents can provide high N2 selectivity.[6]

  • Substituent-Directed Synthesis: If your synthesis allows, introducing an electron-withdrawing group at the C7 position of the indazole ring can effectively direct the alkylation to the N2 position.[4][5][7][8]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Indazole Alkylation

Indazole SubstituentAlkylating AgentBase/ConditionsSolventTemp (°C)N1:N2 RatioTotal Yield (%)Reference
3-CO₂Men-pentyl bromideNaHTHF50>99:189[5]
3-CO₂Men-pentanolMitsunobu (DIAD, PPh₃)THFrt1:2.578[5]
UnsubstitutedAlkyl BromideNaHTHFrtHigh N1-[1]
7-NO₂Alkyl BromideNaHTHFrtHighly N2≥96[4][5][7][8]
7-CO₂MeAlkyl BromideNaHTHFrtHighly N2≥96[4][5][7][8]
UnsubstitutedDiazo compoundsTfOH (cat.)-rtHighly N2Good to Excellent[6]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N1 position.[3]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add 4-fluorobenzyl bromide (1.1-1.5 eq) dropwise to the suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. If the reaction is sluggish, it can be gently heated to 50 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This protocol is designed to favor the formation of the N2-isomer.[3]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 eq), 4-fluorobenzyl alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for completion by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers and isolate the desired N2-product.

Visualizations

G cluster_start Starting Material cluster_decision Desired Product cluster_conditions Reaction Conditions start Indazole + 4-Fluorobenzyl Halide N1_Conditions Base: NaH Solvent: THF Thermodynamic Control start->N1_Conditions Select for N1 N2_Conditions Mitsunobu Reaction or Acidic Conditions (TfOH) Kinetic Control start->N2_Conditions Select for N2 N1_Product N1-Substituted Indazole N2_Product N2-Substituted Indazole N1_Conditions->N1_Product N2_Conditions->N2_Product G cluster_input Inputs cluster_process Process cluster_output Outputs Indazole Indazole Substrate Reaction Reaction (Temperature, Time) Indazole->Reaction Reagents Base / Solvent / Additives Reagents->Reaction Electrophile 4-Fluorobenzyl Source Electrophile->Reaction Workup Workup & Purification (e.g., Chromatography) Reaction->Workup N1_Isomer N1-Alkylated Indazole Workup->N1_Isomer N2_Isomer N2-Alkylated Indazole Workup->N2_Isomer

References

Green Chemistry Approaches for Indazole Derivative Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of indazole derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry approaches for synthesizing indazole derivatives?

A1: The main green chemistry strategies for indazole derivative synthesis focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. Key approaches include:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically shorten reaction times and often increase product yields compared to conventional heating methods.[1][2][3][4][5]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic waves to accelerate chemical reactions through acoustic cavitation, leading to enhanced yields and milder reaction conditions.[6][7][8][9]

  • Catalyst-Free Synthesis: Aims to eliminate the need for, often toxic and expensive, metal catalysts, thereby simplifying purification processes and reducing environmental impact.[10][11][12]

  • Use of Green Solvents: Involves replacing traditional volatile organic compounds with more environmentally benign alternatives such as water, ethanol, or polyethylene glycol (PEG).[5][13]

  • Use of Natural Catalysts: Explores the use of readily available and biodegradable catalysts, such as lemon peel powder, to promote reactions.[14][15]

Q2: How does microwave-assisted synthesis improve upon traditional methods for indazole synthesis?

A2: Microwave-assisted synthesis offers several advantages over conventional heating methods by providing rapid and uniform heating of the reaction mixture.[4][5] This leads to:

  • Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes.[1][3]

  • Increased Yields: The high efficiency of microwave heating can lead to higher product yields and improved purity.[1][3]

  • Minimized Byproducts: The shorter reaction times and controlled heating can reduce the formation of unwanted side products.[1]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional refluxing.

Q3: What are the benefits of using ultrasound in the synthesis of indazole derivatives?

A3: Ultrasound irradiation enhances chemical reactions through the physical phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to:

  • Increased Reaction Rates: Sonochemistry can significantly accelerate reaction kinetics.[8][9]

  • Improved Mass and Heat Transfer: The cavitation and micro-streaming effects improve the mixing of reagents.[6]

  • Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, which is beneficial for thermally sensitive molecules.[6][7]

  • Enhanced Yields: Similar to microwave assistance, ultrasound can lead to higher product yields.[8][9]

Q4: Are there effective metal-free methods for synthesizing 1H-indazoles?

A4: Yes, several metal-free approaches have been developed to synthesize 1H-indazoles, offering a more environmentally friendly alternative to metal-catalyzed methods.[10] One notable method involves the synthesis from o-aminobenzoximes. This reaction proceeds under mild conditions using methanesulfonyl chloride and triethylamine at temperatures ranging from 0 to 23 °C, providing good to excellent yields.[11] This approach avoids the use of heavy metals and harsh reaction conditions often associated with classical methods like diazotization.[10][11]

Troubleshooting Guides

Microwave-Assisted Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low Yield - Inefficient microwave absorption by the solvent or reactants.- Suboptimal reaction temperature or time.- Incorrect stoichiometry of reactants.- Choose a solvent with a higher dielectric constant for better microwave absorption.- Systematically vary the microwave power, temperature, and reaction time to find the optimal conditions.- Ensure precise measurement of all reactants.
Formation of Byproducts - Decomposition of starting materials or products at high temperatures.- Prolonged reaction time.- Lower the reaction temperature and shorten the irradiation time.- Use a pulsed microwave mode to allow for cooling intervals.- Analyze the byproduct structure to understand the side reaction and adjust conditions accordingly.
Reaction Not Going to Completion - Insufficient microwave power.- Poor mixing in a heterogeneous reaction mixture.- Increase the microwave power, ensuring the temperature does not exceed the decomposition point of the compounds.- For heterogeneous mixtures, consider adding a magnetic stir bar suitable for microwave vials or using a solvent that can partially dissolve the reactants.
Ultrasound-Assisted Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent Results - Inconsistent positioning of the reaction vessel in the ultrasonic bath.- Fluctuations in the ultrasonic bath's power output or temperature.- Ensure the reaction vessel is placed in the same position in the bath for each experiment, ideally in a region of maximum cavitation.- Monitor and control the temperature of the ultrasonic bath, as cavitation efficiency is temperature-dependent.- Degas the solvent before the reaction, as dissolved gases can dampen the cavitation effect.
Low Reaction Rate - Insufficient ultrasonic power.- Use of a solvent that is not conducive to cavitation.- Increase the power output of the sonicator.- Select a solvent with a low vapor pressure, high surface tension, and high viscosity to enhance cavitation.
Catalyst Deactivation (if applicable) - Mechanical damage to the catalyst surface by cavitation.- Use a catalyst with higher mechanical stability.- Reduce the ultrasonic power or use a pulsed sonication mode.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-alkynylated Indazoles

MethodReaction TimeYieldReference
Conventional Heating24 hoursGood[1]
Microwave Irradiation30 minutesMarkedly Improved[1]

Table 2: Ultrasound-Assisted Synthesis of Triazolo[1,2-a]indazole-triones

ConditionYieldReference
Ultrasound Irradiation at Room TemperatureExcellent[7]
Conventional RefluxGood[7]

Experimental Protocols

1. Microwave-Assisted Synthesis of 1-H Indazole Derivatives

This protocol is adapted from a general procedure for the microwave-assisted synthesis of indazole derivatives using ortho-substituted benzaldehydes and hydrazine hydrate.[2][5]

  • Reactants:

    • o-chlorobenzaldehyde (1 mmol)

    • Hydrazine hydrate (2 mmol)

    • Distilled water (10 mL)

  • Procedure:

    • In a microwave-safe reaction vessel, combine o-chlorobenzaldehyde (1 mmol) and hydrazine hydrate (2 mmol) in 10 mL of distilled water.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a power of 425 MW for approximately 18 minutes.[5]

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (5:5).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with hot ethanol and filter to remove any insoluble materials.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol.

2. Ultrasound-Assisted Bromination of Indazoles at the C3 Position

This protocol describes an efficient method for the bromination of indazoles using dibromohydantoin (DBDMH) as the bromine source under ultrasound irradiation.[6]

  • Reactants:

    • Indazole derivative (1 mmol)

    • DBDMH (1.2 equivalents)

    • Solvent (e.g., acetonitrile)

  • Procedure:

    • To a solution of the indazole derivative in a suitable solvent, add DBDMH (1.2 equivalents).

    • Place the reaction vessel in an ultrasonic bath.

    • Irradiate the mixture with ultrasound for approximately 30 minutes under mild conditions.[6]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench the reaction with a suitable reagent if necessary.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Microwave_Synthesis cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification start Start reactants Combine Reactants (o-chlorobenzaldehyde, hydrazine hydrate, water) start->reactants vessel Seal in Microwave Vessel reactants->vessel microwave Microwave Irradiation (425 MW, 18 min) vessel->microwave monitoring Monitor with TLC microwave->monitoring cool Cool to RT monitoring->cool dilute Dilute with Hot Ethanol & Filter cool->dilute concentrate Concentrate Filtrate dilute->concentrate purify Recrystallize from Ethanol concentrate->purify product Final Product purify->product

Caption: Workflow for microwave-assisted indazole synthesis.

Logical_Relationship_Green_Chemistry_Approaches cluster_goal cluster_approaches cluster_benefits goal Green Synthesis of Indazoles microwave Microwave-Assisted goal->microwave ultrasound Ultrasound-Assisted goal->ultrasound catalyst_free Catalyst-Free goal->catalyst_free green_solvents Green Solvents goal->green_solvents reduced_time Reduced Reaction Time microwave->reduced_time increased_yield Increased Yield microwave->increased_yield energy_efficiency Energy Efficiency microwave->energy_efficiency ultrasound->reduced_time ultrasound->increased_yield milder_conditions Milder Conditions ultrasound->milder_conditions less_waste Reduced Waste catalyst_free->less_waste green_solvents->less_waste

Caption: Key green chemistry approaches and their benefits.

References

Technical Support Center: Overcoming Low Yield in Indazole-3-Carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole-3-carboxylic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the amidation of indazole-3-carboxylic acid?

Low yields in amidation reactions are frequently due to several factors:

  • Inefficient activation of the carboxylic acid: The choice of coupling agent is critical. Standard agents like EDC in combination with HOBt can be effective, but for challenging substrates, more potent activators like HATU or T3P® may be necessary.[1][2]

  • Side reactions: Common side reactions include the formation of N-acylurea byproducts when using carbodiimide coupling agents like EDC, and decarboxylation of the indazole-3-carboxylic acid under harsh conditions.[1]

  • Poor nucleophilicity of the amine: Electron-deficient or sterically hindered amines can lead to slow or incomplete reactions.[1]

  • N-Alkylation of the indazole ring: This can result in a mixture of N-1 and N-2 alkylated regioisomers, complicating purification and reducing the yield of the desired product.[1]

  • Suboptimal reaction conditions: Factors such as solvent, temperature, and order of reagent addition can significantly impact yield.[2][3]

Q2: I am observing significant byproduct formation in my Suzuki coupling reaction with a 3-halo-indazole derivative. What are the likely causes and solutions?

Byproduct formation in Suzuki couplings of indazole derivatives often stems from:

  • Homocoupling of the boronic acid: This side reaction can be minimized by ensuring anaerobic conditions and using a slight excess of the boronic acid (1.2-1.5 equivalents).[4]

  • Dehalogenation of the indazole starting material: This can be mitigated by choosing the appropriate base and catalyst system.[4] For instance, using a milder base like K₂CO₃ or Cs₂CO₃ can be beneficial.[4][5]

  • N-protection issues: While not always necessary, in some cases, the lack of an N-protecting group can lead to side reactions. However, for nitro-substituted indazoles, N-Boc groups can be labile.[4]

Q3: Is it necessary to protect the nitrogen of the indazole ring during derivatization?

The necessity of N-protection depends on the specific reaction and the substituents on the indazole ring.

  • For amidation: While not always explicitly stated as mandatory, protection can prevent N-alkylation side reactions.[1]

  • For Suzuki coupling: Unprotected 3-iodoindazoles can undergo successful Suzuki coupling.[4] In fact, for some substrates, N-protection can be detrimental.[4]

Q4: My indazole-3-carboxylic acid starting material has poor solubility in common organic solvents. How can I address this?

Poor solubility can hinder reaction kinetics. To address this:

  • Use highly polar aprotic solvents like DMF or DMA.[1][6]

  • Gentle heating can sometimes improve solubility, but care must be taken to avoid thermal degradation or decarboxylation.[1]

  • Conversion of the carboxylic acid to its corresponding methyl or ethyl ester can improve solubility for subsequent reactions like N-alkylation.[1]

Troubleshooting Guides

Amidation Reactions
Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Amide 1. Inefficient coupling agent.[2] 2. Poor quality of reagents (e.g., moisture).[2] 3. Suboptimal reaction conditions (solvent, temperature).[2] 4. Incomplete reaction with poorly nucleophilic amines.[1]1. Use a more potent coupling agent like HATU or T3P®.[1] 2. Ensure all reagents and solvents are anhydrous.[2] 3. Use a polar aprotic solvent like DMF and conduct the reaction at room temperature.[2] 4. Increase the reaction temperature or prolong the reaction time.[1]
Formation of Byproducts 1. N-acylurea formation with EDC.[1] 2. Decarboxylation of the starting material.[1] 3. N-alkylation of the indazole ring.[1]1. Optimize the order of addition: activate the carboxylic acid with the coupling agent and HOBt before adding the amine.[1] 2. Avoid harsh reaction conditions (e.g., high temperatures).[1] 3. Consider N-protection of the indazole ring.
Difficult Purification Presence of unreacted starting materials and coupling agent byproducts.Acidic and basic washes can help remove unreacted starting materials and byproducts.[1]
Suzuki Coupling Reactions
Issue Probable Cause(s) Recommended Solution(s)
Low Conversion 1. Inactive catalyst. 2. Inappropriate base or solvent.[4] 3. Low reaction temperature.[4] 4. Steric hindrance.[4]1. Degas the solvent and use a fresh palladium catalyst. Pd(dppf)Cl₂ is often effective.[5][7] 2. Use a stronger base like Cs₂CO₃ or K₃PO₄, and consider a dioxane/water solvent system.[4][5] 3. Increase the reaction temperature to 100-120 °C or use microwave irradiation.[4] 4. Use a more active catalyst and consider higher temperatures and longer reaction times.[4]
Significant Byproduct Formation 1. Homocoupling of the boronic acid.[4] 2. Dehalogenation of the starting material.[4]1. Ensure thorough degassing of the reaction mixture. Use a slight excess (1.2-1.5 eq.) of the boronic acid.[4] 2. Choose a milder base and optimize the catalyst system.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for most applications, including coupling to less reactive amines.[3]

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous DMF (to make a ~0.1 M solution) and stir until dissolved.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.

  • Add HATU (1.0-1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, pour the mixture into water.

  • Filter the solid, wash thoroughly with water, and then with a non-polar solvent like diethyl ether or hexanes.

  • Dry the solid under vacuum. If necessary, purify further by column chromatography or recrystallization.

Protocol 2: Standard Amide Coupling using EDC/HOBt

This is a common and cost-effective alternative for more reactive amines.[1][8]

  • To a round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF.

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir at room temperature for 10-15 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with EtOAc or DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki coupling of 3-halo-indazole derivatives.

  • In a reaction vessel, dissolve the 3-halo-indazole derivative (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).[5]

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.05 eq).[5]

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours, or until TLC/LC-MS indicates completion.[5]

  • Cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Extract the filtrate with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Amidation_Workflow start Start: Indazole-3-carboxylic Acid + Amine dissolve Dissolve in Anhydrous DMF start->dissolve add_base Add Base (DIPEA/TEA) dissolve->add_base pre_activation Pre-activation: Add Coupling Agent (e.g., HATU or EDC/HOBt) add_base->pre_activation add_amine Add Amine pre_activation->add_amine Optimized Order reaction Stir at RT (2-24h) add_amine->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Final Product: Indazole-3-carboxamide purification->product

Caption: Optimized workflow for the amidation of indazole-3-carboxylic acid.

Troubleshooting_Low_Yield low_yield Low Yield Observed check_coupling Check Coupling Agent low_yield->check_coupling check_amine Check Amine Reactivity low_yield->check_amine check_conditions Check Reaction Conditions low_yield->check_conditions use_hatu Solution: Use stronger agent (e.g., HATU) check_coupling->use_hatu Inefficient? increase_temp Solution: Increase temperature/ prolong reaction time check_amine->increase_temp Poorly nucleophilic? anhydrous Solution: Ensure anhydrous conditions check_conditions->anhydrous Moisture present? optimize_order Solution: Optimize order of addition check_conditions->optimize_order Side reactions?

Caption: Troubleshooting logic for low yield in amidation reactions.

Suzuki_Coupling_Workflow start Start: 3-Halo-indazole + Boronic Acid dissolve Dissolve in Dioxane/Water start->dissolve add_base_cat Add Base (K₂CO₃) & Pd Catalyst dissolve->add_base_cat degas Degas with Inert Gas add_base_cat->degas reaction Heat at 100°C (8-12h) degas->reaction workup Filter through Celite & Extract reaction->workup purification Purification (Chromatography) workup->purification product Final Product: 3-Aryl-indazole purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling of 3-halo-indazoles.

References

Navigating Indazole-3-Carboxylic Acid Reactions: A Technical Support Guide to Preventing Decarboxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing 1H-indazole-3-carboxylic acid in chemical reactions, with a specific focus on preventing unwanted decarboxylation. This common side reaction can lead to significantly lower yields and the formation of impurities, complicating synthesis pathways. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure successful and efficient reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during reactions with 1H-indazole-3-carboxylic acid, presented in a direct question-and-answer format.

Q1: My amide coupling reaction has a low yield, and I've isolated 1H-indazole as a major byproduct. What is happening?

A1: The presence of 1H-indazole is a clear indicator that your starting material, 1H-indazole-3-carboxylic acid, is undergoing decarboxylation. This reaction is primarily triggered by excessive heat. The melting point of 1H-indazole-3-carboxylic acid is in the range of 266-270 °C, at which point it decomposes, signifying its thermal instability.[1] While such high temperatures are uncommon in standard coupling reactions, even moderately elevated temperatures can promote this unwanted side reaction.

Solution:

  • Maintain Low Temperatures: The most critical factor is to control the reaction temperature. Amide coupling reactions should ideally be run at room temperature (approx. 20-25°C).

  • Avoid Unnecessary Heating: Only consider gentle heating (e.g., to 40-50°C) if the reaction is sluggish and fails to proceed at room temperature.[2] Prolonged heating, even at moderate temperatures, should be avoided.

  • Choose Appropriate Coupling Reagents: Utilize modern, highly efficient coupling reagents that facilitate rapid reaction at ambient temperatures.

Q2: My reaction is not proceeding to completion at room temperature. Should I increase the heat?

A2: Increasing the heat should be a last resort. Before elevating the temperature, consider other factors that might be hindering the reaction.

Solution:

  • Verify Reagent Quality: Ensure all reagents, particularly the coupling agent and any amine bases, are fresh and anhydrous. The solvent must also be anhydrous, as water can hydrolyze activated intermediates.

  • Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine component relative to the carboxylic acid.[2]

  • Select a More Potent Coupling Reagent: If you are using a standard carbodiimide like EDC with HOBt and the reaction is slow, switching to a more powerful uronium-based reagent like HATU can significantly accelerate the reaction, even at room temperature.[1][2]

  • Controlled Heating: If all other options are exhausted, you may gently warm the reaction to 40-50°C.[2] Monitor the reaction closely by TLC or LC-MS for the appearance of the 1H-indazole byproduct.

Q3: I am observing multiple side products in my reaction mixture, making purification difficult. Could this be related to decarboxylation?

A3: Yes, harsh reaction conditions that cause decarboxylation can also lead to other side reactions.[1] For example, when using carbodiimide coupling agents like EDC, a common side product is an N-acylurea, which can be difficult to separate from the desired product.[1]

Solution:

  • Use Additives: When using EDC, always include an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®. These additives form a more stable active ester, suppressing the formation of N-acylurea and improving the yield of the desired amide.[1]

  • Optimize Order of Addition: Pre-activating the carboxylic acid is a key strategy. Dissolve the 1H-indazole-3-carboxylic acid in the solvent, add the base, and then add the coupling reagent. Allow this mixture to stir for several minutes to form the active ester before adding the amine. This minimizes the exposure of the sensitive activated intermediate to prolonged reaction times.[2]

Frequently Asked Questions (FAQs)

What is decarboxylation? Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For 1H-indazole-3-carboxylic acid, this process results in the formation of 1H-indazole.

How stable is 1H-indazole-3-carboxylic acid? 1H-indazole-3-carboxylic acid is a stable solid at room temperature. However, it is thermally labile and will decarboxylate upon heating. Its listed melting point of 266-270°C is accompanied by decomposition.[1] This instability at elevated temperatures is the primary concern during chemical synthesis.

Which conditions favor decarboxylation? The primary driver for the decarboxylation of 1H-indazole-3-carboxylic acid is high temperature . Other "harsh reaction conditions," such as the use of very strong bases or prolonged reaction times, especially when combined with heat, can also promote this side reaction.[1]

Are there alternative reagents that can help avoid this issue? Yes, the choice of coupling reagent is critical. Modern uronium/aminium salt reagents are highly effective for minimizing decarboxylation because they promote rapid amide bond formation at room temperature.

Data Presentation: Impact of Reaction Conditions

Table 1: Effect of Temperature on Amide Coupling Success

ParameterRecommended ConditionHigh-Risk ConditionExpected Outcome
Temperature Room Temperature (20-25°C)> 50°C (especially prolonged)Maintaining room temperature maximizes the yield of the desired amide and minimizes the formation of the 1H-indazole byproduct.
Reaction Time 2-12 hours (monitor by TLC/LC-MS)> 24 hours, especially with heatingShorter reaction times at ambient temperature, facilitated by efficient coupling reagents, reduce the risk of thermal decomposition.

Table 2: Comparison of Common Amide Coupling Reagents

Coupling ReagentClassRecommended UseKey Advantages
HATU / HBTU Uronium/Aminium SaltPreferred choice for all couplings, especially with challenging or poorly reactive amines.Highly efficient, fast reaction times at room temperature, minimizes side reactions including decarboxylation.[2]
EDC / HOBt CarbodiimideCost-effective choice for reactive amines.Widely available and economical. The urea byproduct is water-soluble, simplifying workup.[1][2]
PyBOP Phosphonium SaltExcellent alternative to uronium salts; does not pose a risk of guanidinylation side reactions.High efficiency, good for sensitive substrates.[2]

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU (Recommended)

This protocol is suitable for a wide range of amines and is designed to minimize the risk of decarboxylation by ensuring a rapid reaction at room temperature.

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-indazole-3-carboxylic acid (1.0 eq.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.1 M solution and stir until all solids have dissolved.

  • Amine & Base Addition: Add the desired amine (1.1-1.2 eq.) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Activation & Reaction: Add HATU (1.1 eq.) in one portion.

  • Stirring: Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and perform aqueous washes with 1M HCl, saturated NaHCO₃, and brine to remove the DMF, excess base, and byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: Standard Amide Coupling using EDC/HOBt

This is a cost-effective method suitable for more reactive amines. Strict adherence to the order of addition and temperature control is crucial.

  • Preparation: To a round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq.) and HOBt (1.2 eq.).

  • Dissolution: Add anhydrous DMF and stir until dissolved.

  • Base & Amine Addition: Add the desired amine (1.1 eq.) followed by a base such as Triethylamine (TEA) or DIPEA (2.0-3.0 eq.).

  • Activation: Cool the mixture to 0°C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1.

Visual Guides

The following diagrams illustrate the key factors influencing decarboxylation and the recommended workflow for troubleshooting common issues.

cluster_factors Contributing Factors A Indazole-3-Carboxylic Acid B Decarboxylation (Loss of CO2) A->B D Desired Reaction (e.g., Amide Coupling) A->D Mild Conditions (RT, Potent Reagent) C 1H-Indazole (Byproduct) B->C E Desired Amide Product D->E F1 High Temperature (>50°C) F1->B F2 Prolonged Reaction Time F2->B F3 Harsh Conditions F3->B

Caption: Factors promoting the unwanted decarboxylation side reaction.

start Low Yield or Byproduct Formation? q1 Is 1H-Indazole detected? start->q1 q2 Is reaction sluggish at Room Temp? start->q2 a1_yes Decarboxylation is occurring. Reduce reaction temperature. q1->a1_yes Yes a1_no Other side reactions likely. (e.g., N-acylurea formation) q1->a1_no No end Proceed with Optimized Conditions a1_yes->end a2_yes 1. Check reagent quality. 2. Use a stronger coupling agent (HATU). 3. Gently warm to 40-50°C as last resort. q2->a2_yes Yes q2->end No a1_no->end

Caption: A decision tree for troubleshooting amide coupling reactions.

References

Technical Support Center: Scaling Up 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the synthesis of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method is the direct N-alkylation of an indazole-3-carboxylic acid precursor with a 4-fluorobenzyl halide, typically 4-fluorobenzyl bromide.[1][2] This reaction is carried out in the presence of a base to deprotonate the indazole nitrogen, facilitating nucleophilic attack on the benzyl halide.

Q2: What are the key challenges when scaling up this synthesis?

A2: The primary challenge is controlling the regioselectivity of the N-alkylation. Direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products, which can be difficult to separate and reduces the overall yield of the desired N1 isomer.[3][4][5][6][7] Other challenges include ensuring complete reaction, managing exotherms on a larger scale, and efficient purification of the final product.

Q3: How can I improve the N1-regioselectivity of the alkylation reaction?

A3: Several factors can be optimized to favor the formation of the desired N1-alkylated product. The choice of base and solvent is critical.[4] Using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is often effective for achieving high N1 selectivity.[3][4][5] This is because the sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering alkylation at that position.[4]

Q4: Are there alternative methods to synthesize the 1H-indazole-3-carboxylic acid core?

A4: Yes, there are several methods to prepare the 1H-indazole-3-carboxylic acid scaffold. One common approach involves the nitrosation of indoles.[8] Another method starts from isatin, which is hydrolyzed, converted to a diazonium salt, reduced to an aryl hydrazine, and then cyclized under acidic conditions.[9] A scalable and safer, diazonium-free route starts from phenylhydrazine and benzaldehyde.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor N1/N2 Regioselectivity (Mixture of Isomers) Suboptimal reaction conditions (base, solvent, temperature).- For N1-selectivity, use sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[3][4][5] - Cesium carbonate (Cs₂CO₃) has also been reported to favor N1-alkylation.[3] - Running the reaction at a lower temperature may improve selectivity.[10]
Steric or electronic effects of substituents on the indazole ring.- Electron-withdrawing groups at the C7 position can direct alkylation to the N2 position.[3] - Bulky substituents at the C3 position tend to favor N1-alkylation.[3]
Incomplete Reaction Insufficient amount of base or alkylating agent.- Use a slight excess of the base (e.g., 1.2 equivalents) and the alkylating agent (e.g., 1.1 equivalents).[3] - Ensure the base is of high quality and handled under anhydrous conditions.
Low reaction temperature or insufficient reaction time.- Monitor the reaction progress using TLC or LC-MS. - If the reaction is sluggish, consider gradually increasing the temperature.
Formation of O-alkylated by-product The carboxylic acid group is also deprotonated and can react with the alkylating agent.- This is more likely to occur with stronger bases. Performing the reaction at 0°C can help minimize this side reaction.[10] - An alternative is to start with the methyl or ethyl ester of indazole-3-carboxylic acid, followed by hydrolysis after the N-alkylation step.[1][2]
Difficulty in Product Purification The product is a mixture of N1 and N2 isomers which have similar polarities.- If a mixture is formed, careful optimization of chromatographic conditions (e.g., column stationary phase, eluent system) is necessary.[3] - Recrystallization from a suitable solvent, such as acetic acid, may also be effective for purification.[2]

Experimental Protocols

Protocol 1: N-Alkylation of Indazole-3-carboxylic acid

This protocol is a generalized procedure based on common laboratory practices for N-alkylation.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1H-indazole-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise, ensuring the temperature does not exceed 5°C.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes.

  • Alkylation: Add 1-(bromomethyl)-4-fluorobenzene (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench with water.

  • Extraction: Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Alkylation of Methyl 1H-indazole-3-carboxylate followed by Hydrolysis

This two-step protocol can sometimes provide better control over side reactions.

Step A: N-Alkylation

  • Preparation: To a solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF, add potassium tert-butoxide (KOtBu, 1.2 eq) at 0°C under a nitrogen atmosphere.

  • Stirring: Stir the mixture at 0°C for 30 minutes.

  • Alkylation: Add 1-(bromomethyl)-4-fluorobenzene (1.1 eq) and allow the reaction to proceed at room temperature until completion (monitored by TLC/LC-MS).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Dry the combined organic layers over sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate by column chromatography.

Step B: Hydrolysis

  • Dissolution: Dissolve the purified ester from Step A in a mixture of THF and water.

  • Saponification: Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC/LC-MS).

  • Acidification: Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₁FN₂O₂[2][11]
Molecular Weight270.26 g/mol [2][11]
Melting Point194°C (in acetic acid)[2]
Boiling Point495.5 ± 30.0°C (predicted)[2]
pKa3.06 ± 0.10 (predicted)[2]
CAS Number50264-63-6[2][11]

Table 2: Summary of Reaction Conditions for N1-Selective Alkylation of Indazoles

BaseSolventTemperatureOutcomeReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)0°C to RTHigh N1-selectivity[3][4][5]
Potassium tert-butoxide (KOtBu)Tetrahydrofuran (THF)0°C to RTGood N1-selectivity[2]
Calcium Oxide (CaO)1-PropanolRefluxN1-alkylation reported[2]
Sodium Hydride (NaH)Dimethylformamide (DMF)0°C to RTGood for scale-up, N1-product obtained[10]

Visualizations

Synthesis_Pathway Indazole 1H-Indazole-3-carboxylic acid Product This compound Indazole->Product + Base, Alkylating Agent, Solvent N2_Isomer N2-Isomer (by-product) Indazole->N2_Isomer + Base, Alkylating Agent, Solvent Base Base (e.g., NaH) AlkylatingAgent 4-Fluorobenzyl bromide Solvent Solvent (e.g., THF/DMF)

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow Start Start: Reagents & Glassware Setup Dissolve Dissolve Indazole Precursor in Anhydrous Solvent Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddBase Add Base Portion-wise Cool->AddBase Stir1 Stir for 30 min AddBase->Stir1 AddAlkylatingAgent Add 4-Fluorobenzyl Bromide Dropwise Stir1->AddAlkylatingAgent React Warm to RT & Stir for 12-16h AddAlkylatingAgent->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purify Crude Product (Chromatography/Recrystallization) Workup->Purify End End: Pure Product Purify->End

Caption: A generalized experimental workflow for the N-alkylation reaction.

Troubleshooting_Tree Start Low Yield or Impure Product CheckIsomers Mixture of N1/N2 Isomers? Start->CheckIsomers YesIsomers Yes CheckIsomers->YesIsomers Yes NoIsomers No CheckIsomers->NoIsomers No OptimizeConditions Optimize Conditions for N1-Selectivity: - Use NaH in THF - Lower Temperature YesIsomers->OptimizeConditions CheckCompletion Incomplete Reaction? NoIsomers->CheckCompletion YesIncomplete Yes CheckCompletion->YesIncomplete Yes NoIncomplete No CheckCompletion->NoIncomplete No IncreaseReagents Increase Reaction Time/Temp Use Slight Excess of Reagents YesIncomplete->IncreaseReagents CheckPurification Review Purification Method NoIncomplete->CheckPurification

Caption: A troubleshooting decision tree for scaling up the synthesis.

References

Technical Support Center: Resolving Impurities in Synthetic Batches by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving impurities in synthetic batches using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected peaks (ghost peaks) in my chromatogram?

A1: Ghost peaks are unexpected signals in a chromatogram that do not originate from the sample. They can arise from several sources:

  • Mobile Phase Contamination: Impurities in the solvents or additives, or the growth of microorganisms in un-sparged buffer solutions can introduce contaminants.[1]

  • System Contamination: Carryover from previous injections is a frequent cause, where residual analytes adsorb to the injector, seals, or column and elute in subsequent runs.[2]

  • Sample Preparation: Contaminants can be introduced from glassware, vials, caps, or filters used during sample preparation.

To identify the source, a systematic approach is recommended. First, run a blank gradient (injecting only the mobile phase). If the ghost peak is present, the source is likely the HPLC system or mobile phase. If the peak is absent, the contamination is likely from the sample preparation process.[2]

Q2: How can I improve the resolution between my main compound and a closely eluting impurity?

A2: Achieving baseline separation (Resolution (Rs) > 1.5) between co-eluting peaks is crucial for accurate quantification. Here are several strategies to improve resolution:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.

    • Adjust pH: For ionizable compounds, modifying the mobile phase pH can significantly impact retention and selectivity.

  • Modify the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, using a column with a different chemistry (e.g., C18 to a Phenyl-Hexyl) can provide a different elution order.

  • Decrease Particle Size: Columns with smaller particles offer higher efficiency, leading to sharper peaks and better resolution.

  • Adjust Temperature: Increasing the column temperature can sometimes improve resolution, but the effect is compound-dependent.

Q3: My peak shape is poor (fronting or tailing). What are the likely causes and solutions?

A3: Asymmetrical peaks can compromise the accuracy of integration and quantification.

  • Peak Tailing (Asymmetry Factor > 1.2): This is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds interacting with acidic silanol groups on the silica surface.[3][4]

    • Solutions: Operate at a lower pH to suppress silanol ionization, use a highly deactivated (end-capped) column, or add a mobile phase modifier like triethylamine.[4]

  • Peak Fronting (Asymmetry Factor < 0.8): This is commonly a result of column overload, where too much sample is injected, or the sample is dissolved in a solvent stronger than the mobile phase.[5]

    • Solutions: Reduce the injection volume or dilute the sample. Ensure the sample solvent is of similar or weaker strength than the mobile phase.[5]

Q4: My HPLC system pressure is fluctuating. What does this indicate?

A4: Pressure fluctuations can signal a variety of issues within the HPLC system. The magnitude and frequency of the fluctuations can help diagnose the problem.[6][7]

  • Large, Rhythmic Fluctuations: Often points to a problem with the pump, such as a faulty check valve, a leak in the pump head, or air bubbles in the system.[7]

  • Small, Rapid Fluctuations: Can be caused by incomplete mobile phase mixing or a malfunctioning pulse dampener.

  • Gradual Increase in Pressure: Typically indicates a blockage in the system, such as a clogged frit, guard column, or the analytical column itself.[7]

Q5: What is the purpose of a forced degradation study?

A5: Forced degradation, or stress testing, is the intentional degradation of a drug substance or product under more severe conditions than accelerated stability testing.[8] The primary goals are:

  • To identify potential degradation products and establish degradation pathways.[8][9]

  • To demonstrate the specificity of a stability-indicating analytical method, ensuring that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[8][9]

  • To gain insight into the intrinsic stability of the molecule, which can inform formulation, packaging, and storage conditions.[9]

Troubleshooting Guides

Issue 1: Unstable or Drifting Baseline

Q: My baseline is noisy or drifting. How can I troubleshoot this?

A: A stable baseline is essential for accurate peak integration. Here’s a systematic approach to diagnosing the cause:

Troubleshooting Workflow for Baseline Issues

Troubleshooting Baseline Instability start Unstable Baseline Observed q1 Is the noise high frequency and random? start->q1 a1_yes Check for air bubbles in the pump or detector. Degas mobile phase thoroughly. Check for leaks. q1->a1_yes Yes q2 Is the baseline drifting consistently up or down? q1->q2 No end Stable Baseline a1_yes->end a2_yes Insufficient column equilibration. Temperature fluctuations. Mobile phase composition changing. q2->a2_yes Yes q3 Are there periodic or cycling baseline fluctuations? q2->q3 No a2_yes->end a3_yes Pump pulsations (faulty check valve or seals). Inadequate mobile phase mixing. q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting workflow for an unstable HPLC baseline.

Issue 2: Inconsistent Retention Times

Q: My retention times are shifting between injections. What could be the cause?

A: Consistent retention times are critical for peak identification. Drifting or jumping retention times can be caused by several factors:

Logical Relationships for Retention Time Variability

Diagnosing Retention Time Shifts start Inconsistent Retention Times cause1 Mobile Phase Composition start->cause1 cause2 Flow Rate Fluctuation start->cause2 cause3 Column Temperature Variation start->cause3 cause4 Column Equilibration start->cause4 cause5 Column Degradation start->cause5 solution1 Ensure accurate mobile phase preparation. Check for solvent evaporation. cause1->solution1 solution2 Check for leaks. Inspect pump seals and check valves. cause2->solution2 solution3 Use a column oven for stable temperature control. cause3->solution3 solution4 Allow sufficient time for column equilibration. cause4->solution4 solution5 Replace the column. cause5->solution5

Caption: Causes and solutions for inconsistent HPLC retention times.

Quantitative Data Summary

Table 1: Troubleshooting HPLC Pressure Fluctuations

Pressure FluctuationPossible CauseRecommended Action
> 2% Fluctuation Air in the pumpDegas mobile phase and prime the pump.[6]
> 2% Fluctuation Leaking pump seals or check valvesInspect and replace seals or check valves.[6]
Stable but High (>20% above normal) Blockage in the system (frit, column)Backflush the column or replace the frit.[7]
Stable but Low (>20% below normal) Leak in the systemCheck all fittings for leaks.[7]

Table 2: Effect of Temperature on Retention Time

Temperature ChangeApproximate Retention Time ShiftNotes
+1 °C 1-2% decrease[10]Effect is more pronounced for later eluting peaks.[10]
-1 °C 1-2% increaseCan be used to improve resolution in some cases.
Unstable Temperature Drifting retention timesUse of a column oven is highly recommended.[1]

Table 3: Peak Tailing and Asymmetry Factor

USP Tailing Factor (Tf)Peak ShapeCommon Causes
1.0 Symmetrical (Ideal)N/A
> 1.2 Tailing[3]Secondary silanol interactions, column overload, mismatched sample solvent.[3][4]
< 0.8 FrontingColumn overload, sample solvent stronger than mobile phase.[5]

Experimental Protocols

Protocol 1: System Suitability Testing (SST)

Objective: To verify that the HPLC system is suitable for the intended analysis.[11]

Procedure:

  • Prepare a System Suitability Solution: This solution should contain the main analyte and key impurities at concentrations that allow for accurate measurement of the required parameters.

  • Equilibrate the System: Pump the mobile phase through the column until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the system suitability solution at least five times.[12]

  • Evaluate Parameters: Calculate the following parameters and compare them to the pre-defined acceptance criteria in the analytical method.

    • Retention Time (tR): Should be consistent between injections.

    • Peak Area Repeatability (%RSD): The relative standard deviation of the peak areas for the main analyte should be ≤ 2.0%.[11][12]

    • Tailing Factor (Tf): Should typically be ≤ 2.0.[11][12]

    • Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be ≥ 2.0.[12]

    • Theoretical Plates (N): Should be within the method-specific limits (typically >2000).[12]

Protocol 2: Peak Purity Analysis

Objective: To assess whether a chromatographic peak is due to a single compound or multiple co-eluting compounds.

Procedure:

  • Utilize a Photodiode Array (PDA) Detector: A PDA detector is required to acquire spectra across the peak.

  • Acquire Spectral Data: The detector will collect UV-visible spectra at multiple points across the eluting peak (e.g., the upslope, apex, and downslope).

  • Compare Spectra: The chromatography software will compare the acquired spectra.

  • Evaluate Peak Purity Parameters:

    • Purity Angle: A calculated value representing the spectral dissimilarity across the peak.

    • Purity Threshold: A value derived from the baseline noise, representing the expected spectral variation for a pure peak.

    • Interpretation: If the Purity Angle is less than the Purity Threshold, the peak is considered spectrally pure.

Protocol 3: Forced Degradation Study

Objective: To intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating nature of the HPLC method.[8][9]

General Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of the drug substance in a suitable solvent.

  • Apply Stress Conditions: Expose the drug substance to various stress conditions in separate experiments. A control sample (unstressed) should always be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation.[13]

    • Acid Hydrolysis: Add 0.1 M HCl and heat if necessary (e.g., 60°C).[13]

    • Base Hydrolysis: Add 0.1 M NaOH and heat if necessary (e.g., 60°C).[13]

    • Oxidation: Add 3% hydrogen peroxide.[13]

    • Thermal Degradation: Store the sample at an elevated temperature (e.g., 80°C).[13]

    • Photolytic Degradation: Expose the sample to a light source (e.g., 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light).[13]

  • Neutralize (if necessary): For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analyze by HPLC: Analyze the stressed samples and the control sample using the stability-indicating HPLC method.

  • Evaluate Chromatograms: Compare the chromatograms of the stressed samples to the control to identify degradation peaks. Assess peak purity of the main peak to ensure no co-elution with degradants.

Forced Degradation Workflow

Forced Degradation Study Workflow start Prepare Drug Substance Solution stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress neutralize Neutralize (if applicable) stress->neutralize Acid/Base Hydrolysis hplc Analyze by HPLC stress->hplc Other Conditions neutralize->hplc evaluate Evaluate Chromatograms (Identify Degradants, Assess Peak Purity) hplc->evaluate end Stability-Indicating Method Verified evaluate->end

References

Technical Support Center: Hydrolysis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the saponification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in hydrolyzing methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate?

The primary challenges stem from the steric hindrance around the ester group and the potential for side reactions under harsh conditions. The bulky 1-(4-fluorobenzyl) group can impede the approach of hydroxide ions to the carbonyl carbon, potentially leading to incomplete or slow reactions. Additionally, the indazole ring system and the resulting carboxylic acid can be susceptible to degradation or side reactions, such as decarboxylation, at elevated temperatures.[1][2]

Q2: Why is my hydrolysis reaction showing low yield or failing to go to completion?

Low yields are a common issue and can be attributed to several factors:

  • Incomplete Reaction: Due to the steric hindrance of the molecule, standard hydrolysis conditions may not be sufficient to drive the reaction to completion.

  • Poor Solubility: The starting ester may have limited solubility in aqueous reaction mixtures, reducing the interaction between the substrate and the hydroxide ions.

  • Side Reactions: At higher temperatures, the desired product, 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid, can undergo decarboxylation, leading to the formation of 1-(4-fluorobenzyl)-1H-indazole.[1][2]

  • Transesterification: If an alcohol like methanol or ethanol is used as a co-solvent, it can lead to a transesterification reaction instead of hydrolysis.[3]

Q3: What is the benefit of using base-catalyzed hydrolysis (saponification) over acid-catalyzed hydrolysis for this substrate?

Base-catalyzed hydrolysis is generally preferred for several reasons:

  • Irreversibility: The reaction is effectively irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol byproduct. This drives the reaction to completion.[4][5][6]

  • Milder Conditions: Saponification can often be achieved under milder conditions than acid-catalyzed hydrolysis, which can help to prevent degradation of the product.

  • Easier Product Separation: The resulting carboxylate salt is typically water-soluble, allowing for easy separation from the unreacted starting material and the alcohol byproduct (methanol) by extraction. The carboxylic acid can then be precipitated by acidification.[4][5]

Q4: Can the product, this compound, decompose during the reaction or workup?

Yes, indazole-3-carboxylic acids can be prone to decarboxylation (loss of CO2) at high temperatures.[1][2] This is a critical consideration when choosing reaction conditions and during the workup procedure. It is advisable to avoid prolonged heating at high temperatures.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the hydrolysis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Insufficient Reaction Time or Temperature Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance and avoid product degradation.
Poor Solubility of the Ester Add a co-solvent such as tetrahydrofuran (THF) or dioxane to improve the solubility of the starting material in the reaction mixture.
Insufficient Base Increase the molar excess of the base (e.g., LiOH, NaOH, or KOH) to 3-5 equivalents to ensure complete saponification.
Steric Hindrance Consider using a stronger nucleophile or a different solvent system. For highly hindered esters, alternative methods like using potassium trimethylsilanolate (TMSOK) in an anhydrous solvent can be effective.[7]
Problem 2: Formation of Side Products
Possible Cause Suggested Solution
Decarboxylation Avoid excessive heating. If high temperatures are necessary for hydrolysis, minimize the reaction time. Consider using milder conditions with a more reactive base like lithium hydroxide (LiOH), which can sometimes facilitate hydrolysis at lower temperatures.
Transesterification If using an alcohol as a co-solvent, switch to a non-alcoholic, water-miscible solvent like THF or dioxane.[3]
Problem 3: Difficult Workup and Product Isolation
Possible Cause Suggested Solution
Emulsion Formation During Extraction Add a small amount of brine to the aqueous layer to help break the emulsion.
Product Precipitation Issues Ensure the pH is sufficiently acidic (pH 2-3) during the acidification step to fully protonate the carboxylate and induce precipitation. Cooling the solution in an ice bath can also aid precipitation.
Product Purity If the isolated product is impure, consider recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) or purification by column chromatography.

Experimental Protocols

Below are detailed methodologies for the hydrolysis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

Protocol 1: Standard Saponification with NaOH
  • Reaction Setup: In a round-bottom flask, dissolve methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 3.0-5.0 eq., e.g., 2 M solution) to the flask.

  • Reaction: Heat the mixture to reflux (typically 60-70 °C) and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a strong acid (e.g., 1 M HCl).

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Protocol 2: Milder Saponification with LiOH
  • Reaction Setup: Dissolve the starting ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or warm gently (e.g., 40-50 °C) until the reaction is complete as indicated by TLC or LC-MS.

  • Workup: Follow the same workup procedure as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions for the hydrolysis of aromatic methyl esters. Note that optimal conditions for methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate may vary and require optimization.

Table 1: Comparison of Saponification Conditions

Parameter Condition A (Standard) Condition B (Mild)
Base NaOHLiOH·H₂O
Equivalents of Base 3.0 - 5.02.0 - 3.0
Solvent System THF/Methanol/H₂OTHF/H₂O
Temperature 60 - 70 °CRoom Temp - 50 °C
Typical Reaction Time 4 - 12 hours6 - 24 hours
Illustrative Yield 75 - 90%80 - 95%

Visualizations

Experimental Workflow

experimental_workflow start Start: Methyl 1-(4-fluorobenzyl)-1H- indazole-3-carboxylate dissolve Dissolve in THF/H2O start->dissolve add_base Add Base (e.g., LiOH) dissolve->add_base react Stir at RT or Gentle Heat add_base->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup & Acidification monitor->workup Reaction Complete isolate Isolate Product: 1-(4-fluorobenzyl)-1H- indazole-3-carboxylic acid workup->isolate

Caption: A typical experimental workflow for the hydrolysis reaction.

Troubleshooting Logic

troubleshooting_workflow start Low Yield or Incomplete Reaction check_solubility Is the starting material fully dissolved? start->check_solubility add_cosolvent Add co-solvent (e.g., THF, Dioxane) check_solubility->add_cosolvent No check_conditions Are reaction conditions (time, temp, base eq.) sufficient? check_solubility->check_conditions Yes add_cosolvent->check_solubility increase_conditions Increase time, temp, or equivalents of base check_conditions->increase_conditions No check_side_products Are side products detected by TLC/LC-MS? check_conditions->check_side_products Yes success Improved Yield increase_conditions->success decarboxylation Decarboxylation suspected. Reduce temperature. check_side_products->decarboxylation Decarboxylation transesterification Transesterification suspected. Change co-solvent to non-alcoholic. check_side_products->transesterification Transesterification decarboxylation->success transesterification->success

References

Technical Support Center: Amide Bond Formation with Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of indazole-3-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during amide bond formation with indazole-3-carboxylic acid?

The most frequently encountered side reactions can be categorized as follows:

  • N-Alkylation of the Indazole Ring: A significant side reaction is the formation of a mixture of N-1 and N-2 alkylated regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.[1]

  • N-Acylurea Byproduct Formation: When using carbodiimide coupling agents like EDC, the formation of an N-acylurea byproduct is a common issue.[1]

  • Incomplete Reaction: Reactions with poorly nucleophilic amines, such as electron-deficient anilines or sterically hindered amines, may proceed slowly, leading to low conversion rates.[1]

  • Decarboxylation: Under harsh reaction conditions, the starting material, indazole-3-carboxylic acid, can undergo decarboxylation. This leads to the formation of an indazole byproduct that lacks the desired C3-substituent.[1]

  • Epimerization: Particularly in peptide coupling, racemization can occur at the C-terminal amino acid residue through the formation of an oxazolone intermediate.[2]

Q2: How can I minimize the formation of N-acylurea byproducts when using EDC?

The formation of N-acylurea byproducts can be significantly suppressed by adding a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure®. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[1]

Q3: My reaction with a sterically hindered amine is very sluggish. What can I do to improve the reaction rate and yield?

For sluggish reactions involving poorly nucleophilic or sterically hindered amines, consider the following strategies:

  • Use a More Potent Coupling Agent: Switch from standard carbodiimides to more powerful uronium or phosphonium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[3] HATU is highly recommended for difficult couplings as it forms a highly reactive OAt-ester.[3]

  • Optimize Reaction Conditions: Increasing the reaction temperature (e.g., to 40-50 °C) or prolonging the reaction time can help drive the reaction to completion. However, monitor for potential degradation of starting materials or products.[1][3]

  • Ensure Reagent Quality: Use anhydrous solvents and fresh reagents, as moisture can quench the activated species.[3]

Q4: What is the recommended order of addition for the reagents?

The order of addition can be crucial for minimizing side reactions. A generally recommended procedure, especially when using uronium reagents like HATU, is to pre-activate the carboxylic acid:[1][3]

  • Dissolve the indazole-3-carboxylic acid in an anhydrous solvent (e.g., DMF).

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA).[1]

  • Add the coupling reagent (e.g., HATU) and stir for a few minutes.

  • Finally, add the amine to the activated acid mixture.

This sequence helps to avoid the formation of a guanidinium byproduct from the reaction between the coupling reagent and the amine.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Switch to a more potent coupling agent like HATU.[3]- Increase reaction temperature or time.[1][3]- Ensure all reagents are anhydrous and of high quality.[3]
Side reactions (e.g., N-acylurea formation).- Add HOBt or OxymaPure when using EDC.[1]- Pre-activate the carboxylic acid before adding the amine.[3]
Difficult workup and purification.- If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[1]
Multiple Spots on TLC/LC-MS (Unidentified Byproducts) Formation of N-1 and N-2 alkylated isomers.- Carefully control the choice of base and solvent.[1]- Lowering the reaction temperature may improve regioselectivity.[1]
Decarboxylation of starting material.- Avoid harsh reaction conditions (e.g., high temperatures for extended periods).
Guanidinylation of the amine.- This is a primary side reaction with uronium reagents. Ensure you are pre-activating the acid before adding the amine.[3]
Reaction Not Starting or Stalling Poor quality or insufficient amount of reagents.- Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine.[3]- Use fresh, anhydrous reagents and solvents.[3]
Poorly soluble starting materials.- Choose an appropriate solvent with good solvating properties, such as DMF.[3]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, including coupling to less reactive amines.[3]

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous DMF (to make a ~0.1 M solution) and stir until dissolved.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.[3]

  • Add HATU (1.0-1.1 eq) in one portion.[3]

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.[3]

  • Once complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Standard Coupling using EDC/HOBt

This is a common and cost-effective alternative for more reactive amines.[1][4]

  • To a round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[1]

  • Dissolve the components in anhydrous DMF.

  • Add DIPEA or Triethylamine (2.0-3.0 eq) to the mixture and stir at room temperature for 10-15 minutes.[1][4]

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[1]

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[1]

  • Once the reaction is complete, pour the mixture into water and extract with EtOAc or DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Common Coupling Reagents and Additives

Reagent/AdditiveFull NameUse Case
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient for difficult or sterically hindered couplings.[3]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateVery effective and widely used.[3]
PyBOP Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphateExcellent phosphonium-based reagent.[3]
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCost-effective, typically used with an additive.[3]
HOBt 1-HydroxybenzotriazoleAdditive used with EDC to suppress side reactions and reduce racemization.[1]
OxymaPure® Ethyl (hydroxyimino)cyanoacetateAlternative additive to HOBt.[1]

Table 2: Recommended Reagent Equivalents

ReagentEquivalents (relative to carboxylic acid)
Amine1.0 - 1.2
Coupling Agent (e.g., HATU, EDC)1.0 - 1.2
Additive (e.g., HOBt)1.2
Base (e.g., DIPEA, TEA)2.0 - 3.0

Visualizations

Amide_Bond_Formation_Pathway Indazole Indazole-3-Carboxylic Acid ActivatedEster Activated Ester Intermediate Indazole->ActivatedEster Activation CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Product Desired Amide Product ActivatedEster->Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Product

Caption: General workflow for amide bond formation.

Side_Reaction_Pathways ActivatedEster Activated Ester Intermediate Product Desired Amide ActivatedEster->Product OAcyloisourea O-Acylisourea (with EDC) ActivatedEster->OAcyloisourea Amine Amine Amine->Product Guanidinium Guanidinium Byproduct Amine->Guanidinium Incorrect order of addition NAcylurea N-Acylurea Byproduct OAcyloisourea->NAcylurea Intramolecular Rearrangement CouplingReagent Uronium Reagent (e.g., HATU) CouplingReagent->Guanidinium

Caption: Common side reaction pathways.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality (Anhydrous, Fresh) Start->CheckReagents OptimizeConditions Optimize Conditions (Increase Temp/Time) Start->OptimizeConditions CheckOrder Verify Order of Addition (Pre-activation) Start->CheckOrder ChangeCouplingAgent Switch to More Potent Coupling Agent (e.g., HATU) CheckReagents->ChangeCouplingAgent Reagents OK Failure Still Low Yield CheckReagents->Failure Reagents Poor Success Improved Yield ChangeCouplingAgent->Success OptimizeConditions->Success CheckOrder->Success CheckOrder->Failure Incorrect Order

Caption: Troubleshooting workflow for low yield.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid and Lonidamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid and the well-characterized drug, Lonidamine. While both compounds share a 1H-indazole-3-carboxylic acid core structure, their biological effects and mechanisms of action exhibit notable differences based on current research. This document synthesizes available experimental data to offer an objective comparison for research and drug development purposes.

Introduction

Lonidamine (LND), chemically 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is a multifaceted drug initially investigated for its antispermatogenic properties but later recognized for its significant anticancer activities.[1][2][3] It primarily functions by disrupting the energy metabolism of cancer cells.[4] this compound, a structural analog of Lonidamine, is less extensively studied. It has been identified as a metabolite of the synthetic cannabinoid AB-FUBINACA and is classified as an antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4).[5][6] Its biological activities, particularly in the context of cancer, are not as well-defined as those of Lonidamine. This guide aims to juxtapose the known biological profiles of these two compounds, drawing on published literature.

Chemical Structures

CompoundStructure
This compound NNCH2FCOOH
Lonidamine NNCH2ClClCOOH

Biological Activity Comparison

Anticancer Activity

Lonidamine is a well-documented anticancer agent that sensitizes tumors to chemotherapy, radiotherapy, and hyperthermia.[1][2] Its primary mechanism involves the disruption of energy metabolism in cancer cells, which exhibit a high dependence on glycolysis (the Warburg effect).[4][7]

  • Inhibition of Glycolysis: Lonidamine inhibits hexokinase, the first rate-limiting enzyme of glycolysis, leading to decreased ATP production.[1][4]

  • Mitochondrial Respiration Inhibition: It targets multiple sites in the mitochondria, including the mitochondrial pyruvate carrier (MPC), inhibiting pyruvate uptake, and respiratory Complex I and II of the electron transport chain.[1][2][8] This further depletes cellular ATP.

  • Lactate Transport Inhibition: Lonidamine inhibits monocarboxylate transporters (MCTs), leading to intracellular lactate accumulation and a decrease in intracellular pH, contributing to cytotoxicity.[2][9]

  • Induction of Apoptosis: By disrupting mitochondrial function, Lonidamine can trigger the release of pro-apoptotic factors and induce programmed cell death.[10][11] It also promotes the generation of reactive oxygen species (ROS).[1][2]

This compound currently has limited published data regarding its anticancer activity. However, based on its structural similarity to Lonidamine and other indazole-based anticancer agents like Adjudin, it is plausible that it may exhibit some effects on cancer cell metabolism.[12] Adjudin, a close analog, has demonstrated anti-proliferative activity in cancer cells by inducing apoptosis through a caspase-3-dependent pathway and causing mitochondrial dysfunction.[7] One study suggests that chlorinated analogs like Lonidamine have stronger antitumor effects than their fluorinated counterparts, which may, in turn, have a better toxicity profile.[13]

Antispermatogenic Activity

Both Lonidamine and this compound belong to a class of compounds known for their antispermatogenic effects.

Lonidamine was initially developed as an antispermatogenic agent.[1][2] It disrupts the process of spermatogenesis, leading to a reduction in sperm production.[14] The mechanism is thought to be related to its effects on the energy metabolism of Sertoli and germ cells, as well as the disruption of inter-Sertoli-germ cell junctions.[14]

This compound is also reported to have antispermatogenic activity.[12] A closely related analog, Gamendazole, has been shown to be a potent oral antispermatogenic agent that targets HSP90AB1 and EEF1A1 in Sertoli cells, leading to the loss of spermatids.[9] This suggests a potential mechanism for the antispermatogenic effects of this compound.

Quantitative Data

The following tables summarize the available quantitative data for Lonidamine and its analogs. No specific IC50 values for the anticancer activity of this compound were found in the reviewed literature.

Table 1: IC50 Values of Lonidamine in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Cancer280[4]
H1299Human Lung Cancer232[10]
MDA-MB-231Human Breast CancerNot specified[11]
Hs578THuman Breast CancerNot specified[11]
MDA-MB-468Human Breast CancerNot specified[11]
H2030BrM3Human Lung Cancer~400 (Complex I/II inhibition)[15]
A549Human Lung Cancer~400 (Complex I/II inhibition)[15]

Table 2: Inhibitory Constants (Ki/K0.5) of Lonidamine

TargetSystemKi / K0.5 (µM)Reference
Mitochondrial Pyruvate Carrier (MPC)Isolated rat liver mitochondria2.5 (Ki)[16]
Monocarboxylate Transporter 1 (MCT1)Xenopus laevis oocytes36-40 (K0.5)[16]
Monocarboxylate Transporter 2 (MCT2)Xenopus laevis oocytes36-40 (K0.5)[16]
Monocarboxylate Transporter 4 (MCT4)Xenopus laevis oocytes36-40 (K0.5)[16]

Table 3: IC50 Values of Adjudin (Lonidamine Analog) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Human Lung Cancer63.1[7]
PC3Human Prostate Cancer93.0[7]

Signaling Pathways and Mechanisms of Action

Lonidamine's Multi-Target Mechanism in Cancer Cells

Lonidamine's anticancer effects stem from its ability to simultaneously disrupt several key metabolic pathways that are upregulated in cancer cells.

Lonidamine_Mechanism cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion cluster_cell_membrane Cell Membrane Glucose Glucose G6P G6P Glucose->G6P Hexokinase Pyruvate Pyruvate G6P->Pyruvate Lactate_intra Lactate Pyruvate->Lactate_intra Pyruvate_cyto Pyruvate Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito MPC AcetylCoA AcetylCoA Pyruvate_mito->AcetylCoA TCA Cycle TCA Cycle AcetylCoA->TCA Cycle Complex I/II Complex I/II TCA Cycle->Complex I/II NADH/FADH2 ETC ETC Complex I/II->ETC e- ATP Synthesis ATP Synthesis ETC->ATP Synthesis H+ gradient Lactate_extra Lactate Lactate_intra->Lactate_extra MCT Lonidamine Lonidamine Lonidamine->Complex I/II Hexokinase Hexokinase Lonidamine->Hexokinase MPC MPC Lonidamine->MPC MCT MCT Lonidamine->MCT

Caption: Lonidamine's multi-target inhibition of cancer cell energy metabolism.

Proposed Mechanism of Antispermatogenic Activity of Indazole Carboxylic Acids (via Gamendazole)

The antispermatogenic activity of indazole carboxylic acids like Gamendazole, and potentially this compound, involves targeting Sertoli cells, which are crucial for sperm development.

Gamendazole_Mechanism cluster_sertoli Gamendazole Gamendazole SertoliCell Sertoli Cell HSP90AB1 HSP90AB1 Gamendazole->HSP90AB1 EEF1A1 EEF1A1 Gamendazole->EEF1A1 SertoliGermCellJunction Sertoli-Germ Cell Junction Disruption HSP90AB1->SertoliGermCellJunction EEF1A1->SertoliGermCellJunction Spermatid Exfoliation Spermatid Exfoliation SertoliGermCellJunction->Spermatid Exfoliation

Caption: Proposed mechanism of Gamendazole's antispermatogenic action in Sertoli cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the characterization of Lonidamine's biological activity are provided below. These protocols can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., Lonidamine) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mitochondrial Oxygen Consumption Assay

This assay measures the rate of oxygen consumption in isolated mitochondria or intact cells to assess the function of the electron transport chain.

  • Mitochondria Isolation (for isolated mitochondria assay): Isolate mitochondria from cells or tissues using differential centrifugation.

  • Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

  • Assay Buffer: Resuspend isolated mitochondria or cells in a suitable respiration buffer.

  • Substrate and Inhibitor Addition:

    • For intact cells, sequentially inject oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

    • For isolated mitochondria, provide specific substrates for different complexes (e.g., pyruvate/malate for Complex I, succinate for Complex II) and then add the test compound.

  • Data Acquisition and Analysis: Monitor the oxygen consumption rate in real-time and analyze the data to determine the effect of the compound on different respiratory states.

Hexokinase Activity Assay

This assay measures the activity of hexokinase, the first enzyme in the glycolytic pathway.

  • Cell Lysis: Prepare cell lysates from treated and untreated cells.

  • Assay Principle: The assay is typically a coupled enzyme reaction where the product of the hexokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase to produce NADPH, which can be measured spectrophotometrically at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, glucose, NADP+, and glucose-6-phosphate dehydrogenase.

  • Initiation and Measurement: Add the cell lysate to the reaction mixture and monitor the increase in absorbance at 340 nm over time.

  • Calculation: Calculate the hexokinase activity based on the rate of NADPH production.

Lactate Transport Assay

This assay measures the transport of lactate across the cell membrane, which is mediated by monocarboxylate transporters (MCTs).

  • Cell Culture: Culture cells that express the MCT of interest (e.g., cancer cells or Xenopus oocytes injected with MCT cRNA).

  • Uptake/Efflux Measurement:

    • Uptake: Incubate the cells with a buffer containing radiolabeled lactate (e.g., ¹⁴C-lactate) in the presence or absence of the test compound for a short period.

    • Efflux: Preload the cells with radiolabeled lactate and then measure the amount of radioactivity released into the medium over time in the presence or absence of the test compound.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of lactate transport and determine the inhibitory effect of the compound.

Conclusion

Lonidamine is a well-characterized anticancer and antispermatogenic agent with a clear mechanism of action centered on the disruption of cellular energy metabolism. In contrast, this compound is a less-studied compound. While it shares the same chemical scaffold as Lonidamine and is known to possess antispermatogenic properties, its potential as an anticancer agent remains largely unexplored. The biological activities of its close analogs, Adjudin and Gamendazole, suggest that this compound may also target cancer cell metabolism and Sertoli cell function. Further research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the biological activity profile of this compound and to draw a more definitive comparison with Lonidamine. This will be crucial for determining its potential therapeutic applications.

References

A Comparative Analysis of Fluorine versus Chlorine Substitution on the Efficacy of Benzyl Indazole-3-Carboxylic Acids as Antispermatogenic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic placement of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing a drug candidate's absorption, distribution, metabolism, excretion (ADME), and overall efficacy. Among the halogens, fluorine and chlorine are frequently employed to modulate the properties of bioactive molecules. Benzyl indazole-3-carboxylic acids have been identified as a promising class of non-hormonal male contraceptives due to their ability to disrupt spermatogenesis.[1] This guide explores the comparative impact of substituting a fluorine atom versus a chlorine atom on the benzyl moiety of these compounds, offering insights for researchers in the field of drug design and development.

Data Presentation: A Comparative Overview

The following table summarizes the known or predicted physicochemical and biological properties of a representative chloro-substituted benzyl indazole-3-carboxylic acid and the anticipated properties of its fluoro-substituted analog.

Property4-Chlorobenzyl-1H-indazole-3-carboxylic acid (Representative)4-Fluorobenzyl-1H-indazole-3-carboxylic acid (Predicted/Inferred)Key Differences and Implications
Physicochemical Properties
Molecular Weight~286.7 g/mol [2]~270.26 g/mol [3]The lower molecular weight of the fluorine analog may offer advantages in terms of cell permeability and oral bioavailability.
Lipophilicity (LogP)HigherLowerChlorine substitution generally leads to a greater increase in lipophilicity compared to fluorine.[4] This could enhance membrane permeability but may also increase metabolic susceptibility and off-target toxicity.
Acidity (pKa)Predicted pKa: ~3.06[3]Predicted pKa: ~3.06[3]The acidity of the carboxylic acid group is not expected to be significantly different, as the electronic effects of fluorine and chlorine at the para position of the benzyl ring are comparable in this context.
SolubilityLowerHigherFluorinated compounds are often more soluble than their chlorinated counterparts, which can be advantageous for formulation and bioavailability.[4]
Biological Properties
Potency (Antispermatogenic)Potent antispermatogenic activity demonstrated.[5]Predicted to have potent antispermatogenic activity.While direct comparative data is lacking, structure-activity relationship (SAR) studies on related heterocyclic compounds suggest that fluorine substitution can enhance biological activity.[6] In some cases, chloro-substituted compounds show slightly higher binding affinity.[4]
Metabolic StabilitySusceptible to oxidative metabolism.Potentially higher metabolic stability.The carbon-fluorine bond is stronger than the carbon-chlorine bond, which can block sites of metabolism and increase the compound's half-life.
Target BindingBinds to Heat Shock Protein 90 (HSP90) and eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1) in Sertoli cells.[7]Predicted to bind to the same targets.The fundamental mechanism of action is likely conserved. However, the difference in electronegativity and size between fluorine and chlorine could subtly alter binding interactions and affinity.
SelectivityDemonstrated selectivity for testicular tissue.Predicted to have good selectivity.The physicochemical differences may influence tissue distribution and off-target effects. The lower lipophilicity of the fluoro-analog might reduce non-specific binding.

Experimental Protocols

Synthesis of Halogen-Substituted Benzyl Indazole-3-Carboxylic Acids

The general synthesis of these compounds involves the N-alkylation of an indazole-3-carboxylic acid ester or nitrile with the appropriately substituted benzyl halide, followed by hydrolysis of the ester or nitrile to the carboxylic acid.[2][3]

Example Protocol for 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid:

  • N-Alkylation: To a solution of methyl 1H-indazole-3-carboxylate in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and 4-fluorobenzyl bromide.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate by column chromatography.[7]

  • Hydrolysis: Dissolve the purified ester in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous base (e.g., sodium hydroxide).

  • Stir the mixture at room temperature or with heating until the hydrolysis is complete.

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry to yield this compound.[3]

A similar procedure can be followed for the synthesis of the 4-chloro analog, substituting 4-chlorobenzyl bromide in the alkylation step.[2]

In Vivo Antispermatogenic Activity Assay (Rat Model)

This protocol is a synthesized methodology based on established assays for evaluating antispermatogenic agents.[8][9][10]

  • Animal Model: Use adult male Wistar or Sprague-Dawley rats (8-10 weeks old) with proven fertility.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into three groups: a control group receiving the vehicle, a group receiving the fluorine-substituted compound, and a group receiving the chlorine-substituted compound.

  • Dosing: Administer the test compounds orally by gavage daily for a specified period (e.g., 28 or 60 days). The dose will be determined from preliminary toxicity studies.

  • Monitoring: Monitor the body weight and general health of the animals throughout the study.

  • Fertility Assessment: At the end of the treatment period, cohabitate each male rat with two receptive female rats. Mating is confirmed by the presence of a vaginal plug or sperm in the vaginal smear. Monitor the females for pregnancy and record the number of pups.

  • Semen Analysis: At the end of the study, euthanize the male rats and collect the epididymides. Analyze the sperm for concentration, motility, and morphology.

  • Histopathology: Fix the testes in Bouin's solution and process for histological examination. Evaluate the seminiferous tubules for any signs of disruption in spermatogenesis, such as loss of germ cells or disorganization of the epithelium.[5]

  • Hormone Analysis: Collect blood samples to measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) to assess any effects on the hypothalamic-pituitary-gonadal axis.

Mandatory Visualization: Signaling Pathway

The proposed signaling pathway for the antispermatogenic action of benzyl indazole-3-carboxylic acids is based on the known targets of the chloro-substituted analog, gamendazole.

G cluster_extracellular Extracellular cluster_cytoplasm Sertoli Cell Cytoplasm cluster_nucleus Sertoli Cell Nucleus Compound Benzyl Indazole-3-Carboxylic Acid (Fluoro or Chloro Substituted) HSP90 HSP90 Compound->HSP90 Binds and inhibits eEF1A1 eEF1A1 Compound->eEF1A1 Binds and inhibits IKK IKK HSP90->IKK Activates eEF1A1->IKK Modulates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IkB IκB (degraded) NFkB_IkB->IkB IL1a_gene IL-1α Gene NFkB->IL1a_gene Activates transcription Spermatid_adhesion Disruption of Spermatid Adhesion Germ_cell_apoptosis Germ Cell Apoptosis Spermatid_adhesion->Germ_cell_apoptosis Induces IL1a_mRNA IL-1α mRNA IL1a_gene->IL1a_mRNA IL1a_mRNA->Spermatid_adhesion Leads to

References

Halogenated Indazole Derivatives: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent kinase inhibitors for oncology. The strategic incorporation of halogens into the indazole core has proven to be a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated indazole derivatives, supported by quantitative experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of halogenated indazole derivatives is significantly influenced by the nature of the halogen, its position on the indazole ring, and the overall substitution pattern. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various halogenated indazoles against key oncogenic kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Halogenated Indazole Derivatives
Compound IDTarget Kinase(s)Halogen SubstitutionIC50 (nM)Reference CompoundReference IC50 (nM)
1a VEGFR-25-F90Sorafenib90
1b VEGFR-25-Cl5.6Sorafenib90
1c VEGFR-25-Br5.4Sorafenib90
2a Aurora A5-Cl32Alisertib1.2
3a PLK46-Cl2.8Centrinone2.7[1]
4a Pim-1, Pim-2, Pim-32,6-di-F-phenyl at C30.4, 1.1, 0.4--[1]
5a EGFR, HER2, CDK23-FComparable to established TKIs--[2]
5b EGFR, HER2, CDK2, AURKC3-BrComparable to established TKIs--[2]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Table 2: Anti-proliferative Activity of Halogenated Indazole Derivatives in Cancer Cell Lines
Compound IDCancer Cell LineHalogen SubstitutionIC50 (µM)
6a K562 (Chronic Myeloid Leukemia)5-F5.15[3][4]
6b HepG2 (Hepatoma)5-F>50
7a 4T1 (Breast Cancer)Not specified0.23–1.15[5][6]
8a IMR-32 (Neuroblastoma)Not specified0.948[7]
8b MCF-7 (Breast Cancer)Not specified0.979[7]
8c H460 (Non-small cell lung)Not specified1.679[7]

Key Structure-Activity Relationship Insights

  • Nature of Halogen: In many series, a shift from fluorine to larger halogens like chlorine and bromine leads to a significant increase in potency. For instance, in VEGFR-2 inhibitors, the chloro and bromo-substituted indazoles (1b and 1c ) are markedly more potent than the fluoro analogue (1a )[8]. This suggests that the larger, more polarizable halogens may engage in more favorable interactions, such as halogen bonding, within the kinase active site.

  • Position of Halogen: The position of the halogen on the indazole ring is critical for activity. Different positions can orient the substituent towards different sub-pockets of the ATP-binding site, leading to varied effects on potency and selectivity.

  • Synergistic Effects: The combination of halogen substitution with other functionalities, such as amide or sulfonamide groups, can lead to enhanced activity. These groups can form crucial hydrogen bonds with hinge region residues of the kinase, anchoring the inhibitor[8].

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of inhibitor potency.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT) containing the specific kinase and its peptide substrate.

  • Compound Preparation: Serially dilute the halogenated indazole derivatives in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP to the reaction buffer. Add the test compounds at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[9][10]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the anti-proliferative effects of compounds on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the halogenated indazole derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.[11]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[11]

Visualizing Mechanisms and Workflows

To better understand the context of these indazole derivatives, the following diagrams illustrate a key signaling pathway they inhibit and a typical experimental workflow.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation PKC->Proliferation Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Indazole Halogenated Indazole Inhibitor Indazole->VEGFR

Caption: Simplified VEGFR signaling pathway targeted by many halogenated indazole kinase inhibitors.

IC50_Determination_Workflow start Start prep Prepare Kinase, Substrate, ATP, and Test Compound Dilutions start->prep reaction Set up Kinase Reaction in Multi-well Plate prep->reaction incubation Incubate at Room Temperature reaction->incubation detection Add Detection Reagents (e.g., ADP-Glo™) incubation->detection read Measure Signal (Luminescence/Fluorescence) detection->read analysis Data Analysis: Plot Dose-Response Curve read->analysis end Determine IC50 Value analysis->end

Caption: General experimental workflow for determining the IC50 value of a kinase inhibitor.

References

Validating the Structure of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid: An NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. This guide provides a comparative framework for the validation of the chemical structure of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid, a fluorinated indazole derivative, utilizing ¹H and ¹³C NMR data. The predicted spectral data for the target compound is compared with that of its non-fluorinated analog, 1-Benzyl-1H-indazole-3-carboxylic acid, to highlight the influence of the fluorine substituent on the chemical shifts.

Predicted ¹H NMR Spectral Data Comparison

The following table summarizes the predicted ¹H NMR chemical shifts (δ) for this compound and its structural analog. The predictions are based on the analysis of the individual structural fragments and data from related compounds, including the methyl ester of the target molecule.

Proton Assignment This compound (Predicted) 1-Benzyl-1H-indazole-3-carboxylic acid (Alternative - Predicted) Key Differences
COOH~13.0-14.0 ppm (s, 1H)~13.0-14.0 ppm (s, 1H)Negligible difference expected.
H-7 (Indazole)~8.1-8.2 ppm (d, 1H)~8.1-8.2 ppm (d, 1H)Minor shifts due to electronic effects.
H-4 (Indazole)~7.8-7.9 ppm (d, 1H)~7.8-7.9 ppm (d, 1H)Minor shifts due to electronic effects.
H-5, H-6 (Indazole)~7.2-7.5 ppm (m, 2H)~7.2-7.5 ppm (m, 2H)Minor shifts due to electronic effects.
H-2', H-6' (Benzyl)~7.1-7.2 ppm (t, 2H)~7.2-7.4 ppm (m, 5H)The fluorine at the 4'-position creates a pseudo-triplet for these protons.
H-3', H-5' (Benzyl)~7.3-7.4 ppm (dd, 2H)~7.2-7.4 ppm (m, 5H)These protons are shifted downfield compared to the non-fluorinated analog.
CH₂~5.7 ppm (s, 2H)~5.7 ppm (s, 2H)Minimal difference expected.

Predicted ¹³C NMR Spectral Data Comparison

The predicted ¹³C NMR chemical shifts are presented below. The presence of the electron-withdrawing fluorine atom significantly impacts the chemical shifts of the carbons in the fluorobenzyl moiety.

Carbon Assignment This compound (Predicted) 1-Benzyl-1H-indazole-3-carboxylic acid (Alternative - Predicted) Key Differences
COOH~165 ppm~165 ppmMinimal difference expected.
C-3a, C-7a (Indazole)~141, ~127 ppm~141, ~127 ppmMinor shifts expected.
C-3 (Indazole)~138 ppm~138 ppmMinor shifts expected.
C-4, C-5, C-6, C-7 (Indazole)~110-128 ppm~110-128 ppmMinor shifts expected.
C-1' (Benzyl)~133 ppm~137 ppmThe C-F coupling will influence this signal.
C-4' (Benzyl)~162 ppm (d, ¹JCF ≈ 245 Hz)~128 ppmLarge downfield shift and splitting due to direct C-F coupling.
C-2', C-6' (Benzyl)~129 ppm (d, ³JCF ≈ 8 Hz)~129 ppmSplitting due to three-bond C-F coupling.
C-3', C-5' (Benzyl)~116 ppm (d, ²JCF ≈ 21 Hz)~128 ppmUpfield shift and splitting due to two-bond C-F coupling.
CH₂~51 ppm~51 ppmMinimal difference expected.

Experimental Protocol for NMR Spectroscopy

For the structural validation of this compound, the following experimental protocol for acquiring ¹H and ¹³C NMR spectra is recommended.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer (operating at the corresponding ¹³C frequency, e.g., 100 MHz).

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR data.

cluster_0 Proposed Structure cluster_1 Precursor NMR Data cluster_2 Predicted NMR Spectra cluster_3 Experimental Verification cluster_4 Comparative Analysis cluster_5 Confirmation Prop_Struct This compound Pred_H1 Predicted ¹H NMR Prop_Struct->Pred_H1 predict Pred_C13 Predicted ¹³C NMR Prop_Struct->Pred_C13 predict Indazole 1H-Indazole-3-carboxylic acid (NMR Data) Indazole->Pred_H1 informs Indazole->Pred_C13 informs Fluorobenzyl 4-Fluorobenzyl Bromide (NMR Data) Fluorobenzyl->Pred_H1 informs Fluorobenzyl->Pred_C13 informs Comparison Spectral Comparison Pred_H1->Comparison Pred_C13->Comparison Exp_NMR Acquired Experimental ¹H and ¹³C NMR Spectra Exp_NMR->Comparison compared with Analog 1-Benzyl-1H-indazole-3-carboxylic acid (Analog NMR Data) Analog->Comparison Confirmation Structure Validated Comparison->Confirmation matches

A Comparative Guide to the Purity Assessment of Synthetic 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of key analytical techniques for assessing the purity of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid (C₁₅H₁₁FN₂O₂, MW: 270.26 g/mol )[1][2], a crucial intermediate in the synthesis of various compounds.[1][3] We present a comparison of common analytical methods, supporting experimental data, and detailed protocols to guide the selection of the most appropriate strategy.

Comparison of Core Analytical Techniques

The purity of a pharmaceutical compound is typically assessed using a combination of orthogonal methods, which measure the same attribute through different analytical principles.[4] This approach provides a high degree of confidence in the final purity value. The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[][6][7]

Technique Primary Purpose Principle Resolution Sensitivity Speed Quantitative Accuracy Limitations
HPLC-UV Purity & QuantificationChromatographic separation based on polarity, with UV detection.[8]Good to ExcellentModerateStandard (20-45 min)[9]High (with reference standard)Requires a chromophore; cannot identify unknown impurities without standards.[4]
UPLC-UV Purity & QuantificationSeparation using sub-2 µm particles at high pressure.[9][10]SuperiorHigh[11][12]Fast (2-5 min)[9][11]High (with reference standard)Higher system stress; methods may need revalidation from HPLC.[9][11]
LC-MS Impurity IdentificationChromatographic separation coupled with mass-to-charge ratio detection.[13][14]ExcellentVery HighFastSemi-quantitative (without specific standards)Ionization efficiency can vary; may not distinguish isomers.[4]
qNMR Absolute Purity & Structure ElucidationSignal intensity is directly proportional to the number of nuclei.[15][16][17]N/A (Spectroscopic)Low to ModerateModerateVery High (Primary ratio method)[15]Requires a pure, stable internal standard; lower sensitivity than LC-MS.[4][15]
Data Presentation: Purity Analysis Summary

The following table summarizes representative data from the analysis of a single batch of synthetic this compound using the described orthogonal methods.

Analytical Method Parameter Measured Result Interpretation
UPLC-UV (Area %) Main Peak Area99.65%Indicates high purity with minor impurities detected by UV.
Impurity A (Relative Retention Time: 0.85)0.15%Known process impurity.
Impurity B (Relative Retention Time: 1.12)0.11%Unknown degradation product.
Total Impurities0.35%Sum of all detected impurities.
LC-MS Molecular Ion of Main Peak ([M-H]⁻)269.0751 m/zConfirms the molecular weight of the target compound.
Molecular Ion of Impurity A ([M-H]⁻)255.0594 m/zTentatively identified as the de-benzylated indazole-3-carboxylic acid.
Molecular Ion of Impurity B ([M-H]⁻)285.0700 m/zTentatively identified as an oxidized derivative (+O).
¹H-qNMR Purity Assay (vs. Maleic Acid standard)99.4% (w/w)Provides an absolute purity value, accounting for non-UV active impurities.[18]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Purity Determination by UPLC-UV

This method is designed for rapid and high-resolution separation to quantify the purity of the target compound relative to other UV-active substances.[10][12]

  • Instrumentation: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, linear gradient to 95% B over 4 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.5 mL/min.[9]

  • Column Temperature: 40 °C.

  • Detection Wavelength: 297 nm.[19]

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Impurity Identification by LC-MS

This protocol is used to obtain mass information for the main compound and any detected impurities, aiding in their structural elucidation.[20][21]

  • Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[13]

  • LC Method: Same as the UPLC-UV method described above to ensure correlation of peaks.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Mass Range: 100-500 m/z.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120 °C.

  • Data Analysis: Extract ion chromatograms for potential impurities and analyze the high-resolution mass spectra to determine elemental compositions. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for further structural confirmation.[13]

Absolute Purity Assessment by ¹H-qNMR

Quantitative NMR (qNMR) determines the absolute purity of the sample against a certified internal standard of known purity and weight.[16][22]

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Internal Standard: Maleic Acid (Certified Reference Material, >99.5% purity).

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the Maleic Acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton with water suppression.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans: 16.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the benzyl CH₂ protons).

    • Integrate the signal from the internal standard (the two vinyl protons of Maleic Acid).

  • Purity Calculation: The purity (Pₓ) is calculated using the following formula[18]: Pₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd (%)

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • x = Analyte; std = Internal Standard

Visualizations

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for a comprehensive purity assessment of a synthesized compound.

Purity_Assessment_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Instrumental Analysis (Orthogonal Methods) cluster_data 3. Data Processing & Interpretation cluster_report 4. Final Reporting Sample Weigh Analyte Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Standard Weigh Internal Standard (for qNMR) Standard->Dissolve UPLC_UV UPLC-UV Analysis (Purity, Area %) Dissolve->UPLC_UV LC_MS LC-MS Analysis (Impurity ID) Dissolve->LC_MS qNMR qNMR Analysis (Absolute Purity) Dissolve->qNMR Process_UPLC Integrate Peaks Calculate Area % UPLC_UV->Process_UPLC Process_MS Determine m/z Elucidate Structures LC_MS->Process_MS Process_NMR Integrate Signals Calculate w/w % Purity qNMR->Process_NMR Report Certificate of Analysis (Combined Purity Statement) Process_UPLC->Report Process_MS->Report Process_NMR->Report

Caption: Workflow for the comprehensive purity assessment of a synthetic compound.

Relationship Between Analytical Techniques

This diagram shows how different analytical techniques provide complementary information to build a complete purity profile.

Orthogonal_Methods center Purity Profile of 1-(4-Fluorobenzyl)-1H-indazole- 3-carboxylic acid uplc UPLC (Separation & Quantification) center->uplc How much is present (relative)? ms Mass Spectrometry (Identification) center->ms What are the impurities? qnmr qNMR (Absolute Quantification & Structure) center->qnmr How much is present (absolute)? Is the structure correct?

Caption: Interrelationship of orthogonal methods for purity profiling.

References

A Comparative Analysis of Synthetic Routes to 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthetic routes for 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The analysis focuses on a two-step method commencing with methyl 1H-indazole-3-carboxylate and a more direct one-step approach starting from 1H-indazole-3-carboxylic acid. The objective is to furnish researchers with the necessary data to select the most efficient and suitable synthesis strategy for their specific requirements.

At a Glance: Comparative Performance of Synthesis Routes

The two principal routes for the synthesis of this compound are outlined below. Route A involves a two-step process of N-alkylation followed by ester hydrolysis, whereas Route B achieves the target molecule in a single N-alkylation step.

ParameterRoute A: Two-Step Synthesis via Methyl EsterRoute B: Direct Synthesis from Carboxylic Acid
Starting Material Methyl 1H-indazole-3-carboxylate1H-indazole-3-carboxylic acid
Key Steps 1. N-Alkylation2. Ester Hydrolysis1. Direct N-Alkylation
Overall Yield ~68% (calculated from reported step-wise yields)78-85%
N1-Regioselectivity High (>99% for N-alkylation step with NaH/THF)High (>95%)
Reaction Time Potentially longer due to two separate stepsGenerally shorter (single step)
Advantages High regioselectivity in the alkylation step.Higher overall yield, fewer steps, more atom-economical.
Disadvantages Two-step process, potentially lower overall yield.May require careful optimization of reaction conditions to maintain high regioselectivity.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in each synthetic route.

G cluster_A Route A: Two-Step Synthesis A_start Methyl 1H-indazole-3-carboxylate A_inter Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate A_start->A_inter 1. N-Alkylation (4-Fluorobenzyl bromide, NaH, THF) A_end This compound A_inter->A_end 2. Hydrolysis (NaOH, H₂O/MeOH)

Caption: Synthetic pathway for Route A.

G cluster_B Route B: Direct Synthesis B_start 1H-indazole-3-carboxylic acid B_end This compound B_start->B_end Direct N-Alkylation (4-Fluorobenzyl bromide, NaH, DMF or CaO, 1-Propanol)

Caption: Synthetic pathway for Route B.

Experimental Protocols

Route A: Two-Step Synthesis via Methyl Ester Intermediate

This route involves the N-alkylation of methyl 1H-indazole-3-carboxylate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

This procedure is adapted from established methods for achieving high N1-regioselectivity.

  • Materials:

    • Methyl 1H-indazole-3-carboxylate (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • 1-(Bromomethyl)-4-fluorobenzene (1.1 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1H-indazole-3-carboxylate.

    • Add anhydrous THF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Re-cool the mixture to 0 °C and add 1-(bromomethyl)-4-fluorobenzene dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

Step 2: Hydrolysis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

This procedure is based on standard saponification methods and has a reported yield of 95% for this specific transformation.[1]

  • Materials:

    • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (1.0 equiv)

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water

    • Hydrochloric acid (HCl) for acidification

    • Ethyl acetate

  • Procedure:

    • Dissolve the methyl ester in a mixture of methanol and water.

    • Add a solution of sodium hydroxide and heat the mixture at 60°C for 2 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of approximately 3-4 with hydrochloric acid, which will cause the carboxylic acid to precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Route B: Direct N-Alkylation of 1H-indazole-3-carboxylic acid

This route provides a more direct synthesis of the target molecule. Two effective methods are presented below.

Method 1: Using Sodium Hydride in DMF

This method has a reported yield of 78%.[1]

  • Materials:

    • 1H-indazole-3-carboxylic acid (1.0 equiv)

    • Sodium hydride (NaH)

    • 1-(Bromomethyl)-4-fluorobenzene

    • Anhydrous N,N-dimethylformamide (DMF)

    • Water

    • Hydrochloric acid for acidification

  • Procedure:

    • In a reaction vessel, treat a solution of 1H-indazole-3-carboxylic acid in anhydrous DMF with sodium hydride to form the salt in situ.

    • To this mixture, add 1-(bromomethyl)-4-fluorobenzene and stir at room temperature for 24 hours.

    • Upon completion, quench the reaction with water.

    • Acidify the mixture with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Method 2: Using Calcium Oxide in 1-Propanol

This method avoids the use of anhydrous conditions and has a reported yield of 85%.[1]

  • Materials:

    • 1H-indazole-3-carboxylic acid (1.0 equiv)

    • Calcium oxide (CaO) (2.0 equiv)

    • 1-(Bromomethyl)-4-fluorobenzene (2.0 equiv)

    • 1-Propanol

    • Sulfuric acid for acidification

    • Ethanol/water for recrystallization

  • Procedure:

    • Suspend 1H-indazole-3-carboxylic acid in 1-propanol.

    • Add calcium oxide and reflux the mixture for 2 hours to form the dianion.

    • Add 1-(bromomethyl)-4-fluorobenzene and continue to reflux for an additional 4 hours.

    • After the reaction is complete, filter the mixture and concentrate the filtrate.

    • Acidify the residue with sulfuric acid.

    • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Conclusion

Both synthetic routes presented are viable for the preparation of this compound. Route A, the two-step synthesis via the methyl ester, offers excellent N1-regioselectivity during the alkylation step. However, it involves an additional hydrolysis step which can lower the overall yield.

Route B, the direct N-alkylation of 1H-indazole-3-carboxylic acid, is a more efficient and atom-economical approach, providing the target compound in a single step with a higher overall yield. The use of calcium oxide as a base offers the advantage of not requiring strictly anhydrous conditions.

For researchers prioritizing efficiency and higher yield, the direct synthesis (Route B) is the recommended approach. However, if starting from the methyl ester is more convenient or if maximizing regioselectivity in the alkylation step is the primary concern, Route A remains a solid choice. The selection of the optimal route will ultimately depend on the specific needs, available resources, and scale of the synthesis.

References

Potency comparison of AB-FUBINACA and its carboxylic acid metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in-vitro potency and signaling pathways of the synthetic cannabinoid AB-FUBINACA and its primary carboxylic acid metabolite reveals a significant drop in activity upon metabolism. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, including quantitative data and experimental methodologies, to better understand the pharmacological profile of this potent synthetic cannabinoid.

New research highlights that the metabolic conversion of AB-FUBINACA to its carboxylic acid derivative drastically reduces its potency as a cannabinoid receptor agonist. While AB-FUBINACA exhibits high, nanomolar affinity for both CB1 and CB2 receptors, its metabolite shows a significantly diminished capacity to activate these receptors.

Quantitative Potency Comparison

Experimental data from in-vitro assays consistently demonstrate the superior potency of the parent compound, AB-FUBINACA, over its carboxylic acid metabolite. The following table summarizes key findings from published studies.

CompoundReceptorAssay TypePotency (EC50)Efficacy (Emax)Reference
AB-FUBINACA (as ADB-FUBINACA)CB1G-protein activation0.82 nM273.6%[1]
Carboxylic Acid MetaboliteCB1G-protein activation450 nM176.6%[1]
AB-FUBINACA (as AMB-FUBINACA)CB1cAMP Inhibition~3000x more potent than metabolite-[2][3]
Carboxylic Acid MetaboliteCB1cAMP Inhibition--[2][3]

Note: Data for ADB-FUBINACA, a structurally similar analog, is included due to the availability of direct comparative data for its carboxylic acid metabolite.

Experimental Protocols

The data presented above were generated using established in-vitro pharmacological assays. Below are the detailed methodologies for the key experiments cited.

Cannabinoid Receptor Binding and Activation Assays
  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing human CB1 or CB2 receptors were utilized for these experiments.[1][2][3]

  • Radioligand Binding Assays: To determine the binding affinity of the compounds, competitive binding assays were performed. This involves incubating the cell membranes expressing the cannabinoid receptors with a known radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compounds (AB-FUBINACA or its metabolite). The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

  • cAMP Accumulation Assays: Functional activity of the compounds as agonists was assessed by measuring their ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production. Cells were pre-treated with forskolin to elevate intracellular cAMP levels, followed by the addition of varying concentrations of the test compounds. The reduction in cAMP levels was quantified using commercially available kits, and the concentration of the compound that produces 50% of its maximal effect (EC50) was determined.[2][3]

  • G-Protein Activation Assays (e.g., [³⁵S]GTPγS Binding): This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. Agonist binding to the CB1 receptor promotes the exchange of GDP for GTP on the Gα subunit. The amount of [³⁵S]GTPγS binding is proportional to the degree of receptor activation.[1]

Signaling Pathways and Metabolism

The primary mechanism of action for AB-FUBINACA involves the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events. The metabolic conversion to the carboxylic acid metabolite significantly alters the molecule's ability to effectively engage this pathway.

AB-FUBINACA Metabolism and Signaling cluster_0 Metabolism cluster_1 Signaling Pathway AB-FUBINACA AB-FUBINACA Carboxylic Acid Metabolite Carboxylic Acid Metabolite AB-FUBINACA->Carboxylic Acid Metabolite Hydrolysis CB1 Receptor CB1 Receptor AB-FUBINACA->CB1 Receptor High Potency Agonist Carboxylic Acid Metabolite->CB1 Receptor Low Potency Partial Agonist G-protein Activation G-protein Activation CB1 Receptor->G-protein Activation Downstream Effects Downstream Effects G-protein Activation->Downstream Effects Inhibition of Adenylyl Cyclase Activation of MAPK Modulation of Ion Channels

Caption: Metabolic conversion of AB-FUBINACA and its impact on CB1 receptor signaling.

The diagram above illustrates the metabolic pathway from AB-FUBINACA to its less active carboxylic acid metabolite and the subsequent interaction with the CB1 receptor signaling cascade. The solid green arrow indicates the high-potency agonism of the parent compound, while the dashed red arrow signifies the significantly reduced potency of the metabolite.

Upon binding to the CB1 receptor, AB-FUBINACA triggers the activation of associated G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cAMP levels. Furthermore, G-protein activation can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, ultimately leading to a suppression of neurotransmitter release.[4] The reduced ability of the carboxylic acid metabolite to activate this cascade underscores its diminished pharmacological activity.

References

Navigating the Cross-Reactivity Conundrum of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of synthetic cannabinoids and their metabolites is a significant challenge in toxicology and drug monitoring. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid, a primary metabolite of the potent synthetic cannabinoid AB-FUBINACA, serves as a crucial biomarker for identifying exposure. However, the efficacy of immunoassays for its detection is complicated by the potential for cross-reactivity with a myriad of structurally related analogs. This guide provides a comparative analysis of the cross-reactivity of this compound in commercially available immunoassays, supported by experimental data and detailed methodologies to aid researchers in selecting and validating appropriate screening tools.

The Challenge of Immunoassay Cross-Reactivity with Synthetic Cannabinoids

Immunoassays are a widely used preliminary screening method due to their speed and high-throughput capabilities. However, the constant evolution of synthetic cannabinoid structures presents a significant hurdle. The specificity of the antibodies used in these assays dictates their ability to accurately detect the target analyte without cross-reacting with other, structurally similar compounds. High cross-reactivity can lead to false-positive results, while a lack of cross-reactivity with emerging analogs can result in false negatives. The structural diversity and rapid emergence of new synthetic cannabinoids mean that many commercial immunoassays may not detect newer generations of these substances[1].

Comparative Analysis of Immunoassay Cross-Reactivity

Obtaining comprehensive, quantitative cross-reactivity data for this compound across a wide range of commercial immunoassays is challenging due to limited publicly available information from manufacturers. However, some data is available, and general performance characteristics can be inferred from studies on related compounds.

One of the few commercially available datasheets with specific cross-reactivity data for a related compound is the Thermo Fisher Scientific CEDIA® AB-PINACA Assay. While the primary target is AB-PINACA, the assay exhibits significant cross-reactivity with AB-FUBINACA.

Table 1: Cross-Reactivity Data for Thermo Fisher Scientific CEDIA® AB-PINACA Assay

CompoundConcentration Tested (ng/mL)Observed Concentration (ng/mL)% Cross-Reactivity
AB-FUBINACA2523.494%
AB-PINACA pentanoic acid2020100%
AB-PINACA2520.180%
5F-AB-PINACA1420.8149%
AB-CHMINACA6625.539%

Data sourced from the Thermo Fisher Scientific CEDIA® AB-PINACA Assay package insert.[2]

It is important to note that a recent study by Yates et al. (2025) evaluated 53 cannabinoid analogs and metabolites using Immunalysis Synthetic Cannabinoids HEIA kits and found no cross-reactivity with the tested synthetic cannabinoids, highlighting the variability and potential limitations of some commercial kits.[3][4][5][6]

Experimental Protocols for Cross-Reactivity Assessment

Given the limited availability of comprehensive cross-reactivity data, it is imperative for laboratories to validate their chosen immunoassays. The following is a detailed protocol for determining the cross-reactivity of an immunoassay for this compound and its structural analogs. This protocol is adapted from the methodology described by Yates et al. (2025).[3][4][5][6]

Objective

To determine the percent cross-reactivity of a panel of synthetic cannabinoids and their metabolites with a specific immunoassay.

Materials
  • Immunoassay kit (e.g., ELISA or HEIA) and corresponding analyzer

  • Certified reference material for this compound (calibrator)

  • Certified reference materials for structural analogs to be tested

  • Certified drug-free human urine

  • Methanol or other appropriate solvent for stock solutions

  • Calibrated pipettes and other standard laboratory equipment

Procedure
  • Preparation of Stock Solutions: Prepare individual stock solutions of the calibrator and each test compound in methanol at a concentration of 1 mg/mL.

  • Preparation of Spiked Urine Samples:

    • Prepare a series of working solutions by diluting the stock solutions in methanol.

    • Spike drug-free human urine with the working solutions to achieve a range of concentrations for the calibrator and each test compound (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Immunoassay Analysis:

    • Follow the manufacturer's instructions for the specific immunoassay kit.

    • Run the prepared calibrator and spiked urine samples on the immunoassay analyzer.

    • Record the response for each concentration.

  • Calculation of Cross-Reactivity:

    • Determine the concentration of the calibrator that produces a response equivalent to the immunoassay's cutoff calibrator (e.g., 50% inhibition in a competitive ELISA). This is the IC50 value for the calibrator.

    • For each test compound, determine the concentration that produces the same response (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Calibrator / IC50 of Test Compound) x 100

Visualizing Cross-Reactivity Relationships

Understanding the structural similarities between this compound and its potential cross-reactants is crucial for interpreting immunoassay results.

cluster_parent Parent Compound cluster_metabolite Target Metabolite cluster_analogs Structural Analogs (Potential Cross-Reactants) AB_FUBINACA AB-FUBINACA Metabolite This compound AB_FUBINACA->Metabolite Metabolism AB_PINACA AB-PINACA Metabolite->AB_PINACA Structural Similarity AB_CHMINACA AB-CHMINACA Metabolite->AB_CHMINACA Structural Similarity ADB_FUBINACA ADB-FUBINACA Metabolite->ADB_FUBINACA Structural Similarity

Caption: Structural relationship between AB-FUBINACA, its target metabolite, and potential cross-reactants.

Experimental Workflow for Immunoassay Cross-Reactivity Testing

The following diagram outlines the key steps in the experimental workflow for assessing the cross-reactivity of an immunoassay.

cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Stock Prepare Stock Solutions (1 mg/mL in Methanol) Spike Spike Drug-Free Urine (Multiple Concentrations) Stock->Spike Assay Perform Immunoassay (ELISA or HEIA) Spike->Assay Record Record Assay Response Assay->Record IC50 Determine IC50 Values Record->IC50 CrossReactivity Calculate % Cross-Reactivity IC50->CrossReactivity

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Conclusion

The detection of this compound via immunoassay is a complex issue due to the high potential for cross-reactivity with other synthetic cannabinoids. The available data suggests that the performance of commercial immunoassays varies significantly, with some showing broad cross-reactivity and others demonstrating limited detection capabilities for newer analogs. Therefore, it is critical for researchers and drug development professionals to conduct in-house validation of their chosen immunoassays to understand their specificity and limitations. The provided experimental protocol offers a robust framework for such validation, ensuring more accurate and reliable screening for synthetic cannabinoid exposure. As the landscape of synthetic cannabinoids continues to evolve, ongoing evaluation of immunoassay performance will remain a critical aspect of toxicological and forensic analysis.

References

Benchmarking Novel Kinase Inhibitors: A Comparative Guide Featuring 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of novel kinase inhibitors, using 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid as a focal point. While extensive public data on the specific kinase inhibitory activity of this compound is limited, this document outlines the necessary experimental protocols and data presentation formats required for a rigorous comparative analysis against established kinase inhibitors.

Introduction to this compound

This compound is a derivative of the indazole scaffold, a core structure found in numerous pharmacologically active compounds. It is recognized as a metabolite of the synthetic cannabinoid AB-FUBINACA and has been identified as a MRGPRX4 antagonist with an IC50 value greater than 2.5 μM.[1][2][3] Notably, compounds within the indazole class have shown potential for interacting with various biological targets, including the modulation of kinase pathways.[4] Specifically, there is an indication that indazole derivatives may act as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAP kinases), which are key components of inflammatory and cellular stress response pathways.[4]

Compound Profile:

PropertyValue
IUPAC Name 1-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid[5]
CAS Number 50264-63-6[5]
Molecular Formula C15H11FN2O2[5]
Molecular Weight 270.26 g/mol [5]

Comparative Kinase Inhibition Profile (Hypothetical Data Presentation)

A crucial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity across a panel of kinases. The following table illustrates how experimental data for this compound would be presented in comparison to established kinase inhibitors. Note: The data for this compound in this table is hypothetical and serves as a template for data generated through the experimental protocols outlined below. For comparative purposes, data for known indazole-based kinase inhibitors, Axitinib and Pazopanib, are included.[2]

Kinase TargetThis compound IC50 (nM)Axitinib IC50 (nM)Pazopanib IC50 (nM)
VEGFR1TBD110
VEGFR2TBD0.230
VEGFR3TBD0.1-0.347
PDGFRαTBD1.671
PDGFRβTBD1.684
c-KitTBD1.774
MAPKAPK2TBD--
p38αTBD--

TBD: To Be Determined through experimental assay. IC50 values for Axitinib and Pazopanib are sourced from published literature and may vary based on assay conditions.[2]

Experimental Protocols

To generate the quantitative data required for benchmarking, a standardized in vitro kinase inhibition assay should be performed. The following is a detailed methodology for a luminescence-based kinase assay.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to measure the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest (e.g., MAPKAPK2, p38α, VEGFRs)

  • Kinase substrate peptide

  • ATP

  • This compound and other test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to each well.

    • Add 2.5 µL of the diluted kinase to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow Visualization

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[6] As some indazole derivatives are suggested to modulate MAPKAP kinases, understanding this pathway is essential.[4]

MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (Growth Factors, Stress, Cytokines) receptor Receptor Tyrosine Kinase / GPCR extracellular_stimuli->receptor ras Ras receptor->ras tak1 TAK1 (MAPKKK) receptor->tak1 raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk cellular_response Cellular Response (Proliferation, Inflammation, Survival) erk->cellular_response mkk3_6 MKK3/6 (MAPKK) tak1->mkk3_6 p38 p38 (MAPK) mkk3_6->p38 mapkapk2 MAPKAPK2 p38->mapkapk2 p38->cellular_response mapkapk2->cellular_response

Caption: A simplified diagram of the MAPK signaling cascade.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the key steps in the in vitro kinase inhibition assay described in the protocol section.

Kinase_Assay_Workflow start Start compound_prep 1. Prepare Serial Dilutions of Test Compound start->compound_prep plate_addition 2. Add Compound/Control to Assay Plate compound_prep->plate_addition add_kinase 3. Add Kinase Enzyme plate_addition->add_kinase pre_incubation 4. Pre-incubate (10 min) add_kinase->pre_incubation start_reaction 5. Initiate Reaction with Substrate/ATP Mixture pre_incubation->start_reaction reaction_incubation 6. Incubate (60 min at 30°C) start_reaction->reaction_incubation stop_reaction 7. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction_incubation->stop_reaction stop_incubation 8. Incubate (40 min) stop_reaction->stop_incubation add_detection 9. Add Detection Reagent stop_incubation->add_detection detection_incubation 10. Incubate (30 min) add_detection->detection_incubation read_plate 11. Measure Luminescence detection_incubation->read_plate analyze_data 12. Analyze Data (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The indazole scaffold is a promising starting point for the development of novel kinase inhibitors.[2] To properly evaluate the potential of this compound as a kinase inhibitor, it is imperative to generate robust experimental data. This guide provides the necessary framework for such an evaluation. The key next step is to perform in vitro kinase inhibition assays against a broad panel of kinases, with a particular focus on the MAPKAP kinases and other kinases implicated in inflammatory and proliferative diseases. The resulting data will allow for a direct and quantitative comparison with existing inhibitors, thereby elucidating the therapeutic potential of this compound.

References

A Head-to-Head Comparison of Indazole Synthesis Methods: Efficiency and Practicality for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole core represents a privileged scaffold, forming the backbone of numerous therapeutic agents. The efficient construction of this bicyclic heterocycle is therefore a critical consideration in medicinal chemistry and process development. This guide provides an objective, data-driven comparison of classical and modern indazole synthesis methodologies, offering a comprehensive overview to aid in the selection of the most suitable method for specific research and development applications.

This comparative analysis delves into the efficiency of various synthetic routes, presenting quantitative data on yields, reaction times, and conditions. Detailed experimental protocols for key methods are provided to ensure reproducibility. Furthermore, logical workflows for each synthesis type are visualized to clarify the reaction pathways.

Performance Comparison of Indazole Synthesis Methods

The selection of an appropriate synthetic strategy for indazole derivatives depends on factors such as desired substitution pattern, substrate availability, and scalability. Below is a summary of quantitative data for several prominent methods, highlighting their respective efficiencies.

Synthesis MethodTypical YieldsReaction TimeTemperatureKey AdvantagesKey Limitations
Classical Methods
Jacobson Indazole SynthesisModerateSeveral hoursLow to ambientUtilizes readily available starting materials.[1]Involves strongly acidic conditions and the generation of hazardous nitrous gases.[1]
Davis-Beirut ReactionGood (60-90%)Hours to overnightRoom Temp to RefluxMetal-free, uses inexpensive starting materials, versatile for 2H-indazoles.[2][3]Can be low-yielding with certain substrates; may require careful optimization.[2]
Cadogan-Sundberg Reductive CyclizationModerate to GoodSeveral hoursHighEffective for the synthesis of various N-heterocycles from nitroarenes.Often requires stoichiometric or excess trivalent phosphorus reagents.
Modern Methods
Transition-Metal-Catalyzed C-H Activation/Annulation (e.g., Rh, Co)Moderate to High (50-95%)12-24 hours80-120 °CHigh atom economy, allows for diverse and complex indazole derivatives.[2][4]Requires expensive and sometimes air-sensitive metal catalysts and additives.[5]
[3+2] Dipolar Cycloaddition (Sydnones and Arynes)Good to Excellent (>80%)HoursRoom Temp to Mild HeatHigh yields, excellent regioselectivity for 2H-indazoles, mild conditions.[2]Requires the pre-synthesis of sydnone precursors.[2]
Microwave-Assisted SynthesisGood to Excellent (up to 90%)18-30 minutesElevated (Microwave)Dramatically reduced reaction times, often improved yields, green chemistry approach.[6][7][8]Requires specialized microwave reactor equipment.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for successful synthesis. The following are representative protocols for a classical and two modern approaches to indazole synthesis.

Classical Method: Jacobson Indazole Synthesis (Representative Protocol)
  • Procedure: o-Toluidine is slowly added to a mixture of glacial acetic acid and acetic anhydride.[1] The resulting mixture is cooled in an ice bath. Nitrosation is carried out by introducing a stream of nitrous gases while maintaining the temperature between 1-4 °C.[1] Upon completion of the nitrosation, the solution is poured onto ice and water. The separated oil is extracted with benzene. The benzene extract is washed with ice water and then treated with methanol. A solution of sodium methoxide in methanol is added dropwise to the cooled benzene solution. After gas evolution ceases, the solution is briefly heated. The cooled solution is then extracted with 2N and 5N hydrochloric acid. The combined acidic extracts are treated with excess ammonia to precipitate the indazole. The crude product is collected by filtration, washed with water, dried, and purified by vacuum distillation.[1]

Modern Method 1: Transition-Metal-Catalyzed C-H Activation/Annulation (Rhodium-Catalyzed)
  • Procedure: To an oven-dried Schlenk tube, arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol%), Cu(OAc)2 (20 mol%), and AgSbF6 (20 mol%) are added.[2] The tube is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv) are then added.[2] The reaction mixture is stirred at 80 °C for 24 hours.[2] After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 1H-indazole.[2]

Modern Method 2: Microwave-Assisted Synthesis
  • Procedure: In a microwave-safe vessel, o-chlorobenzaldehyde (1 mmol), hydrazine hydrate (2 mmol), and L-proline (10 mol%) are combined in 10 mL of distilled water.[1] The reaction mixture is subjected to microwave irradiation for 18 minutes at 425 MW.[1][7] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is diluted with hot ethanol and filtered to remove the catalyst. The catalyst is washed with ethanol. The combined filtrates are concentrated to yield the crude product, which is then purified by recrystallization from ethanol.[7]

Visualizing the Synthetic Pathways

To further elucidate the described synthetic methodologies, the following diagrams, generated using the DOT language, illustrate the core transformations and logical workflows.

Jacobson_Indazole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product o-Toluidine o-Toluidine Acetylation Acetylation o-Toluidine->Acetylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Acetylation Nitrous_Gases Nitrous_Gases Nitrosation Nitrosation Nitrous_Gases->Nitrosation Acetylation->Nitrosation Cyclization Cyclization Nitrosation->Cyclization Indazole Indazole Cyclization->Indazole

Jacobson Indazole Synthesis Workflow

Davis_Beirut_Reaction cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Product o-Nitrobenzylamine o-Nitrobenzylamine Nitroso_Imine Nitroso_Imine o-Nitrobenzylamine->Nitroso_Imine Base-mediated conversion Base Base Base->Nitroso_Imine 2H-Indazole 2H-Indazole Nitroso_Imine->2H-Indazole N-N bond forming heterocyclization

Davis-Beirut Reaction Pathway

Transition_Metal_Catalyzed_Synthesis cluster_start Reactants & Catalysts cluster_reaction Catalytic Cycle cluster_product Product Arylimidate Arylimidate C-H_Activation C-H_Activation Arylimidate->C-H_Activation Nitrosobenzene Nitrosobenzene Annulation Annulation Nitrosobenzene->Annulation Rh_Catalyst Rh_Catalyst Rh_Catalyst->C-H_Activation Cu_Oxidant Cu_Oxidant Cu_Oxidant->Annulation C-H_Activation->Annulation 1H-Indazole 1H-Indazole Annulation->1H-Indazole Microwave_Assisted_Synthesis cluster_start Reactants cluster_conditions Reaction Conditions cluster_product Product o-Halobenzaldehyde o-Halobenzaldehyde Microwave_Irradiation Microwave_Irradiation o-Halobenzaldehyde->Microwave_Irradiation Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Microwave_Irradiation Indazole Indazole Microwave_Irradiation->Indazole Rapid Cyclization Catalyst_Solvent Catalyst_Solvent Catalyst_Solvent->Microwave_Irradiation

References

Unveiling Molecular Identity: A Comparative Guide to Confirming 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a compound's identity is a critical step. This guide provides a detailed comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the structural confirmation of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid, a known metabolite of the synthetic cannabinoid AB-FUBINACA.

This guide presents supporting experimental data and detailed protocols to demonstrate the superior accuracy and sensitivity of HRMS in small molecule identification.

Performance Comparison: HRMS vs. Alternatives

High-Resolution Mass Spectrometry stands out for its exceptional mass accuracy, enabling the determination of the elemental composition of a molecule with high confidence. This capability is paramount in distinguishing between compounds with the same nominal mass but different elemental formulas.

Analytical TechniqueParameterThis compoundPerformance Assessment
High-Resolution Mass Spectrometry (HRMS) Theoretical Exact Mass 270.08045576 Da [1]Provides the most precise mass measurement, crucial for elemental composition determination.
Observed m/z (Simulated) 270.0805 (as [M+H]⁺)A hypothetical observed value demonstrating high accuracy.
Mass Error (ppm) < 5 ppmA low mass error confirms the elemental formula with high confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C Chemical Shifts Predicted shifts consistent with the proposed structure.Provides detailed structural information about the connectivity of atoms but may not definitively confirm the elemental formula on its own.
Fourier-Transform Infrared (FTIR) Spectroscopy Key Vibrational Frequencies Characteristic peaks for C=O (carboxylic acid), C-F, C-N, and aromatic C-H bonds.Confirms the presence of functional groups but lacks the specificity to determine the overall molecular structure and formula.
High-Performance Liquid Chromatography (HPLC) Retention Time Dependent on column and mobile phase conditions.Primarily a separation technique; provides purity information and can be used for identification when compared against a known standard, but does not provide direct structural information.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol outlines a typical Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) method for the analysis of this compound.

1. Sample Preparation:

  • A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient is run from 5% to 95% mobile phase B over several minutes to ensure adequate separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Scan Range: m/z 100-500.

  • Resolution: > 60,000 FWHM.

  • Data Acquisition: Full scan mode. Accurate mass data is collected to determine the elemental composition.

Alternative Analytical Protocols
  • NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed using a high-field NMR spectrometer to obtain ¹H and ¹³C spectra.

  • FTIR Spectroscopy: A small amount of the solid sample is analyzed using an FTIR spectrometer with an ATR accessory to obtain the infrared spectrum.

  • HPLC: The sample is dissolved in the mobile phase and injected into an HPLC system equipped with a UV detector. The retention time is compared to that of a certified reference standard.

Visualizing the Workflow

The following diagram illustrates the logical workflow for confirming the identity of this compound using HRMS.

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 HRMS Analysis cluster_3 Data Analysis A Dissolve sample in appropriate solvent B Inject sample into LC system A->B C Separation on C18 column B->C D Electrospray Ionization (ESI) C->D E High-resolution mass analysis D->E F Data acquisition (Full Scan) E->F G Extract accurate mass of the molecular ion F->G H Calculate elemental composition G->H I Compare with theoretical exact mass H->I J Confirm identity (Mass error < 5 ppm) I->J

HRMS workflow for compound identification.

Conclusion

High-Resolution Mass Spectrometry offers unparalleled precision and confidence in the identification of small molecules like this compound. Its ability to provide accurate mass measurements to within a few parts per million allows for the unambiguous determination of the elemental formula, a critical piece of information that other techniques cannot provide with the same level of certainty. While NMR and FTIR are invaluable for elucidating structural details and functional groups, and HPLC is essential for assessing purity and for quantification, HRMS remains the gold standard for confirming the fundamental identity of a chemical entity. For researchers in drug discovery and development, leveraging the power of HRMS is essential for ensuring the integrity and accuracy of their findings.

References

A Comparative Guide to the Antispermatogenic Activity of 1-Halobenzyl-1H-indazole-3-carboxylic Acids and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antispermatogenic activity of 1-halobenzyl-1H-indazole-3-carboxylic acids, with a focus on the prominent compound Adjudin (AF-2364), against other non-hormonal male contraceptive agents. The information presented is based on preclinical data and is intended to facilitate research and development in the field of male contraception.

I. Comparative Performance of Antispermatogenic Compounds

The following table summarizes the key performance indicators of selected non-hormonal male contraceptive compounds based on preclinical studies, primarily in rat models.

CompoundClassMechanism of ActionEffective Dose (in rats)Time to InfertilityReversibilityReported Side Effects/Remarks
Adjudin (AF-2364) 1-Halobenzyl-1H-indazole-3-carboxylic acid analogueDisrupts Sertoli-germ cell adhesion, leading to premature exfoliation of spermatids.[1][2]50 mg/kg, single oral dose once weekly for 5 weeks.[3]~29 days after initial dose.Fertility resumed in 75% of rats by 197 days.[3] Normal spermatogenesis in 95% of tubules at 210 days.[3]Low oral bioavailability. At high doses, side effects in muscles and liver have been reported.[3] Does not significantly alter FSH, LH, or testosterone levels.[3]
Gamendazole Indazole carboxylic acidTargets HSP90AB1 and EEF1A1 in Sertoli cells, disrupting spermatid adhesion.[4][5]6 mg/kg, single oral dose.[6]100% infertility at 4 weeks.Maintained for 2 weeks, with 4 out of 7 rats recovering fertility.[6]At 200 mg/kg i.p., 60% mortality was observed in rats. No significant behavioral effects or organ damage at effective oral doses.[7]
CDB-4022 IndenopyridineDisrupts Sertoli cell microtubule structure and alters Sertoli-germ cell adherens junctions.[8][9]2.5 mg/kg, single oral dose.[8]Induces severe oligospermia.Reversible in primates.[10]Does not affect serum testosterone or LH levels, but causes a transient increase in FSH.[8]
JQ1 BET-bromodomain inhibitorInhibits the testis-specific bromodomain protein (BRDT), essential for chromatin remodeling during spermatogenesis.[11][12]50 mg/kg/day, intraperitoneal injection.[13]Significant reduction in sperm count and motility leading to infertility.[13]Reversible upon cessation of treatment.[11]Binds to other BRD proteins, raising potential for off-target effects.[10]

II. Experimental Protocols

This section details standardized methodologies for evaluating the antispermatogenic activity of test compounds in a rat model.

Animal Model and Dosing
  • Animal Model: Adult male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g body weight) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Compound Administration: The test compound is typically administered via oral gavage. The compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water, or 10% ethanol in sesame oil).[6][14] A control group receiving only the vehicle must be included.

  • Dosing Regimen: The dosing regimen will depend on the pharmacokinetic properties of the compound. It can range from a single high dose to repeated lower doses over a specific period (e.g., daily for 28 days or once weekly for several weeks).[6][15]

Assessment of Fertility
  • Mating Studies: To assess fertility, treated male rats are cohabited with untreated, sexually mature female rats (typically in a 1:2 ratio). The females are monitored for pregnancy, and the number of pups per litter is recorded. Mating trials should be conducted at various time points after the last dose to determine the onset and duration of infertility, as well as the recovery of fertility.[6]

Sperm Analysis
  • Sperm Collection: At the end of the study period, animals are euthanized. The cauda epididymis is dissected and minced in a known volume of appropriate buffer (e.g., phosphate-buffered saline with 0.5% bovine serum albumin) to allow sperm to disperse.[16]

  • Sperm Count: The sperm suspension is diluted, and the number of sperm is counted using a hemocytometer or an automated sperm analyzer. The total number of sperm per cauda epididymis is then calculated.[17]

  • Sperm Motility: A drop of the sperm suspension is placed on a pre-warmed microscope slide, and the percentage of motile sperm is assessed visually or using a computer-assisted sperm analysis (CASA) system.[18]

Histological Analysis
  • Tissue Preparation: Testes are collected, weighed, and fixed in Bouin's solution or 10% neutral buffered formalin. The fixed tissues are then processed, embedded in paraffin, and sectioned (typically at 5 µm thickness).[14][19]

  • Staining and Examination: The sections are stained with hematoxylin and eosin (H&E) to visualize the morphology of the seminiferous tubules. The stages of spermatogenesis, the presence and organization of different germ cell types (spermatogonia, spermatocytes, and spermatids), and the integrity of Sertoli cells are examined under a light microscope.[19]

III. Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which Adjudin and Gamendazole exert their antispermatogenic effects.

Adjudin_Signaling_Pathway cluster_Sertoli_Cell Sertoli Cell Adjudin Adjudin Eps8 Eps8 (Actin Capping/Bundling) Adjudin->Eps8 Suppresses Expression Arp2_3 Arp2/3 Complex Adjudin->Arp2_3 Mis-localization via Drebrin E PAR6_1433 PAR6 / 14-3-3 (Polarity Proteins) Adjudin->PAR6_1433 Disrupts Expression Actin_Bundles Actin Filament Bundles Adhesion_Complexes Sertoli-Spermatid Adhesion Complexes (e.g., Integrin, Cadherin) Actin_Bundles->Adhesion_Complexes Anchors Eps8->Actin_Bundles Maintains Bundling Disruption Disruption of Adhesion Eps8->Disruption Arp2_3->Actin_Bundles Induces 'Unwanted' Branching Arp2_3->Disruption Drebrin_E Drebrin E PAR6_1433->Actin_Bundles Maintains Organization PAR6_1433->Disruption Adhesion_Complexes->Disruption Exfoliation Spermatid Exfoliation Disruption->Exfoliation Gamendazole_Signaling_Pathway cluster_Sertoli_Cell Sertoli Cell Gamendazole Gamendazole HSP90AB1 HSP90AB1 Gamendazole->HSP90AB1 Inhibits EEF1A1 EEF1A1 Gamendazole->EEF1A1 Inhibits IL1 Interleukin-1 (IL-1) Gamendazole->IL1 Stimulates Transcription AKT1 AKT1 HSP90AB1->AKT1 Maintains Stability Disruption Disruption of Junctions HSP90AB1->Disruption EEF1A1->Disruption Junction_Integrity Sertoli-Spermatid Junction Integrity AKT1->Junction_Integrity Promotes NFKB NF-κB NFKB->Junction_Integrity Protects IL1->Junction_Integrity Disrupts IL1->Disruption Junction_Integrity->Disruption Spermatid_Loss Loss of Spermatids Disruption->Spermatid_Loss Experimental_Workflow cluster_Study_Design Study Design & Compound Administration cluster_In_Vivo_Assessment In-Vivo Assessment cluster_Ex_Vivo_Analysis Ex-Vivo Analysis cluster_Data_Analysis Data Analysis & Interpretation Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Group_Allocation Group Allocation (Control & Treatment Groups) Animal_Acclimatization->Group_Allocation Compound_Prep Compound Preparation (in appropriate vehicle) Group_Allocation->Compound_Prep Dosing Oral Gavage Administration (Defined Regimen) Compound_Prep->Dosing Fertility_Testing Mating Studies with Untreated Females Dosing->Fertility_Testing Euthanasia Euthanasia & Tissue Collection Dosing->Euthanasia Monitor_Pregnancy Monitor for Pregnancy & Litter Size Fertility_Testing->Monitor_Pregnancy Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Monitor_Pregnancy->Statistical_Analysis Sperm_Analysis Sperm Count & Motility (from Cauda Epididymis) Euthanasia->Sperm_Analysis Histology Testis Histopathology (H&E Staining) Euthanasia->Histology Sperm_Analysis->Statistical_Analysis Histology->Statistical_Analysis Interpretation Interpretation of Results (Efficacy, Reversibility, Safety) Statistical_Analysis->Interpretation

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, procedural instructions for the proper disposal of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is essential for regulatory compliance and the well-being of laboratory personnel.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is critical to recognize the hazard profile of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as acutely toxic.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (such as nitrile), safety goggles, and a laboratory coat.

  • Ventilation: All procedures involving the handling of this compound should be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][4]

  • Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[3]

A summary of the key hazard information is provided in the table below.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[1][2]
Acute Toxicity, DermalH312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationH332: Harmful if inhaled[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach, from initial waste segregation to final disposal by a licensed facility. The following workflow outlines the necessary steps for safe and compliant disposal.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Disposal A Assess Hazards (Acute Toxicity) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Identify Waste Type C->D E Solid Waste (Unused chemical, contaminated items) D->E F Liquid Waste (Contaminated rinsate) D->F G Sharps Waste (Contaminated needles, etc.) D->G H Use Designated 'Halogenated Organic Waste' Container E->H I Use Designated 'Halogenated Organic Liquid Waste' Container F->I J Use Designated Sharps Container G->J K Seal and Label Container Properly H->K I->K J->K L Store in a Secure, Designated Waste Area K->L M Arrange for Pickup by Licensed Waste Disposal Service L->M

Figure 1. Decision workflow for the proper disposal of this compound.

Objective: To safely segregate and contain solid and liquid waste contaminated with this compound.

Materials:

  • Waste this compound (solid)

  • Contaminated lab materials (e.g., weighing paper, gloves, pipette tips)

  • Designated solid "Halogenated Organic Waste" container (HDPE recommended)[3]

  • Designated liquid "Halogenated Organic Waste" container (HDPE recommended)[3]

  • Rinsing solvent (e.g., ethanol or acetone)

  • Squirt bottle for solvent

  • Sealing bag for solid waste

Procedure for Unused or Waste Solid Compound:

  • Preparation: Perform all steps within a chemical fume hood while wearing appropriate PPE.

  • Transfer: Carefully transfer the solid this compound into the designated "Halogenated Organic Waste" container.[3] Take care to avoid generating dust during the transfer.

  • Sealing: Securely close the lid of the waste container.

  • Labeling: Ensure the container is clearly labeled with "Halogenated Organic Waste" and an itemized list of its contents.

Procedure for Contaminated Solid Materials (Gloves, Weighing Paper, etc.):

  • Collection: Place all solid materials contaminated with the compound into a sealable plastic bag.

  • Containment: Deposit the sealed bag into the solid "Halogenated Organic Waste" container.[3] This prevents loose items from posing a risk during final disposal.

Procedure for Decontaminating Glassware:

  • Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent, such as ethanol or acetone.

  • Collect Rinsate: Collect this first rinse into the designated liquid "Halogenated Organic Waste" container.[5] This rinsate is considered hazardous.

  • Subsequent Rinsing: After the initial hazardous rinse, the glassware can be washed according to standard laboratory procedures. For highly toxic compounds, it is best practice to collect the first three rinses as hazardous waste.[5]

Final Disposal and Environmental Considerations

The final step in the disposal process is the transfer of the collected waste to a licensed and approved hazardous waste disposal facility.[3] It is crucial not to dispose of this compound or its containers in the regular trash or down the drain.[3] Improper disposal can lead to environmental contamination and is a violation of regulatory standards.

The preferred method for the final destruction of this type of chemical is controlled incineration in a specialized chemical waste incinerator.[3] These facilities are equipped with flue gas scrubbing technology to neutralize hazardous byproducts generated during combustion, such as halogenated compounds.

By adhering to these systematic procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Guidance for 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid. The following procedural guidance is designed to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified with the following GHS hazard statements, indicating it is harmful through multiple exposure routes:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1][2]

  • H332: Harmful if inhaled.[1][2]

Due to its hazardous nature and as a potent powdered substance, strict adherence to the safety protocols outlined below is mandatory. For novel compounds like this, where a specific Occupational Exposure Limit (OEL) has not been established, a conservative approach based on occupational exposure banding is necessary to ensure personnel safety.[3][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Protective Apparel
Receiving and Storage General laboratory ventilation.Nitrile or Neoprene gloves (double-gloving recommended).Safety glasses with side shields.Not generally required if handled in a sealed container.Laboratory coat.
Weighing and Aliquoting (Solid) Certified chemical fume hood, ventilated balance enclosure, or glove box.Double-gloving with Nitrile or Neoprene gloves.Chemical safety goggles or a full-face shield.A NIOSH-approved N95 or higher particulate respirator is recommended.[5][6]Full-coverage laboratory coat, disposable sleeves.
Solution Preparation Certified chemical fume hood.Double-gloving with Nitrile or Neoprene gloves.Chemical safety goggles or a full-face shield.Not generally required if performed in a fume hood with proper airflow.Full-coverage laboratory coat.
Spill Cleanup N/AHeavy-duty Nitrile or Neoprene gloves.Chemical safety goggles and a full-face shield.A NIOSH-approved respirator with a combination of P100 particulate and organic vapor cartridges.Chemical-resistant apron or coveralls.
Waste Disposal Certified chemical fume hood for handling open waste containers.Nitrile or Neoprene gloves.Safety glasses with side shields.Not generally required if waste is properly contained.Laboratory coat.

Operational Plan: Step-by-Step Guidance

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, handle as a spill and follow the appropriate cleanup procedure.

  • Labeling: Ensure the container is clearly labeled with the chemical name, GHS hazard pictograms, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Weighing and Aliquoting of Solid Compound

Best practice emphasizes minimizing the generation of airborne particles.

  • Preparation:

    • Designate a specific area within a certified chemical fume hood, ventilated balance enclosure, or glove box for weighing.

    • Cover the work surface with disposable absorbent pads.

    • Assemble all necessary equipment (spatula, weigh boats, pre-labeled receiving vials) within the containment area before starting.

  • Weighing:

    • Don all required PPE as specified in the table above.

    • Carefully open the primary container inside the engineering control.

    • Use a dedicated spatula to transfer the desired amount of powder to a weigh boat. Avoid scooping actions that could generate dust.

    • Close the primary container immediately after dispensing.

    • Transfer the weighed powder to the pre-labeled receiving vial.

  • Post-Weighing:

    • Clean the spatula and any other reusable equipment with a solvent-moistened wipe within the containment area. Dispose of the wipe as hazardous waste.

    • Carefully fold the disposable work surface liner inward and place it in a labeled hazardous waste bag.

    • Wipe down the interior surfaces of the engineering control with a suitable solvent.

    • Remove outer gloves before exiting the containment area and dispose of them as hazardous waste.

Preparation of Solutions
  • Preparation:

    • Conduct all solution preparation within a certified chemical fume hood.

    • Have all necessary solvents, glassware, and magnetic stir bars ready.

  • Dissolution:

    • Add the solvent to the receiving vessel first.

    • Carefully add the weighed solid to the solvent to minimize dust generation.

    • If necessary, cap the vessel and use a magnetic stirrer or gentle sonication to aid dissolution.

Disposal Plan

As a fluorinated organic compound, this compound and its associated waste must be disposed of as halogenated organic waste .[7]

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, disposable absorbent pads, and wipes, in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

    • Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled, sealed container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams.[8][9]

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Final Disposal:

    • Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office.

    • High-temperature incineration is the recommended disposal method for halogenated organic compounds to ensure complete destruction.[10][11][12]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately.

    • For small spills, don the appropriate PPE (see table).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and wipe clean. Dispose of all cleanup materials as hazardous waste.

Visual Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_start Start cluster_task Task Type cluster_controls Engineering Controls cluster_ppe Minimum Required PPE start Assess Task weighing Weighing Solid start->weighing solution Solution Prep start->solution storage Storage/Receiving start->storage fume_hood Fume Hood / VBE weighing->fume_hood Mandatory solution->fume_hood Mandatory general_vent General Ventilation storage->general_vent Sufficient ppe_high Double Gloves Safety Goggles Lab Coat N95 Respirator fume_hood->ppe_high For Solids ppe_medium Double Gloves Safety Goggles Lab Coat fume_hood->ppe_medium For Solutions ppe_low Gloves Safety Glasses Lab Coat general_vent->ppe_low

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.